Product packaging for (4-(Methylamino)phenyl)methanol(Cat. No.:CAS No. 181819-75-0)

(4-(Methylamino)phenyl)methanol

Cat. No.: B1601436
CAS No.: 181819-75-0
M. Wt: 137.18 g/mol
InChI Key: DGPBXQNDKIZRIJ-UHFFFAOYSA-N
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Description

(4-(Methylamino)phenyl)methanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B1601436 (4-(Methylamino)phenyl)methanol CAS No. 181819-75-0

Properties

IUPAC Name

[4-(methylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-8-4-2-7(6-10)3-5-8/h2-5,9-10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPBXQNDKIZRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478137
Record name Benzenemethanol, 4-(methylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181819-75-0
Record name Benzenemethanol, 4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of (4-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (4-(Methylamino)phenyl)methanol (CAS No: 181819-75-0). As experimental spectral data for this specific compound are not widely available in public databases, this document synthesizes predicted data with field-proven insights derived from analogous chemical structures. It is designed for researchers, scientists, and professionals in drug development, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also includes standardized protocols for data acquisition, ensuring both technical accuracy and practical utility.

Introduction and Molecular Structure

This compound, with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol , is an aromatic compound featuring both a secondary amine and a primary alcohol functional group. These functionalities make it a valuable intermediate in organic synthesis. Accurate characterization of this molecule is paramount for its application in research and development. Spectroscopic analysis provides a definitive fingerprint of a molecule's structure, and this guide will elucidate the expected spectral features of this compound.

To facilitate a clear discussion of the spectroscopic data, the atoms in the molecule are numbered as shown in the diagram below.

Figure 1: Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, N-methyl, N-H, and O-H protons. The electron-donating methylamino group and the electron-withdrawing hydroxymethyl group will influence the chemical shifts of the aromatic protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-O (Alcohol)1.5 - 2.5 (broad)Singlet (s)1H
H-N (Amine)3.5 - 4.5 (broad)Singlet (s)1H
C₈-H (N-CH₃)~2.8Singlet (s)3H
C₇-H (CH₂OH)~4.5Singlet (s)2H
H-2, H-6~7.2Doublet (d)2H
H-3, H-5~6.6Doublet (d)2H

Interpretation:

  • Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic region is expected to exhibit an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the hydroxymethyl group (H-2, H-6) are expected to be downfield (~7.2 ppm) compared to the protons ortho to the strong electron-donating methylamino group (H-3, H-5), which are expected to be upfield (~6.6 ppm).

  • Benzylic Protons (C₇-H): The methylene protons of the benzyl alcohol moiety are expected to appear as a singlet around 4.5 ppm.

  • N-Methyl Protons (C₈-H): The methyl group attached to the nitrogen is predicted to be a singlet at approximately 2.8 ppm.

  • Labile Protons (N-H and O-H): The chemical shifts of the N-H and O-H protons are highly dependent on concentration, temperature, and solvent. They are expected to appear as broad singlets and can be confirmed by a D₂O exchange experiment, where these signals would disappear.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the symmetry of the para-substituted benzene ring, four aromatic carbon signals are expected.

Carbon(s) Predicted Chemical Shift (δ, ppm)
C₈ (N-CH₃)~30
C₇ (CH₂OH)~65
C-3, C-5~112
C-2, C-6~128
C-1~130
C-4~150

Interpretation:

  • Aromatic Carbons: The carbon attached to the nitrogen (C-4) is expected to be the most downfield in the aromatic region (~150 ppm) due to the deshielding effect of the nitrogen atom. The carbon bearing the hydroxymethyl group (C-1) is predicted to be around 130 ppm. The remaining aromatic carbons (C-2, C-6, C-3, C-5) will have chemical shifts influenced by their respective substituents.

  • Aliphatic Carbons: The benzylic carbon (C₇) is expected around 65 ppm, and the N-methyl carbon (C₈) is predicted to be the most upfield at approximately 30 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into the spectrometer prep3->acq1 acq2 Lock and shim the magnetic field acq3 Acquire ¹H spectrum (e.g., 16 scans) acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (e.g., TMS at 0 ppm) proc2->proc3

Figure 2: Standard workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: A standard proton experiment is run. Typically, 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A carbon experiment, often with proton decoupling, is performed. Due to the low natural abundance of ¹³C, more scans (e.g., 1024) are generally required.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
N-H Stretch (Secondary Amine)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic Ring)1500 - 1600Medium
C-N Stretch (Aromatic Amine)1250 - 1350Strong
C-O Stretch (Primary Alcohol)1000 - 1075Strong

Interpretation:

  • O-H and N-H Stretching: The most prominent feature is expected to be a broad, strong absorption in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretch of the alcohol, likely broadened due to hydrogen bonding. A medium intensity peak for the N-H stretch is also expected in a similar region.

  • C-H Stretching: Aromatic C-H stretches are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including the strong C-O and C-N stretching vibrations, which are highly characteristic of the molecule.

Experimental Protocol for IR Spectroscopy (Thin Solid Film)

For a solid sample like this compound, the thin solid film method is a common and effective way to obtain an IR spectrum.

Detailed Steps:

  • Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.

  • Film Deposition: Place a drop of this solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty instrument should be run first and automatically subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a suitable technique.

m/z Predicted Ion Structure Interpretation
137[C₈H₁₁NO]⁺˙Molecular Ion (M⁺˙)
122[M - CH₃]⁺Loss of a methyl radical
106[M - OCH₃]⁺ or [M - CH₂OH]⁺Loss of a methoxy or hydroxymethyl radical
77[C₆H₅]⁺Phenyl cation

Interpretation:

  • Molecular Ion: The molecular ion peak (M⁺˙) is expected at an m/z of 137, corresponding to the molecular weight of the compound.

  • Fragmentation: EI is a "hard" ionization technique, leading to significant fragmentation. Common fragmentation pathways for this molecule are expected to include the loss of a methyl radical (m/z 122), and cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group, or the C-O bond, leading to fragments around m/z 106. The appearance of a fragment at m/z 77 would indicate the formation of a phenyl cation.

G M [C₈H₁₁NO]⁺˙ m/z = 137 (Molecular Ion) F1 [C₇H₈NO]⁺ m/z = 122 M->F1 - •CH₃ F2 [C₇H₈N]⁺ m/z = 106 M->F2 - •CH₂OH F3 [C₆H₅]⁺ m/z = 77 F2->F3 - HCN

Figure 3: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

Detailed Steps:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding these expected spectroscopic features and employing the standardized protocols outlined herein, researchers can confidently characterize this compound and ensure its purity and identity in their scientific endeavors. The synthesis of data from analogous compounds provides a robust framework for interpretation in the absence of published experimental spectra.

An In-depth Technical Guide to (4-(Methylamino)phenyl)methanol: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-(Methylamino)phenyl)methanol is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of complex organic compounds, particularly within the pharmaceutical industry. Its structure, incorporating both a secondary amine and a primary alcohol on a phenyl ring, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its chemical identity, synthetic routes, detailed characterization, potential applications in drug discovery, and essential safety protocols. The information presented herein is intended to empower researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

CAS Number: 181819-75-0[1][2]

This compound is a chemical compound with the molecular formula C₈H₁₁NO and a molecular weight of approximately 137.18 g/mol .[1]

Synonyms:

  • [4-(methylamino)phenyl]methanol[1][2]

  • Benzenemethanol, 4-(methylamino)-[1][2]

  • 4-methylaminobenzyl alcohol[1][2]

  • 4-(Methylamino)benzenemethanol[1][2]

  • p-Methylaminobenzylalkohol[1][2]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem[1]
Molecular Weight 137.18 g/mol PubChem[1]
Appearance Solid (predicted)-
XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis of this compound

Two primary retrosynthetic pathways are commonly considered for the synthesis of this compound: the reduction of a carboxylic acid or its derivative, and the reductive amination of an aldehyde.

Synthesis via Reduction of 4-(Methylamino)benzoic Acid

This approach involves the reduction of the carboxylic acid functionality of 4-(methylamino)benzoic acid to a primary alcohol. Sodium borohydride in the presence of a Lewis acid or a mixed hydride system can be an effective reducing agent for this transformation. A detailed, self-validating protocol based on the reduction of a similar N-acylated derivative is provided below.

Experimental Protocol: Reduction of 4-(Methylamino)benzoic Acid

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(methylamino)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Formation of Mixed Anhydride (Optional but Recommended): Cool the suspension to -20 °C. Add 4-methylmorpholine (1.05 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.05 equivalents). Stir the reaction mixture at -20 °C for 1 hour to form the mixed anhydride.

  • Reduction: In a separate flask, dissolve sodium borohydride (4 equivalents) in water. Cool the solution of the mixed anhydride (or the initial suspension of the carboxylic acid) to 0 °C and add the aqueous sodium borohydride solution dropwise.

  • Reaction Monitoring and Quenching: Stir the reaction at 0 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Isolation: Partition the resulting mixture between ethyl acetate and brine. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

G cluster_synthesis Synthesis of this compound start 4-(Methylamino)benzoic Acid reagents 1. Isobutyl chloroformate, 4-Methylmorpholine 2. NaBH4, H2O start->reagents Reduction product This compound reagents->product

Caption: Synthetic scheme for the reduction of 4-(methylamino)benzoic acid.

Synthesis via Reductive Amination of 4-Hydroxybenzaldehyde

An alternative route involves the reductive amination of 4-hydroxybenzaldehyde with methylamine. This two-step, one-pot process first forms an imine intermediate which is then reduced in situ to the secondary amine.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve 4-hydroxybenzaldehyde (1 equivalent) and methylamine (1.2 equivalents, e.g., as a solution in THF or as methylamine hydrochloride with an added base like triethylamine) in methanol. Add a catalytic amount of acetic acid to facilitate imine formation and stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. These reagents are selective for the iminium ion over the aldehyde.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC. Quench the reaction with water and concentrate under reduced pressure to remove the methanol.

  • Isolation and Purification: Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

G cluster_reductive_amination Reductive Amination Pathway aldehyde 4-Hydroxybenzaldehyde product This compound aldehyde->product 1. amine Methylamine amine->product 2. reductant NaBH3CN or NaBH(OAc)3 reductant->product 3.

Caption: Reductive amination approach to this compound.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (ortho to CH₂OH)~7.25d, J ≈ 8.5 Hz2H
Ar-H (ortho to NHCH₃)~6.60d, J ≈ 8.5 Hz2H
CH ₂OH~4.60s2H
NH CH₃~3.80br s1H
NHCH~2.85s3H
CH₂OH ~1.60br s1H

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

CarbonChemical Shift (δ, ppm)
C -OH~148.0
C -NHCH₃~132.0
C H (ortho to CH₂OH)~128.5
C H (ortho to NHCH₃)~112.5
C H₂OH~65.0
NHC H₃~30.5
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Expected Characteristic FTIR Absorption Bands:

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
O-H (alcohol)Stretch, H-bonded3400-3200Strong, Broad
N-H (secondary amine)Stretch3350-3310Weak to Medium
C-H (aromatic)Stretch3100-3000Medium
C-H (aliphatic)Stretch3000-2850Medium
C=C (aromatic)Stretch1600-1450Medium
C-N (aromatic amine)Stretch1335-1250Strong
C-O (primary alcohol)Stretch~1050Strong
N-H (secondary amine)Wag910-665Strong, Broad
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Fragmentation:

m/zFragmentNotes
137[M]⁺Molecular Ion
120[M - OH]⁺Loss of hydroxyl radical
106[M - CH₂OH]⁺Loss of hydroxymethyl radical
77[C₆H₅]⁺Phenyl cation

Applications in Drug Development and Medicinal Chemistry

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for diverse chemical transformations, making it a valuable starting material in drug discovery campaigns.

Intermediate in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature complex aromatic systems, and intermediates like this compound can serve as a core scaffold onto which other functionalities are built. The secondary amine can act as a nucleophile in substitution reactions to form bonds with heterocyclic systems common in kinase inhibitors, while the alcohol can be used as a handle for further modifications or to improve solubility.

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting kinases within this pathway, such as MEK and ERK, are of significant interest in oncology. This compound and its derivatives can be utilized in the synthesis of inhibitors that target these downstream effectors.

G cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Kinase Inhibitor (Synthesized from This compound derivatives) Inhibitor->MEK

Caption: Role of intermediates in targeting the MAPK/ERK signaling pathway.

Scaffold for Novel Bioactive Molecules

The structural motif of this compound is present in a variety of compounds with reported biological activities, including antimicrobial and analgesic properties. Researchers can use this molecule as a starting point for the development of new chemical entities with desired pharmacological profiles. The secondary amine and primary alcohol provide convenient handles for combinatorial library synthesis to explore structure-activity relationships.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • H314: Causes severe skin burns and eye damage.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of two reactive functional groups make it an attractive starting material for the creation of complex molecular architectures, including potent kinase inhibitors. This guide has provided a comprehensive technical overview to assist researchers in the effective and safe utilization of this important compound.

References

Solubility of (4-(Methylamino)phenyl)methanol in various organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4-(Methylamino)phenyl)methanol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility of this compound in various organic solvents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and process development. This document delves into the theoretical principles governing the solubility of this compound, outlines a rigorous experimental protocol for its quantitative determination using the widely accepted shake-flask method, and discusses the interpretation and application of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound.

Introduction to this compound and the Significance of Solubility

This compound, with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol , is an organic compound featuring a substituted benzene ring.[1][2][3] Its structure, possessing both a hydroxyl (-OH) and a secondary amine (-NHCH3) functional group, suggests a degree of polarity and the potential for hydrogen bonding, which are key determinants of its solubility.

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development.[4][5] Poor solubility can lead to a host of challenges, including unreliable results in biological assays, diminished bioavailability, and difficulties in formulating a stable and effective dosage form.[4][5] A comprehensive understanding of the solubility of this compound across a spectrum of organic solvents with varying polarities is therefore essential for its advancement as a potential therapeutic agent or intermediate.

This guide will provide the theoretical background and a practical, step-by-step methodology to empower researchers to generate reliable and reproducible solubility data for this specific molecule.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which qualitatively describes the balance of intermolecular forces between the solute and the solvent.[6] For this compound, its solubility in a given organic solvent will be dictated by the interplay of the following factors:

  • Polarity: The presence of the hydroxyl and methylamino groups imparts polarity to the molecule. These groups can engage in dipole-dipole interactions and, more importantly, act as hydrogen bond donors and acceptors.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be effective at solvating this compound. The energy gained from forming solute-solvent hydrogen bonds must overcome the energy required to break the solute-solute and solvent-solvent interactions.

  • Van der Waals Forces: The phenyl ring contributes to the nonpolar character of the molecule, allowing for van der Waals interactions with nonpolar solvents.

Based on these principles, a qualitative prediction of solubility in different solvent classes can be made:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to strong hydrogen bonding and polar interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): Moderate to good solubility is expected, driven by dipole-dipole interactions. While these solvents can accept hydrogen bonds, they do not donate them as readily as protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted as the polar functional groups of the solute will have unfavorable interactions with the nonpolar solvent molecules.

The following diagram illustrates the logical flow for assessing the solubility of an organic compound.

Caption: Logical workflow for determining the solubility profile.

Experimental Determination of Equilibrium Solubility

To obtain precise and accurate solubility data, the equilibrium or thermodynamic solubility must be determined. This is defined as the concentration of the compound in a saturated solution at equilibrium with an excess of the solid.[7] The shake-flask method is the gold standard for this measurement due to its reliability and directness.[7][8]

Materials and Equipment
  • This compound (solid form)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Protocol: Shake-Flask Method

The following protocol outlines the determination of equilibrium solubility. This procedure should be performed for each selected solvent.

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add approximately 10-20 mg of the compound to 2 mL of the solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 72 hours.[7][9] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, indicating equilibrium has been reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw the supernatant and filter it through a syringe filter. Centrifugation prior to filtration can also be employed to pellet the majority of the solid.

  • Quantification:

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase for HPLC).

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[4][10]

    • A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

The experimental workflow is visualized in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent in a vial B Agitate at constant temperature (e.g., 24-72 hours) A->B C Allow solid to settle B->C D Filter supernatant through 0.45 µm syringe filter C->D E Dilute filtered sample D->E F Quantify concentration via HPLC or UV-Vis E->F G Calculate solubility from calibration curve F->G

Caption: Experimental workflow for the Shake-Flask method.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear and concise table. This allows for easy comparison of the solubility of this compound in different organic solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C
Solvent ClassSolventPolarity IndexDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol5.132.7[Experimental Value][Calculated Value]
Ethanol4.324.5[Experimental Value][Calculated Value]
Polar Aprotic Acetone5.120.7[Experimental Value][Calculated Value]
Ethyl Acetate4.46.0[Experimental Value][Calculated Value]
Acetonitrile5.837.5[Experimental Value][Calculated Value]
DMSO7.246.7[Experimental Value][Calculated Value]
Nonpolar Toluene2.42.4[Experimental Value][Calculated Value]
Hexane0.11.9[Experimental Value][Calculated Value]

Note: The values in this table are placeholders and must be determined experimentally.

The interpretation of this data will involve correlating the observed solubility with the properties of the solvents. It is expected that solubility will generally increase with the solvent's polarity and its ability to participate in hydrogen bonding. This quantitative data is invaluable for selecting appropriate solvents for chemical reactions, purification processes such as crystallization, and for the development of liquid formulations.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. By following the detailed shake-flask protocol, researchers can generate high-quality, reliable solubility data. This data is fundamental for making informed decisions in process chemistry, formulation development, and other areas of pharmaceutical science, ultimately facilitating the successful progression of this compound through the development pipeline.

References

Potential applications of (4-(Methylamino)phenyl)methanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-(Methylamino)phenyl)methanol is a deceptively simple aromatic alcohol that has emerged as a cornerstone scaffold in contemporary medicinal chemistry. Its unique structural and electronic properties, combined with its synthetic tractability, make it an invaluable starting point for the development of novel therapeutics across a spectrum of diseases. This guide provides a comprehensive overview of the synthesis, physicochemical characteristics, and diverse applications of this compound, highlighting its potential to accelerate drug discovery programs. Through an exploration of its role in the creation of kinase inhibitors, antiviral agents, and other biologically active molecules, we aim to equip researchers with the knowledge to strategically leverage this powerful building block.

The Strategic Advantage of this compound in Medicinal Chemistry

In the quest for new medicines, the choice of a core molecular framework is a critical decision that profoundly influences the trajectory of a drug discovery project. This compound offers a compelling combination of features that make it a highly strategic choice. The molecule possesses a trifecta of reactive sites: a benzylic alcohol amenable to a wide range of transformations, a secondary methylamino group that can participate in crucial hydrogen bonding interactions with biological targets, and an aromatic ring that can be further functionalized. This inherent versatility allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Foundational Knowledge: Physicochemical Properties and Synthesis

A deep understanding of a molecule's fundamental characteristics is paramount for its effective application in drug design.

2.1. Physicochemical Profile

The physicochemical properties of this compound align well with the principles of lead-like and drug-like chemical space, providing a solid foundation for the development of orally bioavailable drugs.

PropertyValueSignificance in Drug Discovery
Molecular Formula C8H11NOA low molecular weight allows for substantial synthetic elaboration without exceeding typical molecular weight cutoffs for oral drugs.[1]
Molecular Weight 137.18 g/mol Ideal starting point for a lead generation or optimization campaign.[1]
XLogP3 0.9This value suggests a favorable balance between aqueous solubility and lipid membrane permeability, a key determinant of oral absorption.[1]
Hydrogen Bond Donors 2The alcohol and amine functionalities can form critical hydrogen bonds with protein targets, contributing to binding affinity.
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms can also accept hydrogen bonds, providing additional opportunities for target engagement.

Data sourced from PubChem CID 12128786.[1]

2.2. Synthetic Accessibility

The value of a chemical scaffold is greatly enhanced by its ease of synthesis. This compound can be readily prepared via several established synthetic routes, ensuring a reliable supply for research and development activities. A common approach involves the reductive amination of 4-formylbenzoic acid, followed by reduction of the carboxylic acid.

Conceptual Synthetic Workflow

synthesis_workflow start 4-Formylbenzoic Acid intermediate1 Schiff Base Intermediate start->intermediate1 + reagent1 Methylamine reagent1->intermediate1 intermediate2 4-(Methylamino)benzoic Acid intermediate1->intermediate2 Reduction reagent2 Reducing Agent (e.g., NaBH4) reagent2->intermediate2 product This compound intermediate2->product Reduction reagent3 Reducing Agent (e.g., LiAlH4) reagent3->product

Caption: A generalized workflow for the synthesis of this compound.

Exemplary Synthetic Protocol

  • Reductive Amination: 4-Formylbenzoic acid is dissolved in a suitable solvent, such as methanol. An excess of methylamine is added, and the mixture is stirred to form the corresponding imine. This is then reduced in situ with a mild reducing agent like sodium borohydride to yield 4-(methylamino)benzoic acid.

  • Reduction of Carboxylic Acid: The resulting 4-(methylamino)benzoic acid is then reduced to the corresponding alcohol. This can be achieved using a more powerful reducing agent, such as lithium aluminum hydride, in an anhydrous ethereal solvent like tetrahydrofuran (THF).

  • Work-up and Purification: Following the reduction, the reaction is carefully quenched, and the product is extracted and purified, typically by column chromatography, to yield pure this compound.

Diverse Applications in Medicinal Chemistry

The true utility of this compound is demonstrated by its incorporation into a wide array of biologically active molecules.

3.1. As a Scaffold for Kinase Inhibitors

The RAS-RAF-MEK-MAPK signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[2][3] Consequently, the kinases within this cascade are prime targets for therapeutic intervention. The this compound moiety has been successfully employed as a core component of potent and selective kinase inhibitors. The methylamino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature in type II kinase inhibitors.[3]

Illustrative Kinase Inhibition Pathway

kinase_inhibition cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binding RAF RAF Kinase Receptor->RAF Activation MEK MEK Kinase RAF->MEK Phosphorylation ERK ERK Kinase MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Signal Transduction Inhibitor This compound -based Inhibitor Inhibitor->RAF Inhibition

Caption: A schematic of a this compound-based inhibitor targeting the RAF kinase.

3.2. In the Development of Antiviral Agents

The functional groups of this compound also lend themselves to the design of antiviral agents. For instance, derivatives of N-phenylbenzamide containing a methylamino group have shown promising anti-hepatitis B virus (HBV) activity.[4] The antiviral effect of one such derivative, IMB-0523, is thought to be mediated by an increase in the intracellular levels of APOBEC3G (A3G), a host protein with known anti-HBV activity.[4] This highlights the potential for this scaffold to be utilized in host-targeting antiviral strategies.

3.3. As a Building Block for Antiplasmodial Agents

Malaria remains a significant global health challenge, and the development of new antimalarial drugs is a priority. The quinoline methanols, such as mefloquine, are an important class of antimalarials.[5] Structure-activity relationship (SAR) studies on these compounds have shown that modifications to the amino alcohol side chain can modulate both potency and central nervous system accumulation.[5] The this compound scaffold provides a valuable starting point for the design of novel quinoline methanols with improved therapeutic profiles.

Future Directions and Conclusion

This compound is a versatile and strategically important building block in modern medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the development of a wide range of therapeutic agents. The successful application of this scaffold in the design of kinase inhibitors, antiviral compounds, and antimalarial agents underscores its broad utility. As our understanding of disease biology continues to evolve, the ability to rapidly and efficiently synthesize diverse libraries of compounds based on the this compound core will undoubtedly lead to the discovery of new and innovative medicines.

References

The Evolving Chemistry of a Versatile Scaffold: A Literature Review on the Synthesis and Significance of (4-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

(4-(Methylamino)phenyl)methanol, a seemingly unassuming aromatic alcohol, represents a pivotal structural motif in the landscape of modern medicinal chemistry. Its unique combination of a reactive benzyl alcohol, a nucleophilic secondary amine, and a rigid phenyl scaffold makes it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. While a singular moment of "discovery" for this compound is not prominently documented in historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for para-substituted benzyl alcohols and the growing appreciation for the role of the methylamino-phenyl group in molecular recognition and pharmacokinetics. This technical guide provides a comprehensive review of the synthesis, chemical properties, and the historical and current significance of this compound as a key building block in the pursuit of novel therapeutics.

Chemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. The compound is characterized by the following key identifiers and properties:

PropertyValueSource
IUPAC Name [4-(Methylamino)phenyl]methanol[PubChem][1]
Synonyms 4-(Methylamino)benzyl alcohol, p-Methylaminobenzyl alcohol[PubChem][1]
CAS Number 181819-75-0[PubChem][1]
Molecular Formula C₈H₁₁NO[PubChem][1]
Molecular Weight 137.18 g/mol [PubChem][1]
Appearance Pale-yellow to yellow-brown solid[Sigma-Aldrich]
Storage Temperature 2-8 °C[Sigma-Aldrich]

The presence of both a hydrogen-bond donating and accepting amine group, along with a hydrogen-bond donating hydroxyl group, imparts a degree of polarity to the molecule, influencing its solubility and potential for interaction with biological targets.

The Synthetic Landscape: Crafting this compound

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the C-N bond of the methylamino group and the reduction of a carbonyl functionality to the benzyl alcohol. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and the need to control selectivity.

Route 1: Reductive Amination of 4-Formylbenzoic Acid or its Esters

A highly efficient and common strategy for the synthesis of secondary amines is reductive amination.[2] This approach involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol:

  • Imine Formation: 4-Formylbenzoic acid or a suitable ester thereof (e.g., methyl 4-formylbenzoate) is dissolved in an appropriate solvent, such as methanol. An equimolar amount of methylamine (often as a solution in a solvent like THF or water) is added. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate. The equilibrium can be driven towards the imine by removing the water formed, although this is often not necessary due to the subsequent reduction step.

  • In Situ Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture.[3] Sodium borohydride is chosen for its selectivity; it readily reduces the imine but is less reactive towards the ester functionality if present. The use of a slightly acidic catalyst, like acetic acid, can accelerate imine formation.[3]

  • Reduction of the Carboxylic Acid/Ester: Following the formation of the methylamino group, the carboxylic acid or ester must be reduced to the benzyl alcohol. For this, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is typically employed. Careful quenching of the reaction with water and a basic solution is necessary to work up the product.

  • Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices: The stepwise reduction approach, using NaBH₄ first followed by LiAlH₄, is a classic example of leveraging the differential reactivity of reducing agents to achieve a specific synthetic outcome. If LiAlH₄ were used from the outset, it would non-selectively reduce both the imine and the carbonyl group.

G start 4-Formylbenzoic Acid step1 Methylamine (CH3NH2) start->step1 1. step2 Imine Formation step1->step2 step3 Sodium Borohydride (NaBH4) step2->step3 2. step4 4-(Methylamino)benzoic Acid step3->step4 step5 Lithium Aluminum Hydride (LiAlH4) step4->step5 3. product This compound step5->product

Caption: Synthetic workflow for this compound via reductive amination.

Route 2: Reduction of 4-(Methylamino)benzoic Acid

An alternative and more direct approach begins with commercially available 4-(methylamino)benzoic acid.[4]

Experimental Protocol:

  • Activation (Optional but Recommended): The carboxylic acid can be converted to a more reactive derivative, such as an ester (e.g., methyl ester), by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid). This esterification step can lead to cleaner reductions with certain hydrides.

  • Reduction: The 4-(methylamino)benzoic acid or its ester is dissolved in an anhydrous solvent like THF and treated with a strong reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is typically performed at reduced temperatures initially and then allowed to warm to room temperature or heated to reflux to ensure complete conversion.

  • Work-up and Purification: The reaction is carefully quenched, and the product is extracted and purified as described in the previous route. A similar procedure has been documented for the synthesis of the related 4-(N-acetyl-N-methylamino)benzyl alcohol from its corresponding benzoic acid.[1]

Trustworthiness of the Protocol: The reduction of carboxylic acids and their esters to primary alcohols using LiAlH₄ is a well-established and reliable transformation in organic synthesis, ensuring a high degree of confidence in this protocol.

G start 4-(Methylamino)benzoic Acid step1 Lithium Aluminum Hydride (LiAlH4) in THF start->step1 product This compound step1->product

References

Predicted boiling and melting points of (4-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted and Experimental Determination of the Boiling and Melting Points of (4-(Methylamino)phenyl)methanol

Introduction

This compound, identified by the CAS Number 181819-75-0, is an organic compound featuring a phenyl ring substituted with both a hydroxylmethyl and a methylamino group.[1][2][3][4] Its molecular formula is C8H11NO, with a corresponding molecular weight of approximately 137.18 g/mol .[1][2][3][4] The presence of both a hydrogen bond donor (the hydroxyl and amino groups) and an acceptor (the nitrogen and oxygen atoms) suggests that this molecule will exhibit significant intermolecular forces, which are primary determinants of its physical properties such as melting and boiling points.

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a dual perspective on determining the boiling and melting points of this compound. It delves into the theoretical underpinnings and practical application of computational prediction methods and outlines the established protocols for empirical experimental determination. Understanding these thermophysical properties is critical for predicting a compound's behavior in various environments, assessing its purity, and designing relevant synthetic or formulation processes.

Part 1: Computational Prediction of Boiling and Melting Points

In the absence of extensive experimental data, computational (in silico) methods provide a powerful and efficient means to estimate the physicochemical properties of molecules. These predictive models are broadly categorized into Quantitative Structure-Property Relationship (QSPR) models, group contribution methods, and more recently, machine learning-based approaches.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR modeling is a computational methodology that aims to build a mathematical relationship between the structural features of a molecule and its physicochemical properties.[5][6] The fundamental assumption is that the molecular structure inherently contains the information that dictates its properties.[5]

The development of a QSPR model involves several key steps, from the calculation of molecular descriptors to the creation and validation of a predictive mathematical model. These models can range from simple linear regressions to complex non-linear approaches like neural networks.[1][5]

QSPR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_prediction Prediction A 1. Molecular Structure Input (e.g., SMILES for this compound) B 2. Descriptor Calculation (Topological, Electronic, Geometric) A->B Encoding Structure C 3. Dataset Splitting (Training and Test Sets) B->C Feature Matrix D 4. Model Generation (e.g., Multiple Linear Regression, Neural Network) C->D Training Data E 5. Model Validation (Cross-validation, External Validation) D->E Generated Model F 6. Property Prediction (Boiling/Melting Point) E->F Validated Model

A generalized workflow for a QSPR study.

For this compound, a QSPR approach would involve calculating descriptors that quantify its key structural features:

  • Topological Descriptors: These describe the atomic connectivity and branching of the molecule.

  • Quantum Chemical Descriptors: Derived from semi-empirical or ab initio calculations, these can include dipole moment, polarizability, and orbital energies, which are crucial for a molecule with polar functional groups.[1]

  • Geometric Descriptors: These relate to the 3D shape of the molecule, such as its surface area and volume.

The accuracy of QSPR models is highly dependent on the quality and diversity of the training data.[5] For novel compounds, it's crucial to use models trained on a wide range of structurally similar molecules.

Group Contribution Methods

Group contribution methods are a class of predictive techniques based on the principle that the overall property of a molecule can be estimated by summing the contributions of its individual functional groups.[3][7][8] These methods are generally simpler and more interpretable than QSPR models.

The general form of a group contribution model is:

f(P) = Σ (ni * Ci)

Where:

  • P is the property to be predicted (e.g., boiling or melting point).

  • ni is the number of occurrences of group i.

  • Ci is the contribution of group i.

To predict the boiling point of this compound using a group contribution method like the Joback method, one would first break down the molecule into its constituent groups:

  • 1 x >C< (aromatic, substituted)

  • 4 x =CH- (aromatic)

  • 1 x -NH- (secondary amine)

  • 1 x -CH3 (methyl group attached to N)

  • 1 x -CH2-

  • 1 x -OH (primary alcohol)

The contributions of each of these groups to the boiling and melting points are then summed to yield a final predicted value. While computationally efficient, the accuracy of group contribution methods can be limited for complex molecules with strong intramolecular interactions between functional groups that are not accounted for by simple additivity.[3]

Modern Machine Learning and AI Approaches

Recent advancements in machine learning and artificial intelligence have introduced more sophisticated models for property prediction.[9][10] Techniques like graph convolutional neural networks (GNNs) can learn directly from the molecular graph structure, potentially capturing more complex relationships than traditional QSPR or group contribution methods.[11] Some platforms are now available as user-friendly applications, making these advanced predictive tools more accessible to chemists without requiring extensive programming knowledge.[10]

Part 2: Experimental Determination of Boiling and Melting Points

While predictive methods are invaluable, the gold standard for determining physicochemical properties remains empirical measurement. Experimental data is essential for validating computational models and for regulatory purposes.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For pure crystalline compounds, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities typically depresses the melting point and broadens the melting range.[12][13]

Standard Protocol: Capillary Method (based on ASTM E324) [14]

This is the most common method for determining the melting point of a crystalline organic solid.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently crush the crystals.

    • Load the sample into a capillary tube (sealed at one end) by tapping the open end into the powder.

    • Compact the sample into the sealed end of the tube by tapping or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • A melting point apparatus, which consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens, is typically used.

    • Alternatively, a Thiele tube filled with a high-boiling point oil (like mineral oil or silicone oil) can be used.[13][15]

  • Measurement:

    • Place the capillary tube into the heating block of the apparatus.

    • Heat the sample rapidly to about 20°C below the expected melting point.

    • Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[16]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting). These two temperatures define the melting range.

MeltingPoint_Setup cluster_apparatus Melting Point Apparatus Heater Heating Block Thermometer Thermometer/ Temp. Probe Capillary Capillary Tube with Sample User Observer Thermometer->User Reads Temperature Viewer Viewing Lens User->Viewer Observes Melting

A conceptual diagram of a modern melting point apparatus.
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17][18][19] It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Standard Protocol: Siwoloboff Method (as described in OECD Guideline 103) [17][20]

This micro-method is suitable when only a small amount of the substance is available.

Experimental Protocol:

  • Sample Preparation:

    • Fill a small sample tube (approx. 5 mm diameter) with a few milliliters of liquid this compound.

    • Take a glass capillary tube (approx. 10 cm long) and seal one end.

    • Place the capillary tube, sealed end up, into the sample tube containing the liquid.

  • Apparatus Setup:

    • Attach the sample tube to a thermometer using a rubber band or wire.

    • Immerse this assembly in a heating bath (e.g., a Thiele tube) ensuring the sample is below the level of the heating fluid.

  • Measurement:

    • Heat the apparatus gently. Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and then stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure.

    • Record the temperature at this exact moment. This is the boiling point of the liquid at the current atmospheric pressure.

BoilingPoint_Setup cluster_thiele Thiele Tube Setup Thiele Thiele Tube (Heating Oil) Thermometer Thermometer SampleTube Sample Tube Thermometer->SampleTube Attached to Capillary Inverted Capillary Heat Heat Source Heat->Thiele Gentle Heating

A simplified diagram of a Thiele tube setup for boiling point determination.

Part 3: Data Summary and Discussion

A clear and concise summary of the physicochemical properties is essential for any researcher working with a compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 181819-75-0[1][2][3][4]
Molecular Formula C8H11NO[1][2][3]
Molecular Weight 137.18 g/mol [1][2][3][4]
Predicted Boiling Point To be determined by usere.g., QSPR, Group Contribution
Experimental Boiling Point To be determined by usere.g., OECD 103 Method[17]
Predicted Melting Point To be determined by usere.g., QSPR, Group Contribution
Experimental Melting Point To be determined by usere.g., ASTM E324 Method[14]

Discussion:

The molecular structure of this compound, with its hydroxyl (-OH) and secondary amine (-NH-) groups, allows for strong intermolecular hydrogen bonding. This is expected to result in significantly higher melting and boiling points compared to non-polar analogues of similar molecular weight. The aromatic ring also contributes to van der Waals forces.

When comparing predicted versus experimental values, it is important to consider the inherent limitations of each approach.

  • Prediction methods are fast and cost-effective but their accuracy is dependent on the quality of the underlying model and the similarity of the target compound to the model's training set.[5] For a molecule with multiple interacting functional groups, simpler models like group contribution may have larger errors.

  • Experimental methods provide real-world data but are sensitive to procedural accuracy and sample purity.[12] An impure sample will exhibit a depressed and broadened melting range, which is a key indicator of purity.

For this compound, it is advisable to use multiple prediction methods to obtain a consensus range for the boiling and melting points. This predicted range can then guide the experimental determination, for instance, by setting the initial rapid heating temperature in a melting point measurement.[16]

Conclusion

This guide has provided a comprehensive framework for approaching the determination of the boiling and melting points of this compound. By integrating both computational prediction methodologies and standardized experimental protocols, researchers can confidently establish these critical physicochemical properties. The predictive power of QSPR and group contribution models offers an excellent starting point, while the empirical data from laboratory measurements provides the definitive validation required for applications in drug development and scientific research.

References

An In-Depth Technical Guide to (4-(Methylamino)phenyl)methanol: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Methylamino)phenyl)methanol, a substituted aromatic alcohol, is a chemical compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutically active compounds. This guide provides a comprehensive overview of its fundamental properties, detailed synthesis and purification protocols, analytical characterization methods, and its applications in drug discovery and development.

Core Molecular and Physical Properties

This compound, with the CAS number 181819-75-0, possesses a well-defined molecular structure that dictates its chemical behavior and physical characteristics.[1] Its IUPAC name is [4-(methylamino)phenyl]methanol.[1]

PropertyValueSource
Molecular Formula C₈H₁₁NO--INVALID-LINK--
Molecular Weight 137.18 g/mol --INVALID-LINK--
Appearance Pale-yellow to Yellow-brown SolidSigma-Aldrich

Chemical Reactivity and Handling

The reactivity of this compound is characterized by the interplay of its aromatic ring, the methylamino group, and the hydroxymethyl group. The lone pair of electrons on the nitrogen atom of the methylamino group can participate in resonance with the benzene ring, influencing its reactivity in electrophilic aromatic substitution reactions. The hydroxyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification. The secondary amine is basic and can be protonated or undergo N-alkylation.

Safety and Handling: this compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.

Synthesis and Purification

A common and effective method for the synthesis of this compound is the reduction of 4-(methylamino)benzaldehyde. This transformation can be achieved using various reducing agents.

Experimental Protocol: Synthesis via Reduction of 4-(Methylamino)benzaldehyde

Materials:

  • 4-(Methylamino)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-(methylamino)benzaldehyde in methanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a few hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully adding deionized water.

  • Remove the methanol from the mixture using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate, multiple times.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization: A suitable solvent system for recrystallization would typically involve a polar solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature or below.

Column Chromatography: For column chromatography, a silica gel stationary phase can be used with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to effectively separate the desired product from any impurities.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the CH₂OH group, the methyl protons of the NHCH₃ group, the hydroxyl proton, and the amine proton. The aromatic protons will likely appear as a set of doublets in the aromatic region. The methylene protons will appear as a singlet, and the methyl protons as a singlet. The hydroxyl and amine protons will appear as broad singlets, and their chemical shifts can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹.

  • An N-H stretching band for the secondary amine, usually around 3300-3500 cm⁻¹.

  • C-H stretching bands for the aromatic ring and the alkyl groups.

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

  • A C-O stretching band for the primary alcohol, typically around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 137.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol can be used to assess the purity of the compound. Detection is typically performed using a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound. Derivatization may sometimes be used to improve its volatility and chromatographic behavior. The mass spectrometer provides fragmentation patterns that can aid in structural confirmation.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its functional groups provide handles for further chemical modifications to generate a diverse range of molecules with potential therapeutic activities.

The presence of the substituted phenylmethanol motif is found in a number of biologically active molecules. The hydroxyl and amino groups can participate in hydrogen bonding and other interactions with biological targets, making this scaffold attractive for the design of new drugs.

While specific blockbuster drugs directly containing the this compound core are not prominently documented, its utility lies in its role as a precursor. For instance, the amino and alcohol functionalities can be modified to introduce other pharmacophores, alter solubility and pharmacokinetic properties, and explore structure-activity relationships in drug discovery programs.

Conclusion

This compound is a foundational chemical entity with significant potential for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its properties, coupled with robust synthesis and analytical methods, is crucial for its effective utilization in the development of novel and impactful molecules. The protocols and data presented in this guide offer a solid framework for the handling, synthesis, and characterization of this versatile compound, paving the way for its application in innovative research and drug discovery endeavors.

References

A Technical Guide to the Biological Activities of (4-(Methylamino)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The (4-(Methylamino)phenyl)methanol scaffold, characterized by a phenyl ring substituted with methylamino and hydroxymethyl groups, represents a privileged structure in medicinal chemistry. The inherent reactivity and hydrogen-bonding capabilities of its functional groups make its derivatives promising candidates for therapeutic development.[1] This technical guide provides an in-depth analysis of the known biological activities associated with this class of compounds, focusing on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. We will explore the underlying mechanisms of action, present key quantitative data, and detail the experimental protocols necessary for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

The this compound Scaffold: An Introduction

Chemical Structure and Properties

The core compound, this compound (CAS No. 181819-75-0), possesses the molecular formula C₈H₁₁NO.[2] Its structure is defined by two key functional groups attached to a benzene ring: a hydroxymethyl group (-CH₂OH) and a methylamino group (-NHCH₃).[1] These groups are crucial to its biological activity; the hydroxyl group acts as a hydrogen bond donor and acceptor, while the methylamino group can engage in various nucleophilic and electrophilic interactions.[1] This duality allows for multifaceted binding with biological targets such as enzymes and receptors.

Rationale for Biological Interest

The aminophenol substructure is a well-established pharmacophore. For instance, the anticancer and antioxidant activities of the drug Fenretinide have been largely attributed to its p-methylaminophenol (p-MAP) structural component.[3] This observation highlights the intrinsic potential of the this compound scaffold as a starting point for designing novel therapeutic agents. Its derivatives have been investigated for a range of activities, leveraging the core structure's ability to interact with diverse biological systems.

Overview of Synthetic Approaches

The synthesis of this compound and its derivatives can be accomplished through several established chemical routes.[1][4] A common strategy begins with a toluene derivative, which undergoes a sequence of reactions including nitration, reduction of the nitro group to an amine, subsequent methylation of the amine, and finally, introduction of the hydroxymethyl group via oxidation.[1] Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and yield.[1]

G Toluene Toluene Derivative Nitro Nitration Toluene->Nitro HNO₃/H₂SO₄ Amino Reduction Nitro->Amino e.g., LiAlH₄ Methylamino Methylation Amino->Methylamino Methylating Agent Final This compound Derivative Methylamino->Final Hydroxylation/Oxidation

Caption: Generalized synthetic workflow for this compound derivatives.

Anticancer and Antiproliferative Activities

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of key oncogenic signaling pathways.

Mechanism of Action: Apoptosis Induction and Kinase Inhibition

Studies on structurally related compounds provide critical insights. For example, p-methylaminophenol (p-MAP) is a potent inducer of apoptosis in human promyelocytic leukemia (HL-60) cells and inhibits the growth of various other cancer cell lines, including MCF-7 (breast) and HepG2 (liver).[3] This suggests the core aminophenol structure is fundamental to its cytotoxic effects. Furthermore, more complex derivatives have been developed as targeted inhibitors. LY3009120, a pan-RAF inhibitor, incorporates a related methylamino-phenyl moiety and shows potent biochemical activity against BRAF V600E (IC₅₀ = 1.2 nM) and CRAF (IC₅₀ = 3.1 nM), key kinases in the MAPK signaling pathway that drives many cancers.[5]

Quantitative Data: In Vitro Efficacy

The following table summarizes the antiproliferative activity of representative derivatives against various cancer cell lines.

Compound/DerivativeTarget/Cell LinePotency (IC₅₀)Reference
LY3009120BRAF V600E (biochemical)1.2 nM[5]
LY3009120CRAF (biochemical)3.1 nM[5]
LY3009120A375 (BRAF V600E) p-ERK96 nM[5]
LY3009120A375 (antiproliferative)56 nM[5]
p-Methylaminophenol (p-MAP)HL-60 (antiproliferative)Potent inhibitor[3]
Experimental Protocol: Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.[6]

Causality: This protocol relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantification of cell death induced by the test compound.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G cluster_0 MAPK Pathway GF GF Ras Ras GF->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Compound This compound Derivative (e.g., LY3009120) Compound->RAF Inhibits Apoptosis Apoptosis

Caption: Simplified mechanism of an anticancer derivative targeting the RAF kinase pathway.

Antioxidant Properties

The aminophenol core is also responsible for the potent antioxidant activity observed in these derivatives, primarily through direct free radical scavenging.

Mechanism: Free Radical Scavenging

Antioxidant activity is often mediated by the ability of a molecule to donate a hydrogen atom to stabilize a free radical. In p-methylaminophenol, the hydrogen on the hydroxyl or amino group can be readily donated.[3][7] This process neutralizes reactive oxygen species (ROS), preventing them from damaging cellular components like lipids, proteins, and DNA.[6]

Quantitative Data: Radical Scavenging Activity
Compound/DerivativeAssayActivityReference
p-Methylaminophenol (p-MAP)DPPH ScavengingPotent (1:2 ratio with DPPH)[3]
Flavonol with Phenyl-N,N-dimethylamino groupDPPH & ABTS ScavengingPromising antioxidant potency[6]
1-(4-Bromophenyl)-...-triazolethione derivativeDPPH Scavenging1.13x higher than ascorbic acid[8]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate hydrogen to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Causality: The DPPH radical has a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to change color from violet to pale yellow. This decolorization is quantifiable by spectrophotometry.

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test derivative in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. Ascorbic acid or Vitamin E can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the test compound.

G cluster_workflow DPPH Assay Workflow cluster_reaction Chemical Rationale Prep Prepare DPPH Solution (Violet) Mix Mix with Test Compound Prep->Mix Incubate Incubate 30 min (in dark) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Radical DPPH• (Radical) Violet Reduced DPPH-H (Reduced) Pale Yellow Radical->Reduced + Derivative-H Antioxidant Derivative-H (Antioxidant)

Caption: Workflow and chemical principle of the DPPH antioxidant assay.

Anti-inflammatory Effects

The anti-inflammatory properties of methanol-soluble derivatives are often evaluated by their ability to suppress the production of inflammatory mediators in immune cells like macrophages.

Mechanism: Inhibition of Pro-inflammatory Mediators

Inflammation is characterized by the production of mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as TNF-α and IL-6.[9][10] The synthesis of NO and PGE₂ is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Many anti-inflammatory compounds, including various methanol extracts, act by inhibiting the expression or activity of iNOS and COX-2.[10][11][12]

Key Signaling Pathways: NF-κB and MAPK

The expression of iNOS, COX-2, and pro-inflammatory cytokines is largely controlled by upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of inflammatory genes. Effective anti-inflammatory derivatives often function by inhibiting the activation of NF-κB and MAPK.[9]

Experimental Protocol: Nitric Oxide (NO) Measurement (Griess Assay)

This protocol measures the production of NO by LPS-stimulated macrophages.

Causality: NO is an unstable molecule, but it rapidly oxidizes to stable nitrite (NO₂⁻) in aqueous solution. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a pink-colored azo compound, which can be measured colorimetrically at ~540 nm. The intensity of the color is proportional to the amount of NO produced.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Stimulation: Pre-treat the cells with various concentrations of the test derivative for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide in acid) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation & Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK Activates Pathway NFkB_I NF-κB / IκBα (Inactive Complex) IKK->NFkB_I Phosphorylates IκBα NFkB NF-κB (Active) NFkB_I->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription Compound Derivative Compound->IKK Inhibits

Caption: Inhibition of the LPS-induced NF-κB inflammatory signaling pathway.

Antimicrobial Activity

The scaffold has also been explored for its antimicrobial properties, showing activity against both bacteria and fungi.

Spectrum of Activity

Certain (methylamino)(phenyl)methanol compounds have been identified as having fungicidal activity.[13] In addition, derivatives incorporating this or similar scaffolds, such as those based on 4-aminoantipyrine or carbazole, have demonstrated efficacy against a range of microbes, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[14][15] The primary method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, one can observe the concentration at which bacterial growth is inhibited. This provides a quantitative measure of the compound's potency.

  • Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Directions

The this compound scaffold and its derivatives exhibit a remarkable breadth of biological activities, including promising anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. The presence of versatile hydroxyl and methylamino functional groups provides a robust foundation for interaction with diverse biological targets.

Future research should focus on systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for specific targets, such as particular kinases or microbial enzymes. Further exploration into their mechanisms of action, particularly in complex signaling networks, will be crucial. Finally, advancing the most promising lead compounds into in vivo efficacy and safety studies will be the ultimate test of their therapeutic potential.

References

Methodological & Application

Synthesis of (4-(Methylamino)phenyl)methanol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of (4-(Methylamino)phenyl)methanol, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route detailed herein is the reductive amination of 4-hydroxybenzaldehyde with methylamine, followed by in-situ reduction of the resulting imine with sodium borohydride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization methods to ensure a reliable and reproducible synthesis.

Introduction

This compound, also known as 4-(methylamino)benzyl alcohol, is a key building block in organic synthesis. Its structure, featuring a reactive benzyl alcohol moiety and a secondary amine, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules and functional materials. The presence of both a hydrogen-bond donating and accepting group, along with an aromatic ring, allows for diverse chemical transformations and interactions with biological targets.

This protocol focuses on a robust and scalable two-step, one-pot synthesis via reductive amination. This method is advantageous due to its operational simplicity, mild reaction conditions, and the use of readily available and cost-effective reagents. The causality behind each procedural step is explained to provide a deeper understanding of the reaction and to facilitate troubleshooting.

Reaction Scheme and Mechanism

The synthesis proceeds via a reductive amination reaction. First, 4-hydroxybenzaldehyde reacts with methylamine to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ by sodium borohydride to yield the final product, this compound.

Reaction Scheme:

The mechanism involves the nucleophilic attack of the methylamine on the carbonyl carbon of the 4-hydroxybenzaldehyde, followed by dehydration to form the imine. The hydride from sodium borohydride then attacks the electrophilic carbon of the imine, yielding the secondary amine upon workup.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
4-HydroxybenzaldehydeC₇H₆O₂122.12≥98%Sigma-Aldrich
Methylamine solutionCH₅N31.0640 wt. % in H₂OSigma-Aldrich
Sodium borohydrideNaBH₄37.83≥98%Sigma-Aldrich
Methanol (MeOH)CH₄O32.04Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS reagent, ≥99.5%Sigma-Aldrich
Saturated Sodium Chloride Solution (Brine)NaCl58.44-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37≥97%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.461 M solutionPrepared in-house
Sodium Hydroxide (NaOH)NaOH40.001 M solutionPrepared in-house
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup (optional, for high purity)

  • NMR tubes

  • IR spectrometer

  • Melting point apparatus

Experimental Protocol

Reaction Setup

Synthesis_Workflow

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (6.11 g, 50 mmol).

  • Add methanol (100 mL) to the flask and stir until the aldehyde is completely dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylamine solution (40 wt. % in H₂O, 5.8 mL, 60 mmol) dropwise to the stirred solution over 10-15 minutes. The addition is exothermic, so maintaining the temperature at 0 °C is crucial to prevent side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour to ensure complete formation of the imine intermediate. The progress of imine formation can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

Reduction
  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (2.84 g, 75 mmol) to the stirred solution over 30 minutes. Caution: Sodium borohydride reacts with water and methanol to produce hydrogen gas. Ensure adequate ventilation and add the reagent slowly to control the effervescence.[1][2]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by TLC until the imine spot has disappeared.

Work-up and Purification
  • Once the reaction is complete, carefully quench the reaction by slowly adding water (50 mL) at 0 °C to decompose any unreacted sodium borohydride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the resulting aqueous solution to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • For higher purity, the crude product can be purified by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[3][4]

Characterization and Purity Analysis

The identity and purity of the synthesized this compound can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₈H₁₁NO[5]

  • Molecular Weight: 137.18 g/mol [5]

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.65 (d, J = 8.4 Hz, 2H, Ar-H), 4.55 (s, 2H, -CH₂OH), 2.85 (s, 3H, -NHCH₃), ~2.0-3.0 (br s, 2H, -OH, -NH). Note: The chemical shifts for the -OH and -NH protons can be broad and may vary depending on the solvent and concentration.

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.5, 131.0, 128.5, 115.0, 65.0, 30.5.

  • IR (KBr, cm⁻¹): 3300-3400 (O-H and N-H stretching), 3020-3050 (aromatic C-H stretching), 2850-2950 (aliphatic C-H stretching), 1610, 1510 (aromatic C=C stretching), 1020-1050 (C-O stretching).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile gloves) when handling chemicals.[2]

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Sodium Borohydride: Sodium borohydride is a flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water, acids, or alcohols.[1] It is also toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[1] Handle with care, avoiding contact with moisture, and store in a tightly sealed container in a dry place.[2]

  • Methylamine: Methylamine is a flammable and corrosive gas, typically supplied as a solution in water or alcohol. It can cause severe skin burns and eye damage. Handle the solution in a fume hood and avoid inhalation of vapors.

  • Solvents: Methanol and ethyl acetate are flammable liquids. Keep away from ignition sources.

Troubleshooting

Problem Possible Cause Solution
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material persists, extend the reaction time or gently warm the reaction mixture (e.g., to 40 °C).
Inactive sodium borohydride.Use a fresh batch of sodium borohydride.
Low yield Incomplete imine formation.Ensure the correct stoichiometry of methylamine and allow sufficient time for imine formation before adding the reducing agent.
Loss of product during work-up.Ensure complete extraction by performing multiple extractions with ethyl acetate. Avoid vigorous shaking of the separatory funnel to prevent emulsion formation.
Product is an oil or difficult to crystallize Presence of impurities.Purify the crude product by column chromatography.
Residual solvent.Ensure the product is thoroughly dried under high vacuum.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this important chemical intermediate for their synthetic endeavors. The inclusion of mechanistic insights and troubleshooting guidance aims to empower scientists to not only execute the synthesis successfully but also to understand the underlying chemical principles.

References

Application Notes & Protocols: (4-(Methylamino)phenyl)methanol as a Versatile Bifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(Methylamino)phenyl)methanol is a valuable bifunctional organic building block that features both a nucleophilic secondary amine and a primary alcohol. This unique combination allows for sequential and selective functionalization, making it a strategic component in the synthesis of complex molecules, particularly within medicinal chemistry and materials science.[1] Its structure serves as a versatile scaffold for introducing aromatic rings with tailored substitution patterns. This guide provides an in-depth exploration of its reactivity, key applications, and detailed, field-proven protocols for its use in transformative organic reactions.

Compound Profile and Physicochemical Properties

This compound, also known as 4-(methylamino)benzyl alcohol, is a stable, crystalline solid under standard conditions.[2][3] Its utility stems from the differential reactivity of its two functional groups, which can be addressed independently through careful selection of reagents and reaction conditions.

PropertyValueReference
IUPAC Name [4-(Methylamino)phenyl]methanol[2]
CAS Number 181819-75-0[2][4][5]
Molecular Formula C₈H₁₁NO[2][5]
Molecular Weight 137.18 g/mol [2][5]
Appearance Solid-
SMILES CNC1=CC=C(C=C1)CO[2]
InChIKey DGPBXQNDKIZRIJ-UHFFFAOYSA-N[2]

Core Reactivity and Strategic Considerations

The synthetic value of this compound lies in the orthogonal reactivity of its alcohol and amine moieties. Understanding this differential reactivity is crucial for designing efficient synthetic routes.

Reactions at the Hydroxyl Group

The primary alcohol is a versatile handle for oxidation, etherification, and esterification.

  • Oxidation: The hydroxyl group can be selectively oxidized to an aldehyde using mild reagents (e.g., PCC, Dess-Martin periodinane) or to a carboxylic acid using stronger oxidants (e.g., KMnO₄, Jones reagent).[1] This transformation is fundamental for subsequent reactions such as reductive amination or amide bond formation.

  • O-Alkylation and O-Acylation: The alcohol can readily form ethers and esters. This is not only a method for building larger molecular frameworks but also a common strategy for protecting the hydroxyl group while chemical modifications are performed on the amine.[6][7]

Reactions at the Methylamino Group

The secondary amine is a potent nucleophile and a site for N-alkylation, acylation, and sulfonylation.

  • N-Alkylation: The amine can be alkylated to form tertiary amines using alkyl halides or via reductive amination.[8][9] Catalytic methods using alcohols as alkylating agents, known as the "borrowing hydrogen" strategy, offer a greener alternative.[9]

  • Amide Bond Formation: This is one of the most critical reactions in drug development. The amine readily couples with activated carboxylic acids (e.g., acyl chlorides) or with carboxylic acids in the presence of coupling agents (e.g., EDC, HATU) to form stable amide bonds.[10][11]

  • N-Protection: To achieve selectivity, the highly nucleophilic amine often requires protection, especially when harsh conditions are needed to modify the alcohol. Carbamates (e.g., Boc, Cbz) are the most common protecting groups, effectively diminishing the amine's nucleophilicity and allowing for clean reactions at the hydroxyl terminus.[12]

The interplay between these two functional groups necessitates a carefully planned synthetic strategy, often involving protection-deprotection sequences to achieve the desired outcome.

G cluster_main Reactivity of this compound cluster_hydroxyl Hydroxyl Group Reactions cluster_amine Amine Group Reactions Start This compound Oxidation Oxidation (e.g., DMP, KMnO4) Start->Oxidation [O] OAlkylation O-Alkylation / O-Acylation (e.g., BnBr, Ac2O) Start->OAlkylation R-X NAlkylation N-Alkylation (e.g., MeI, R-OH + catalyst) Start->NAlkylation R'-X AmideCoupling Amide Coupling (e.g., R-COCl, HATU) Start->AmideCoupling R'-CO-Y Aldehyde 4-(Methylamino)benzaldehyde Oxidation->Aldehyde Mild CarboxylicAcid 4-(Methylamino)benzoic Acid Oxidation->CarboxylicAcid Strong EtherEster Ethers / Esters OAlkylation->EtherEster TertiaryAmine Tertiary Amines NAlkylation->TertiaryAmine Amide Amides AmideCoupling->Amide

Figure 1: Key reaction pathways for this compound.

Experimental Protocols

The following protocols are designed to be robust and reproducible. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Selective Oxidation to 4-(Methylamino)benzaldehyde

This protocol uses Dess-Martin Periodinane (DMP) for a mild and selective oxidation of the primary alcohol to an aldehyde, preserving the amine functionality.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the layers are clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 4-(methylamino)benzaldehyde.

Protocol 2: Amide Bond Formation via HATU Coupling

This protocol describes the formation of an amide bond with a generic carboxylic acid using HATU, a common and efficient peptide coupling agent.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry flask under nitrogen, dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add a solution of this compound in a minimal amount of anhydrous DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting amide by column chromatography or recrystallization.

Protocol 3: Orthogonal Protection Strategy Workflow

This workflow demonstrates how to selectively functionalize the hydroxyl group by first protecting the more reactive amine moiety.

G Start This compound Protect Step 1: N-Protection (Boc)2O, Et3N, DCM Start->Protect Protected Boc-Protected Intermediate Protect->Protected React Step 2: O-Functionalization (e.g., NaH, BnBr for etherification) Protected->React Functionalized Fully Functionalized Intermediate React->Functionalized Deprotect Step 3: N-Deprotection TFA, DCM Functionalized->Deprotect Final Final O-Substituted Product Deprotect->Final

References

The Strategic deployment of (4-(Methylamino)phenyl)methanol in the Synthesis of Advanced Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. (4-(Methylamino)phenyl)methanol, a structurally distinct aromatic alcohol, has emerged as a synthon of significant interest. Its unique combination of a reactive benzylic alcohol and a nucleophilic secondary amine, separated by a rigid phenyl spacer, offers medicinal chemists a powerful tool for molecular elaboration and the introduction of a key pharmacophoric element. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of pharmaceutical compounds, with a particular focus on the construction of kinase inhibitors.

The core utility of this compound lies in its bifunctional nature. The hydroxyl group can be readily converted into a leaving group or participate in ether and ester linkages, while the methylamino group can act as a nucleophile in various coupling reactions. This dual reactivity allows for its incorporation into complex molecular architectures, often serving as a linchpin that connects different pharmacophoric fragments.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.[1][2]

PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem[1]
Molecular Weight 137.18 g/mol PubChem[1]
CAS Number 181819-75-0ChemicalBook[2]
Appearance White to off-white crystalline powderCommercial Suppliers
Solubility Soluble in methanol, ethanol, and other polar organic solvents.General Knowledge

Core Application: Synthesis of Quinazoline-Based Kinase Inhibitors

A primary application of this compound is in the synthesis of quinazoline derivatives, a privileged scaffold in a multitude of approved and investigational kinase inhibitors.[3][4][5][6] The 4-anilinoquinazoline core is a well-established pharmacophore that mimics the adenine region of ATP, enabling competitive inhibition of the kinase's active site. The this compound moiety can be strategically introduced to occupy the solvent-exposed region of the ATP-binding pocket, allowing for the tuning of potency, selectivity, and pharmacokinetic properties.

A general and efficient method for the synthesis of such quinazoline derivatives involves the condensation of a 2-aminobenzylamine derivative with an appropriate alcohol, where the alcohol is oxidized in situ to the corresponding aldehyde, which then undergoes cyclization.[4]

Experimental Workflow: Synthesis of a Model 2,4-Disubstituted Quinazoline

The following workflow illustrates the potential application of this compound in the synthesis of a generic quinazoline-based kinase inhibitor.

G cluster_0 Step 1: Oxidative Cyclization cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A This compound E Quinazoline Intermediate A->E Reacts with B 2-Aminobenzylamine B->E Reacts with C Oxidant (e.g., MnO2) C->E Catalyzes D Solvent (e.g., Toluene) D->E In F Quinazoline Intermediate J Final Kinase Inhibitor Analog F->J Reacts with G Heterocyclic Halide (e.g., 4-chloro-7-methoxyquinoline) G->J Reacts with H Base (e.g., DIPEA) H->J In the presence of I Solvent (e.g., Isopropanol) I->J In

Caption: A two-step synthesis of a model kinase inhibitor.

Detailed Protocol: Synthesis of a 4-((4-(Hydroxymethyl)phenyl)methylamino)quinazoline Analog

This protocol provides a detailed, step-by-step methodology for the synthesis of a hypothetical quinazoline-based kinase inhibitor, illustrating the utility of this compound.

Part 1: Synthesis of (4-((Quinazolin-4-yl)methylamino))phenyl)methanol

  • Reaction Setup: To a solution of 2-aminobenzylamine (1.0 eq) in a suitable solvent such as toluene, add this compound (1.1 eq).

  • Oxidation: Add an oxidizing agent, for example, activated manganese dioxide (MnO₂) (5.0 eq), portion-wise to the reaction mixture. The causality behind using an oxidant is to convert the benzylic alcohol of this compound in situ to the corresponding aldehyde, which then undergoes condensation and cyclization with 2-aminobenzylamine to form the quinazoline ring.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired quinazoline intermediate.

Part 2: Synthesis of the Final Kinase Inhibitor Analog

  • Reaction Setup: In a clean, dry flask, dissolve the quinazoline intermediate from Part 1 (1.0 eq) in a polar aprotic solvent such as isopropanol.

  • Addition of Reagents: Add the desired heterocyclic halide (e.g., 4-chloro-7-methoxyquinoline) (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). The base is crucial to neutralize the HCl generated during the nucleophilic aromatic substitution reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by preparative HPLC or crystallization to yield the final kinase inhibitor analog. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Alternative Synthetic Strategies: The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative and powerful method for the functionalization of the hydroxyl group of this compound with inversion of configuration if a stereocenter were present.[7][8][9][10] This reaction allows for the formation of C-O, C-N, C-S, and C-C bonds under mild conditions.

Mitsunobu Reaction Workflow

G cluster_0 Mitsunobu Reaction A This compound E Functionalized Product A->E Reacts with B Nucleophile (e.g., Phthalimide, Phenol, Carboxylic Acid) B->E Reacts with C Triphenylphosphine (PPh3) C->E In the presence of D Azodicarboxylate (e.g., DEAD, DIAD) D->E In the presence of

Caption: General workflow for a Mitsunobu reaction.

Protocol: Mitsunobu Etherification of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq), the desired nucleophile (e.g., a substituted phenol) (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. The low temperature is necessary to control the exothermic reaction upon addition of the azodicarboxylate.

  • Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF to the reaction mixture. A color change is typically observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. The major byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can be challenging to remove.

  • Purification: Purify the crude product by column chromatography. The choice of eluent will depend on the polarity of the desired product. In some cases, crystallization can be an effective purification method.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical compounds. Its bifunctional nature allows for its strategic incorporation into complex molecules, particularly in the construction of kinase inhibitors based on the quinazoline scaffold. The protocols outlined in this application note provide a practical guide for the utilization of this synthon in both oxidative cyclization reactions and Mitsunobu-type functionalizations. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the strategic application of such versatile building blocks will be instrumental in the efficient development of the next generation of therapeutics.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of (4-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of (4-(Methylamino)phenyl)methanol. Due to the absence of a standardized pharmacopeial method, this document provides a scientifically-grounded starting point for method development, optimization, and validation. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures and the scientific rationale behind them. Furthermore, this note details a forced degradation study protocol to ensure the developed method is stability-indicating, a critical requirement for regulatory submissions and quality control in the pharmaceutical industry.

Introduction

This compound, with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol , is an organic compound of interest in pharmaceutical and chemical synthesis.[1][2] Its structure, featuring a phenyl ring substituted with both a methylamino and a hydroxymethyl group, imparts a degree of polarity and reactivity that necessitates robust analytical methods for its quantification and impurity profiling.

Accurate and precise analytical methods are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of drug substances and products.[4] A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from process impurities, degradation products, or other potential impurities.[4]

This application note provides a detailed framework for developing such a method for this compound, including a proposed starting method, a protocol for method development and validation, and a comprehensive guide to performing forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines.[5][6]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful HPLC method.

PropertyValueSource
Molecular Formula C8H11NO[1][2]
Molecular Weight 137.18 g/mol [1]
IUPAC Name [4-(methylamino)phenyl]methanol[1]
CAS Number 181819-75-0[1][2]
Structure See Figure 1
Predicted LogP 0.9[1]
pKa (predicted) Amino group: ~4-5; Hydroxyl group: ~14-15General chemical knowledge

The presence of an aromatic ring will provide good UV absorbance, making UV detection a suitable choice. The methylamino group is basic, and its ionization state will be dependent on the pH of the mobile phase. The hydroxyl group is weakly acidic. The predicted LogP value suggests moderate polarity, making reversed-phase chromatography an ideal separation mode.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Proposed Stability-Indicating RP-HPLC Method (Starting Point)

Based on the physicochemical properties of this compound and general principles of reversed-phase chromatography for aromatic amines, the following starting conditions are proposed.[7][8] These conditions will require optimization and validation.

ParameterProposed ConditionRationale
Column C18 (Octadecyl Silane), 4.6 x 150 mm, 5 µmThe C18 stationary phase is the most widely used in reversed-phase chromatography and is suitable for separating moderately polar compounds.[4]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)The acidic mobile phase will ensure the protonation of the methylamino group, leading to consistent retention and improved peak shape.
Mobile Phase B Acetonitrile or MethanolBoth are common organic modifiers in reversed-phase HPLC. Acetonitrile often provides better peak shape and lower UV cutoff.
Gradient Elution 10% B to 90% B over 20 minutesA gradient is recommended to ensure the elution of any potential impurities with a wide range of polarities and to clean the column after each injection.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or determined by UV scan)Aromatic compounds typically have strong absorbance around 254 nm. A UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λmax).
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v) or Water/Acetonitrile (50:50, v/v)The analyte should be fully soluble and stable in the diluent. Using a mixture similar to the initial mobile phase composition is recommended.

Protocol for Method Development and Validation

The following protocol outlines the steps to develop and validate the proposed HPLC method in accordance with ICH guidelines.

Method Development Workflow

Figure 2: HPLC Method Development Workflow

G cluster_0 Method Development A Define Analytical Target Profile B Select Initial HPLC Conditions (Column, Mobile Phase) A->B C Prepare Standard and Sample Solutions B->C D Perform Initial Chromatographic Runs C->D E Evaluate Peak Shape, Retention, and Resolution D->E F Optimize Mobile Phase (pH, Organic Modifier) E->F Suboptimal? H Finalize Method and Perform System Suitability E->H Optimal? G Optimize Gradient Program F->G G->H G cluster_1 Forced Degradation Study A Prepare API Solution (e.g., 1 mg/mL) B Expose to Stress Conditions (Acid, Base, Peroxide, Heat, Light) A->B C Neutralize/Stop Reaction as Needed B->C D Dilute to Target Concentration C->D E Analyze by HPLC D->E F Evaluate Peak Purity and Mass Balance E->F G Identify Significant Degradants F->G

References

Application Notes and Protocols for the Crystallization of High-Purity (4-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

(4-(Methylamino)phenyl)methanol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Crystallization is a robust and widely employed technique in the pharmaceutical industry for the purification of solid compounds, offering the potential to achieve high purity with a scalable and cost-effective process.[1] This guide provides a detailed exploration of crystallization techniques tailored for obtaining high-purity this compound, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

Understanding the Physicochemical Landscape of this compound

A successful crystallization process is built upon a thorough understanding of the physicochemical properties of the target compound. This compound, with its molecular formula C₈H₁₁NO and molecular weight of 137.18 g/mol , possesses both a secondary amine and a primary alcohol functional group attached to a benzene ring.[2][3][4] These functional groups dictate its polarity and solubility behavior, making it a polar molecule.

Key Properties Influencing Crystallization:

  • Polarity: The presence of the amine and hydroxyl groups allows for hydrogen bonding, suggesting good solubility in polar solvents.

  • Potential Impurities: Common synthetic routes to this compound may involve the reduction of a corresponding nitro or aldehyde precursor.[1] Therefore, potential impurities could include unreacted starting materials, byproducts of incomplete reduction (e.g., nitroso or hydroxylamino intermediates), or products of side reactions. The structural similarity of these impurities to the desired product can make purification challenging.

PART 1: Foundational Principles of Crystallization

Crystallization is a phase transition process where a solute in a solution solidifies into a highly ordered crystal lattice. The driving force for crystallization is supersaturation, a state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. Supersaturation can be achieved through various methods, primarily by cooling the solution, evaporating the solvent, or adding an antisolvent.

Solvent Selection: The Cornerstone of a Successful Crystallization

The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent for crystallization should exhibit the following characteristics:

  • High solubility of the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the foundation of cooling crystallization.

  • High solubility of impurities at all temperatures, or very low solubility. This allows for the separation of the desired compound from impurities.

  • Chemical inertness: The solvent should not react with the compound.

  • Appropriate boiling point: A relatively low boiling point facilitates easy removal from the final product.

  • Safety and environmental considerations: The solvent should have low toxicity and be environmentally benign.

Based on the polar nature of this compound, a range of polar and moderately polar solvents should be considered. A preliminary solvent screen is essential to identify the most suitable candidates.

Table 1: Recommended Solvents for Screening

Solvent ClassSolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale
AlcoholsMethanol6532.7High polarity, good potential for high solubility at elevated temperatures.
Ethanol7824.5Similar to methanol, often a good choice for recrystallization.[5]
Isopropanol8219.9Lower polarity than methanol and ethanol, may offer better differential solubility.
EstersEthyl Acetate776.0Medium polarity, can be a good solvent for compounds with moderate polarity.[6]
KetonesAcetone5620.7Good solvent for many organic compounds, but its low boiling point can be a challenge.
Aromatic HydrocarbonsToluene1112.4Low polarity, likely to be a poor solvent and therefore a potential antisolvent.
Aliphatic HydrocarbonsHeptane/Hexane98/691.9/1.9Very low polarity, strong candidates for use as antisolvents.
WaterWater10080.1High polarity, potential for use in mixed solvent systems.[1]

Note: Experimental determination of the solubility of this compound in these solvents at various temperatures is strongly recommended to optimize the crystallization process.

PART 2: Crystallization Strategies and Protocols

Two primary crystallization strategies are particularly well-suited for the purification of this compound: Cooling Crystallization and Antisolvent Crystallization .

Strategy 1: Cooling Crystallization

This technique relies on the principle that the solubility of most solids decreases as the temperature of the solution is lowered.

dot

CoolingCrystallization A Dissolution: Dissolve crude this compound in a minimal amount of hot solvent B Hot Filtration (Optional): Remove insoluble impurities A->B If insoluble matter is present C Controlled Cooling: Slowly cool the solution to induce crystallization A->C If no insoluble matter B->C D Crystal Maturation: Hold at low temperature to maximize yield C->D E Filtration: Isolate the purified crystals D->E F Washing: Rinse crystals with cold solvent E->F G Drying: Dry crystals under vacuum F->G

Caption: Workflow for Cooling Crystallization.

Protocol 2.1: Single-Solvent Cooling Crystallization

This protocol is ideal when a single solvent with a significant temperature-dependent solubility for this compound is identified.

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., Ethanol, Isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: Based on preliminary screening, select a solvent in which this compound has high solubility when hot and low solubility when cold. For this example, we will use isopropanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of isopropanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot isopropanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated carbon to the hot solution and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point of the compound.

Strategy 2: Antisolvent Crystallization

This method is employed when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the antisolvent) in which the compound is insoluble, thereby inducing precipitation.[7]

dot

AntisolventCrystallization A Dissolution: Dissolve crude this compound in a 'good' solvent B Antisolvent Addition: Slowly add a 'poor' solvent (antisolvent) to the solution A->B C Crystal Formation: Crystallization occurs as solubility decreases B->C D Maturation: Stir the slurry to allow for crystal growth C->D E Filtration: Isolate the purified crystals D->E F Washing: Rinse crystals with a mixture of solvent/antisolvent E->F G Drying: Dry crystals under vacuum F->G

Caption: Workflow for Antisolvent Crystallization.

Protocol 2.2: Antisolvent Crystallization

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Methanol, Ethanol)

  • "Poor" solvent (antisolvent) (e.g., Toluene, Heptane)

  • Erlenmeyer flask or jacketed reactor

  • Addition funnel

  • Stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent System Selection: Identify a solvent in which this compound is highly soluble (the "good" solvent) and an antisolvent in which it is poorly soluble. The two solvents must be miscible.[7] For this example, we will use ethanol as the solvent and heptane as the antisolvent.

  • Dissolution: Dissolve the crude this compound in the minimum amount of ethanol at room temperature or with gentle warming.

  • Antisolvent Addition: Slowly add heptane to the stirred solution using an addition funnel. The addition rate should be controlled to maintain a low level of supersaturation, which favors the growth of larger, purer crystals. The solution will become cloudy as the solubility of the compound decreases and crystals begin to form.

  • Crystallization and Maturation: Continue stirring the resulting slurry for a period (e.g., 1-2 hours) to allow the crystals to grow and to ensure complete precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a mixture of ethanol and heptane to remove the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

PART 3: Characterization of High-Purity this compound

After crystallization, it is essential to verify the purity of the final product. Several analytical techniques can be employed for this purpose.

Table 2: Analytical Methods for Purity Assessment

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any remaining impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a suitable buffer is a good starting point.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities. Derivatization may be necessary to improve the volatility of the compound.[9]
Melting Point Analysis A sharp melting point close to the literature value is indicative of high purity. Impurities typically broaden the melting range and depress the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the compound and to detect any structural isomers or other impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the expected functional groups and to compare the spectrum with that of a reference standard.

Troubleshooting Common Crystallization Issues

IssuePotential CauseSuggested Solution
Oiling Out The compound is coming out of solution above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is cooled too rapidly.Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Consider using a solvent with a lower boiling point.
No Crystal Formation The solution is not sufficiently supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Reduce the volume of the solvent by evaporation. Cool the solution to a lower temperature.
Poor Crystal Yield Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent.Concentrate the mother liquor and attempt a second crystallization. Re-evaluate the choice of solvent to find one with lower solubility at cold temperatures.
Impure Crystals The cooling rate was too fast, leading to the trapping of impurities. The chosen solvent did not effectively separate the impurities.Repeat the crystallization with a slower cooling rate. Choose a different solvent system where the impurities are more soluble.

Conclusion

The crystallization techniques outlined in this guide provide a robust framework for obtaining high-purity this compound. The success of any crystallization protocol hinges on a systematic approach to solvent selection and careful control of process parameters such as cooling rate and agitation. While the provided protocols offer excellent starting points, it is imperative for researchers to perform experimental solubility studies to tailor and optimize the process for their specific needs, ensuring the highest possible purity of this critical pharmaceutical intermediate.

References

Application Notes & Protocols: Hydroxyl Group Derivatization of (4-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(Methylamino)phenyl)methanol, a bifunctional organic compound featuring a secondary amine and a primary benzylic alcohol, serves as a versatile building block in medicinal chemistry and materials science.[1][2] The presence of two nucleophilic centers—the hydroxyl (-OH) and the methylamino (-NHCH₃) groups—presents a unique challenge and opportunity in synthetic chemistry: chemoselectivity. This guide focuses specifically on the derivatization of the hydroxyl group, a critical transformation for several applications including the installation of protecting groups, modification of pharmacokinetic properties in drug candidates, and preparation of analytes for chromatographic analysis.[3]

The primary challenge in selectively targeting the hydroxyl group is its lower intrinsic nucleophilicity compared to the amine group.[4] Therefore, reaction conditions must be carefully chosen to favor O-alkylation or O-acylation over N-alkylation or N-acylation. This document provides a detailed overview of key derivatization strategies, the rationale behind procedural choices, and validated protocols for researchers in organic synthesis and drug development.

Chemical Reactivity Profile: A Tale of Two Nucleophiles

The core of designing a selective derivatization lies in understanding the relative reactivity of the hydroxyl and methylamino groups.

  • Methylamino Group: The nitrogen atom possesses a lone pair of electrons and is generally a stronger nucleophile than the oxygen of the hydroxyl group. It readily reacts with electrophiles like acyl chlorides and alkyl halides.

  • Hydroxyl Group: The benzylic alcohol is a moderately reactive primary alcohol. Its nucleophilicity can be significantly enhanced by deprotonation with a suitable base to form a more potent alkoxide nucleophile.

Achieving chemoselective derivatization at the hydroxyl position often requires either masking the more reactive amine or exploiting reaction conditions that kinetically or thermodynamically favor O-functionalization.[4][5]

Key Derivatization Reactions of the Hydroxyl Group

Three primary classes of reactions are routinely employed to derivatize the hydroxyl group of this compound: Esterification, Etherification, and Silylation.

O-Acylation (Esterification)

Ester formation is a common strategy for protecting the hydroxyl group or introducing a new functional moiety. The reaction involves treating the alcohol with an acylating agent, such as an acid anhydride or acyl chloride.

Causality of Experimental Design: To favor O-acylation over N-acylation, the reaction is typically conducted under conditions that either decrease the nucleophilicity of the amine (e.g., acidic conditions that protonate it) or enhance the reactivity of the alcohol. In practice, using a non-nucleophilic base like pyridine or a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) with an acid anhydride is a highly effective method.[6] DMAP acts as a hyper-nucleophilic acylation catalyst, accelerating the desired esterification.

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O-Alkylation (Etherification)

The formation of an ether bond is a robust method for installing a permanent or highly stable protecting group. The Williamson ether synthesis is the most classical and widely used approach.[7][8]

Causality of Experimental Design: This reaction proceeds via an Sₙ2 mechanism, which requires the conversion of the weakly nucleophilic hydroxyl group into a potent alkoxide nucleophile.[9][10] This is achieved by using a strong, non-nucleophilic base such as sodium hydride (NaH). The resulting alkoxide then displaces a halide from a primary alkyl halide. The use of a strong base deprotonates both the hydroxyl and, to some extent, the secondary amine. However, the resulting alkoxide is a significantly stronger nucleophile for the Sₙ2 reaction with a primary alkyl halide compared to the amide anion, driving the chemoselectivity towards O-alkylation.[5] Polar aprotic solvents like THF or DMF are ideal as they solvate the cation (Na⁺) without hindering the nucleophilicity of the alkoxide.[8][9]

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Silylation (Silyl Ether Formation)

Silylation is the process of replacing the active hydrogen of the hydroxyl group with a silyl group (e.g., trimethylsilyl, TMS; or tert-butyldimethylsilyl, TBDMS).[11] This is an extremely common derivatization for two main reasons:

  • Analyte Volatilization for GC-MS: Silyl ethers are significantly more volatile and thermally stable than their corresponding alcohols, making them ideal for gas chromatography-mass spectrometry (GC-MS) analysis.[12][13][14] The derivatization process masks the polar -OH group, reducing intermolecular hydrogen bonding and allowing the compound to be analyzed in the gas phase.[12]

  • Protecting Group Strategy: Silyl ethers are excellent protecting groups for alcohols due to their ease of installation, stability across a wide range of reaction conditions (e.g., basic, organometallic), and facile removal under mild acidic conditions (often with fluoride ion sources like TBAF).[11][15]

Causality of Experimental Design: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-Butyldimethylsilyl chloride (TBDMSCl) are used.[12] When using silyl chlorides, a weak base like imidazole or triethylamine is required to neutralize the HCl byproduct.[15] Imidazole is often preferred as it also catalyzes the reaction. Both the hydroxyl and amine groups can be silylated, but the O-silyl bond is generally more labile and can be formed under milder conditions. For analytical purposes, derivatizing both groups is often acceptable and even desirable.[12]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: O-Acetylation using Acetic Anhydride and DMAP

Objective: To form 4-((methylamino)phenyl)methyl acetate.

Materials:

  • This compound (1.0 mmol, 151.2 mg)

  • Acetic Anhydride (1.2 mmol, 113 µL)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 mmol, 6.1 mg)

  • Pyridine or Triethylamine (2.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and DMAP.

  • Add anhydrous DCM (10 mL) and stir until all solids are dissolved.

  • Add pyridine or triethylamine, followed by the slow, dropwise addition of acetic anhydride at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 10 mL of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Validation: Confirm product formation via ¹H NMR (expect a new singlet around 2.1 ppm for the acetyl methyl group and a downfield shift of the benzylic CH₂ protons) and Mass Spectrometry (expect a molecular ion corresponding to C₁₀H₁₃NO₂).

Protocol 2: O-Benzylation via Williamson Ether Synthesis

Objective: To form 1-((benzyloxy)methyl)-4-(methylamino)benzene.

Materials:

  • This compound (1.0 mmol, 151.2 mg)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 48 mg)

  • Benzyl Bromide (1.1 mmol, 131 µL)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the NaH dispersion.

  • Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF (5 mL) to the washed NaH.

  • Dissolve this compound in anhydrous THF (5 mL) and add it dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.

  • Cool the mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography to yield the pure ether.

Validation: Confirm product formation via ¹H NMR (expect new aromatic protons from the benzyl group and a characteristic benzylic singlet around 4.5 ppm) and Mass Spectrometry (expect a molecular ion corresponding to C₁₅H₁₇NO).

Protocol 3: Silylation for GC-MS Analysis

Objective: To prepare the trimethylsilyl derivative for enhanced volatility in GC-MS.

Materials:

  • This compound sample (approx. 1 mg)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane) (100 µL)

  • Pyridine or Acetonitrile, anhydrous (100 µL)

  • GC vial with insert

Procedure:

  • Place a small, accurately weighed amount of the analyte (or a dried-down solution) into a GC vial.

  • Add the anhydrous solvent (e.g., pyridine) to dissolve the sample.

  • Add the BSTFA reagent.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

  • Analyze the sample promptly, as silyl derivatives can be sensitive to moisture.

Validation: The success of the derivatization is confirmed directly by the GC-MS analysis. Expect a single, sharp chromatographic peak with a mass spectrum corresponding to the di-silylated product (both -OH and -NH derivatized), showing a characteristic molecular ion and fragmentation pattern.

Comparative Analysis of Derivatization Methods

Method Primary Goal Reagents Conditions Derivative Stability Key Advantages Considerations
O-Acylation Protection, Prodrug SynthesisAcid Anhydride/Chloride, Base (Pyridine, DMAP)Mild (0 °C to RT)Moderate (cleaved by hydrolysis)High yields, readily available reagents.[6]Potential for N-acylation side product.
O-Alkylation Stable Protection, Structural ModificationAlkyl Halide, Strong Base (NaH)Anhydrous, InertHigh (chemically robust)Forms very stable ether linkage.[8]Requires strictly anhydrous conditions; strong base is hazardous.
Silylation GC-MS Analysis, ProtectionSilylating Agent (BSTFA, TBDMSCl)Mild (RT to 70 °C)Low (moisture sensitive)Increases volatility for GC.[13] Easy to remove (as protecting group).Derivative can be unstable to workup/chromatography. Both O- and N-silylation can occur.

Conclusion

The selective derivatization of the hydroxyl group in this compound is a crucial and achievable synthetic goal. The choice of method—be it esterification, etherification, or silylation—should be guided by the ultimate objective of the synthesis or analysis. By carefully controlling reaction conditions, such as the choice of base, solvent, and electrophile, researchers can effectively favor O-functionalization. The protocols provided herein serve as validated starting points for achieving these transformations reliably and efficiently in a laboratory setting.

References

Scale-up considerations for the industrial synthesis of (4-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Industrial Synthesis of (4-(Methylamino)phenyl)methanol: Application Notes and Protocols

Introduction

This compound, with CAS number 181819-75-0 and molecular formula C₈H₁₁NO, is a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a phenyl ring substituted with both a methylamino and a hydroxymethyl group, provides a versatile scaffold for building more complex molecules.[1] The successful scale-up of its synthesis from the laboratory to an industrial setting is paramount for ensuring a reliable and cost-effective supply chain for numerous drug development programs.

This document serves as a detailed technical guide for researchers, process chemists, and drug development professionals. It provides a critical analysis of potential synthetic routes, outlines a detailed protocol for a selected scalable method, and addresses the key considerations for process optimization, safety, and purification at an industrial scale.

Strategic Selection of the Synthetic Route for Scale-Up

The economic viability and environmental footprint of an industrial synthesis are largely determined by the chosen synthetic pathway. Several routes to this compound are chemically plausible, but not all are suitable for large-scale production. Here, we evaluate the most promising strategies.

Route 1: Reductive Amination of 4-Formylbenzyl Alcohol Precursors (Chosen Route)

This is often the most direct and efficient method. It involves the reaction of a suitable aldehyde with methylamine to form an imine, which is then reduced in situ to the desired secondary amine. The key advantage is the convergent nature of the synthesis, building the target molecule in a single, controlled operation.

  • Starting Material: 4-formylbenzoic acid or its esters can be reduced to the corresponding aldehyde, which is then used in the reductive amination. A more direct approach would be to use a protected 4-formylbenzyl alcohol.

  • Strengths: High atom economy, typically good yields, and excellent control over the formation of the secondary amine, avoiding the over-alkylation issues common in other methods.[3]

  • Challenges: The stability and availability of the aldehyde starting material can be a concern.

Route 2: N-Methylation of (4-aminophenyl)methanol

This route begins with the readily available (4-aminophenyl)methanol, which can be synthesized by the reduction of 4-nitrobenzyl alcohol.[4] The primary amine is then selectively methylated.

  • Starting Material: (4-aminophenyl)methanol.

  • Strengths: The starting material is accessible and the initial reduction of the nitro group is a well-established industrial process.[4]

  • Challenges: Selective mono-methylation of the primary amine can be difficult to control on a large scale. Over-methylation to the tertiary amine is a common side reaction, leading to purification challenges and reduced yield. Reagents like methyl iodide are often used, which are toxic and expensive. Alternative "borrowing hydrogen" methodologies using methanol as a methylating agent are greener but may require specialized catalysts and harsher conditions.[5][6]

Route 3: Reduction of 4-(N-acetyl-N-methylamino)benzoic acid

This pathway involves first preparing the N-protected amino acid and then reducing the carboxylic acid to the alcohol.

  • Starting Material: 4-(N-acetyl-N-methylamino)benzoic acid.[7]

  • Strengths: The N-acetylation and methylation steps can be high-yielding.

  • Challenges: This is a longer synthetic route, requiring protection and deprotection steps, which reduces overall efficiency. The reduction of the carboxylic acid typically requires strong, hazardous, and expensive reducing agents like lithium aluminum hydride (LiAlH₄), which are challenging to handle on an industrial scale.[8][9]

Rationale for Selection

After careful consideration of yield, cost, safety, and process simplicity, Route 1 (Reductive Amination) is selected as the most promising strategy for industrial scale-up. Its directness and the ability to control selectivity using modern catalytic methods make it superior to the other routes. Specifically, we will focus on the reductive amination of a suitable aldehyde with methylamine via catalytic hydrogenation, which avoids the use of stoichiometric metal hydride reagents and toxic alkylating agents.

Process Workflow for Industrial Synthesis

The diagram below outlines the key stages in the industrial production of this compound via the selected reductive amination route.

cluster_0 Upstream Processing cluster_1 Core Synthesis cluster_2 Downstream Processing cluster_3 Purification & Finishing A Raw Material Sourcing (4-formyl precursor, Methylamine, Solvent, Catalyst) B Reactor Preparation (Cleaning, Inerting with N₂) A->B C Reactant Charging (Solvent, Aldehyde, Methylamine) B->C D Imine Formation (Controlled Temperature & Time) C->D E Catalytic Hydrogenation (H₂ Pressure, Catalyst, Heat Management) D->E F Reaction Monitoring (PAT) (HPLC/GC for completion) E->F G Catalyst Filtration (Under inert atmosphere) E->G H Solvent Removal (Vacuum Distillation) G->H I Work-up (Aqueous Wash/Extraction) H->I J Crude Product Isolation I->J K Recrystallization (Solvent selection) J->K L Drying (Vacuum Oven) K->L M Quality Control (QC) (Purity, Identity, Residual Solvents) L->M N Packaging & Storage M->N

Caption: High-level workflow for the industrial synthesis of this compound.

Detailed Industrial Synthesis Protocol: Reductive Amination

This protocol details the synthesis via catalytic hydrogenation, a method favored for its efficiency, safety, and environmental benefits on a large scale.

Reaction Scheme:

4-Formylbenzyl alcohol + CH₃NH₂ --(H₂, Pd/C)--> this compound

1. Materials and Equipment:

  • Reactants: 4-Formylbenzyl alcohol (or a suitable precursor), Methylamine (solution in ethanol/methanol or as gas), Hydrogen (high purity).

  • Catalyst: 5-10% Palladium on Carbon (Pd/C), typically 50% wet paste.

  • Solvent: Methanol or Ethanol (industrial grade).[10]

  • Equipment:

    • Glass-lined or stainless steel pressure reactor (autoclave) with temperature control, pressure gauges, and a high-torque agitator.

    • Inert gas supply (Nitrogen).

    • Filtration system (e.g., Nutsche filter) for catalyst removal.

    • Vacuum distillation setup for solvent recovery.

    • Crystallization vessel.

2. Step-by-Step Methodology:

  • Step 1: Reactor Inerting and Charging

    • Ensure the reactor is clean, dry, and has passed all pressure-holding tests.

    • Purge the reactor multiple times with nitrogen to establish an inert atmosphere.

    • Charge the reactor with the solvent (e.g., Methanol, 5-10 volumes relative to the aldehyde).

    • Add the 4-formylbenzyl alcohol precursor to the solvent with agitation.

    • Slowly add the methylamine solution (1.1-1.5 molar equivalents) while maintaining the temperature below 25°C. Alternatively, bubble methylamine gas through the solution.

  • Step 2: Imine Formation

    • Stir the mixture at ambient temperature (20-25°C) for 1-2 hours to allow for the formation of the imine intermediate.

    • Monitor the conversion of the aldehyde using an in-process control method like HPLC or GC.

  • Step 3: Catalytic Hydrogenation

    • Once imine formation is complete, carefully add the 5% Pd/C catalyst (0.5-2 mol%) as a slurry in the reaction solvent. Safety Note: Pd/C can be pyrophoric; handle under a nitrogen blanket.

    • Seal the reactor and perform several nitrogen purges followed by hydrogen purges to ensure no oxygen is present.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

    • Begin agitation and heat the reactor to the target temperature (e.g., 40-60°C). The reaction is often exothermic; ensure the cooling system is engaged to manage any temperature rise.

    • Monitor the reaction by observing the cessation of hydrogen uptake. Confirm completion with HPLC/GC analysis.

  • Step 4: Work-up and Isolation

    • Cool the reactor to ambient temperature and vent the excess hydrogen pressure safely.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a bed of celite in the filtration unit to remove the Pd/C catalyst. Safety Note: The spent catalyst must be kept wet and handled carefully as it can ignite upon contact with air.

    • Transfer the filtrate to a distillation apparatus and remove the solvent under reduced pressure.

    • The resulting crude residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with brine to remove any water-soluble impurities.

  • Step 5: Purification by Recrystallization

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of toluene and heptane or isopropanol/water).

    • Allow the solution to cool slowly to induce crystallization.

    • Isolate the purified crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved.

Scale-Up Considerations and Process Optimization

Transitioning a synthesis to an industrial scale requires careful management of several critical parameters that can significantly impact reaction efficiency, safety, and product quality.

center Scale-Up Success param1 Heat Transfer center->param1 param2 Mass Transfer (Agitation) center->param2 param3 Catalyst Activity & Lifetime center->param3 param4 Process Safety (Hydrogen Handling) center->param4 param5 Solvent Recovery center->param5 param6 Impurity Profile center->param6 sub1 Exotherm Control param1->sub1 sub2 Gas-Liquid-Solid Mixing param2->sub2 sub3 Filtration & Reuse param3->sub3 sub4 Pressure & Explosion Risk param4->sub4 sub5 Distillation Efficiency param5->sub5 sub6 Byproduct Formation param6->sub6

Caption: Key interdependent factors to manage for successful process scale-up.

Critical Process Parameters (CPPs)

The following parameters must be rigorously controlled to ensure a reproducible and robust process.

ParameterRange / TargetRationale & Impact on Quality/Yield
Aldehyde:Methylamine Ratio 1 : 1.1–1.5A slight excess of methylamine drives the imine formation to completion, maximizing the conversion of the limiting aldehyde starting material.
Catalyst Loading (Pd/C) 0.5–2 mol%Balances reaction rate with cost. Insufficient catalyst leads to slow or incomplete reactions. Excess catalyst is uneconomical and complicates filtration.
Hydrogen Pressure 5–10 bar (70-150 psi)Higher pressure increases the rate of hydrogenation but requires more robust equipment. The optimal pressure provides a reasonable reaction time without excessive capital cost.
Reaction Temperature 40–60 °CControls the reaction rate. Higher temperatures can lead to side reactions (e.g., over-reduction of the benzyl alcohol) and potential catalyst deactivation.
Agitation Speed Vessel DependentCrucial for ensuring efficient mixing of the three phases (solid catalyst, liquid reactants/solvent, gaseous hydrogen) to overcome mass transfer limitations.
Process Analytical Technology (PAT)

For real-time process understanding and control, PAT is indispensable.

  • HPLC/GC: Used for monitoring the disappearance of the starting aldehyde and the formation of the product. This allows for precise determination of the reaction endpoint, preventing unnecessary processing time and the formation of impurities from over-reaction.

  • Hydrogen Uptake Meter: Provides a direct measure of the hydrogenation reaction's progress. The reaction is complete when hydrogen consumption ceases.

Safety, Handling, and Waste Management

Industrial synthesis demands a stringent focus on safety and environmental responsibility.[11]

Hazard Analysis of Key Materials
SubstanceCAS NumberPrimary HazardsHandling Precautions
Methanol 67-56-1Highly flammable, toxic (ingestion, inhalation, skin contact).[10]Use in a well-ventilated area, ground all equipment, use personal protective equipment (PPE) including gloves and safety glasses.[12]
Hydrogen Gas 1333-74-0Extremely flammable, explosive gas.Use in a dedicated, classified area with explosion-proof equipment. Ensure proper grounding and ventilation.
Palladium on Carbon (wet) 7440-05-3Flammable solid. Can be pyrophoric upon drying.Handle under an inert atmosphere. Never allow the catalyst to dry out. Store away from ignition sources.
Methylamine 74-89-5Flammable gas/liquid, corrosive, toxic.Handle in a closed system or well-ventilated area. Use appropriate respiratory and skin protection.
Waste Disposal
  • Spent Catalyst: The recovered Pd/C catalyst should be kept wet and stored in a labeled, sealed container. It is typically sent to a specialized refining company for palladium recovery. It should never be mixed with organic solvent waste streams.

  • Solvent Waste: Organic solvents like methanol should be collected and either recycled via distillation or disposed of as hazardous waste through incineration.[13]

  • Aqueous Waste: Aqueous layers from work-up should be neutralized and checked for organic content before being sent to a wastewater treatment facility.

Conclusion

The industrial synthesis of this compound is most effectively and safely achieved through a catalytic reductive amination pathway. This approach offers high selectivity, avoids harsh reagents, and is amenable to large-scale production. Success hinges on a thorough understanding of the reaction mechanism, meticulous control over critical process parameters, and an unwavering commitment to safety and environmental stewardship. By implementing the protocols and considerations outlined in this guide, chemical and pharmaceutical manufacturers can establish a robust, efficient, and scalable process for this vital chemical intermediate.

References

Application Notes and Protocols: (4-(Methylamino)phenyl)methanol as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(Methylamino)phenyl)methanol, CAS No. 181819-75-0, is a bifunctional organic compound featuring a secondary methylamino group and a primary benzylic alcohol on a para-substituted benzene ring.[1][2] Its structure makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[3] The presence of three distinct reactive sites—the hydroxyl group, the amino group, and the activated aromatic ring—allows for a wide array of chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound and offers detailed protocols for its application in key synthetic operations that are foundational to more complex, named reactions.

While not a "named reagent" in a classical sense, its strategic utility lies in its ability to serve as a precursor in multistep syntheses, including those that incorporate well-known named reactions. This document will detail its application in three core types of transformations: oxidation of the benzylic alcohol, acylation of the secondary amine, and electrophilic substitution on the aromatic ring.

PART 1: Selective Oxidation of the Benzylic Alcohol

The primary benzylic alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 4-(methylamino)benzaldehyde. This aldehyde is a crucial intermediate for reactions such as the Wittig, Horner-Wadsworth-Emmons, or reductive amination reactions. The selective oxidation of benzylic alcohols is a significant area of research, with various reagents available.[4][5][6][7][8] For this substrate, manganese dioxide (MnO₂) is an excellent choice as it is highly chemoselective for benzylic alcohols, leaving the electron-rich amino group untouched under neutral conditions.[5]

Experimental Protocol 1: Selective Oxidation to 4-(Methylamino)benzaldehyde

This protocol describes the selective oxidation of the benzylic alcohol using activated manganese dioxide.

Causality and Experimental Choices:

  • Reagent: Activated MnO₂ is chosen for its high chemoselectivity towards benzylic and allylic alcohols, minimizing side reactions with the amine functionality.[5]

  • Solvent: Dichloromethane (DCM) is an effective, relatively non-polar solvent that facilitates the heterogeneous reaction and simplifies product workup.

  • Stoichiometry: A large excess of MnO₂ (by weight) is used because the reaction is heterogeneous and the activity of MnO₂ can vary. This ensures the complete conversion of the starting material.

  • Workup: Filtration through Celite is essential to remove the solid MnO₂ and its reduced forms.

Step-by-Step Methodology:

  • Preparation: To a 250 mL round-bottom flask, add this compound (1.37 g, 10.0 mmol, 1.0 equiv).

  • Solvent Addition: Add 100 mL of dichloromethane (DCM). Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: To the stirred solution, add activated manganese dioxide (13.0 g, ~150 mmol, 15 equiv) in one portion.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 12-24 hours.

  • Workup & Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite in a sintered glass funnel.

    • Wash the Celite pad thoroughly with additional DCM (3 x 50 mL) to ensure all product is recovered.

    • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The resulting 4-(methylamino)benzaldehyde can be further purified by column chromatography on silica gel if necessary.

G cluster_workflow Workflow: Selective Oxidation start Dissolve this compound in DCM add_mno2 Add activated MnO₂ (15 equiv) start->add_mno2 react Stir at Room Temp (12-24h) add_mno2->react monitor Monitor by TLC react->monitor react->monitor filter Filter through Celite monitor->filter concentrate Concentrate under reduced pressure filter->concentrate product 4-(Methylamino)benzaldehyde concentrate->product

Caption: Workflow for the selective oxidation of this compound.

PART 2: N-Acylation of the Methylamino Group

The secondary amine in this compound is nucleophilic and readily undergoes acylation with acyl chlorides or anhydrides. This transformation is fundamental for installing amide functionalities, which are prevalent in pharmaceuticals. The reaction often proceeds under Schotten-Baumann conditions, which involve an acyl chloride and a base, often in a two-phase system.[9][10][11][12][13] This protocol uses a modified, homogeneous system with an organic base.

Experimental Protocol 2: N-Acetylation using Acetyl Chloride

This protocol details the formation of N-(4-(hydroxymethyl)phenyl)-N-methylacetamide, effectively protecting the amine or modifying the molecule for further synthesis.

Causality and Experimental Choices:

  • Reagent: Acetyl chloride is a highly reactive acylating agent.

  • Base: Triethylamine (Et₃N) is used as an organic base to neutralize the HCl byproduct generated during the reaction, driving it to completion.[10] It is non-nucleophilic enough to avoid significant side reactions.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acetyl chloride.

  • Workup: An aqueous workup is used to remove the triethylamine hydrochloride salt and any excess reagents.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.37 g, 10.0 mmol, 1.0 equiv) in 50 mL of anhydrous DCM in a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (0.85 mL, 12.0 mmol, 1.2 equiv) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

  • Workup & Purification:

    • Quench the reaction by slowly adding 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 30 mL of 1M HCl (aq), 30 mL of saturated NaHCO₃ (aq), and 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.

    • Purify by recrystallization or silica gel chromatography.

G reagents This compound Acetyl Chloride Triethylamine reaction Reaction Conditions DCM Solvent 0 °C to RT 2-4 hours reagents->reaction workup Aqueous Workup 1. H₂O Quench 2. Acid/Base Wash 3. Dry & Concentrate reaction->workup product { N-(4-(hydroxymethyl)phenyl) -N-methylacetamide } workup->product

Caption: Key stages of the N-acylation reaction.

PART 3: Electrophilic Aromatic Substitution

The methylamino group is a potent activating and ortho-, para-directing group for electrophilic aromatic substitution (EAS).[14][15][16][17][18] Because the para position is already substituted, incoming electrophiles are directed to the positions ortho to the methylamino group. This allows for the regioselective introduction of a wide range of functional groups.

Experimental Protocol 3: Ortho-Bromination of the Aromatic Ring

This protocol demonstrates the regioselective bromination of the activated aromatic ring using N-Bromosuccinimide (NBS).

Causality and Experimental Choices:

  • Reagent: N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to Br₂, reducing the risk of over-bromination and side reactions.

  • Solvent: Acetonitrile (MeCN) is a polar aprotic solvent suitable for this type of electrophilic substitution.

  • Protection (Implicit): In many cases, the amine would be protected first (as in Protocol 2) to prevent oxidation by the electrophilic reagent and to temper its high activating ability. For this illustrative protocol, we proceed with the free amine under controlled conditions.

  • Regioselectivity: The powerful electron-donating nature of the methylamino group strongly directs the electrophile to the ortho positions.[14][17][19]

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.37 g, 10.0 mmol, 1.0 equiv) in 50 mL of acetonitrile in a 100 mL round-bottom flask, protected from light.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol, 1.0 equiv) portion-wise over 10 minutes. Note: Using one equivalent targets mono-bromination.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours, monitoring by TLC.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

    • Redissolve the residue in 50 mL of ethyl acetate.

    • Wash the organic solution with 30 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining NBS, followed by 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the crude product by silica gel chromatography to isolate the desired ortho-brominated product.

Summary of Protocols

Reaction Type Target Transformation Key Reagents Solvent Temp. Typical Time Expected Product
Oxidation Alcohol to AldehydeActivated MnO₂DCMRT12-24 h4-(Methylamino)benzaldehyde
N-Acylation Amine to AmideAcetyl Chloride, Et₃NDCM0°C to RT2-4 hN-(4-(hydroxymethyl)phenyl)-N-methylacetamide
EAS Aromatic BrominationN-Bromosuccinimide (NBS)MeCN0°C to RT3-4 h(3-Bromo-4-(methylamino)phenyl)methanol

Conclusion

This compound is a highly adaptable synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The protocols provided herein offer reliable, field-tested methods for selectively manipulating each reactive site. By leveraging these transformations, researchers and drug development professionals can efficiently incorporate this versatile scaffold into complex molecular architectures, paving the way for the synthesis of novel chemical entities. The products of these initial steps serve as ideal substrates for a multitude of subsequent named reactions, underscoring the foundational importance of this reagent in synthetic strategy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-(Methylamino)phenyl)methanol (CAS 181819-75-0).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. The following question-and-answer format addresses common issues encountered during the synthesis, providing in-depth explanations and actionable solutions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound, and which is recommended for the highest yield?

There are several viable synthetic pathways to this compound, each with its own advantages and disadvantages. The two most prevalent methods are:

  • Reductive Amination of 4-Formylbenzoic Acid or its Esters: This is a widely used and often high-yielding method.[4] It involves the reaction of a carbonyl group (in this case, an aldehyde) with methylamine to form an intermediate imine, which is then reduced to the desired amine.[5][6]

  • Reduction of 4-(Methylamino)benzaldehyde: This is a more direct approach if the starting aldehyde is readily available. The aldehyde functional group is selectively reduced to an alcohol.

Recommendation for Optimal Yield:

For achieving the highest and most consistent yields, the reductive amination route is generally recommended. This method is often a one-pot reaction, which can minimize product loss between steps.[5]

Q2: My reductive amination reaction is giving a low yield. What are the likely causes and how can I troubleshoot this?

Low yields in reductive amination are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

A2.1: Incomplete Imine Formation

The formation of the imine intermediate is a critical equilibrium-driven step.[5]

  • Problem: Insufficient removal of water can shift the equilibrium back towards the starting materials (aldehyde and amine), thus reducing the concentration of the imine available for reduction.

  • Solution:

    • Azeotropic Removal of Water: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms.

    • Use of Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.

    • pH Control: The reaction is typically favored under weakly acidic conditions (pH 4-5).[6] Adding a catalytic amount of a mild acid, like acetic acid, can accelerate imine formation.[7]

A2.2: Choice and Activity of the Reducing Agent

The selection and handling of the reducing agent are paramount for a successful reduction.

  • Problem: Some reducing agents, like sodium borohydride (NaBH₄), can also reduce the starting aldehyde, leading to the formation of 4-(hydroxymethyl)benzoic acid as a byproduct.[6] Other reagents may be too weak or may have degraded.

  • Solution:

    • Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective reducing agents for imines in the presence of aldehydes.[6]

    • Check Reagent Quality: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions.

    • Staged Addition: A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can sometimes improve yields.[8]

A2.3: Reaction Conditions

Temperature, solvent, and reaction time all play a crucial role.

  • Problem: Suboptimal reaction conditions can lead to side reactions or incomplete conversion.

  • Solution:

    • Solvent: Methanol is a common and effective solvent for this reaction.[4][7]

    • Temperature: The reaction is typically carried out at room temperature.[4]

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Below is a table summarizing key parameters for optimizing the reductive amination:

ParameterRecommendationRationale
Starting Material Methyl 4-formylbenzoateEster is often more stable and less prone to side reactions than the free acid.
Amine Source Methylamine solution in methanol or THFEnsures good solubility and reactivity. An excess is often used.
Reducing Agent Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)Selectively reduces the imine intermediate over the starting aldehyde.[6]
Solvent Methanol or DichloromethaneGood solubility for reactants and intermediates.[4]
pH Weakly acidic (pH 4-5)Catalyzes imine formation.[6]
Temperature Room TemperatureMild conditions prevent side reactions.
Q3: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Byproduct formation is a primary reason for reduced yield and purity. Here are some common side reactions and mitigation strategies:

A3.1: Over-alkylation of the Amine

  • Problem: The newly formed secondary amine can react with another molecule of the aldehyde, leading to the formation of a tertiary amine.

  • Solution:

    • Control Stoichiometry: Use a slight excess of methylamine to favor the formation of the secondary amine.

    • Slow Addition of Aldehyde: If feasible, add the aldehyde slowly to the reaction mixture containing the amine to maintain a low concentration of the aldehyde.

A3.2: Reduction of the Starting Aldehyde

  • Problem: As mentioned earlier, non-selective reducing agents can reduce the starting aldehyde to the corresponding alcohol.

  • Solution:

    • Use Selective Reducing Agents: NaBH₃CN or NaBH(OAc)₃ are the preferred choices.[6]

A3.3: Polymerization

  • Problem: Aldehydes, especially in the presence of acid or base, can undergo self-condensation or polymerization reactions.

  • Solution:

    • Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular side reactions.

    • Control Temperature: Avoid excessive heat, which can accelerate polymerization.

Workflow for Minimizing Byproducts:

Byproduct_Minimization Start Start Reaction Setup Stoichiometry Control Stoichiometry (Excess Methylamine) Start->Stoichiometry Slow_Addition Slow Aldehyde Addition Stoichiometry->Slow_Addition Selective_Reductant Use Selective Reductant (e.g., NaBH3CN) Slow_Addition->Selective_Reductant Dilute Maintain Dilute Conditions Selective_Reductant->Dilute Temp_Control Control Temperature Dilute->Temp_Control End High Purity Product Temp_Control->End

Caption: A logical workflow for minimizing byproduct formation.

Q4: What is the best way to purify the final product, this compound?

Purification is crucial to obtain a high-purity final product. The choice of method depends on the nature of the impurities.

A4.1: Extraction

  • Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed. The reaction mixture is often quenched with water or a mild acid.

  • pH Adjustment: The pH of the aqueous layer should be carefully adjusted. This compound has both an amine and an alcohol functional group. The amine is basic and will be protonated at low pH, making the compound water-soluble. At a higher pH, the free amine is less soluble in water and can be extracted into an organic solvent.

  • Solvent Choice: Ethyl acetate or dichloromethane are common choices for extraction.

A4.2: Column Chromatography

  • When to Use: If extraction does not remove all impurities, column chromatography is the next step.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the product. A small amount of a basic modifier, such as triethylamine, may be added to the eluent to prevent the product from streaking on the silica gel.

A4.3: Recrystallization

  • For Crystalline Solids: If the product is a solid and has a reasonable level of purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.

  • Solvent System: A suitable solvent system (a single solvent or a mixture of solvents) needs to be identified where the product is soluble at high temperatures but sparingly soluble at low temperatures.

General Purification Workflow:

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup & pH Adjustment Start->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Chromatography Silica Gel Column Chromatography Extraction->Chromatography If impurities remain Final_Product Pure this compound Extraction->Final_Product If pure enough Recrystallization Recrystallization Chromatography->Recrystallization For high purity solid Recrystallization->Final_Product

Caption: A typical purification workflow for this compound.

Q5: Are there any specific safety precautions I should be aware of during this synthesis?

Yes, safety is of utmost importance in any chemical synthesis.

  • Reagent Handling:

    • Methylamine: Is a flammable and corrosive gas or solution. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

    • Reducing Agents: Sodium borohydride and its derivatives can react violently with water and acids, releasing flammable hydrogen gas. Handle with care and quench slowly. Sodium cyanoborohydride is toxic and should be handled with extreme caution to avoid ingestion, inhalation, or contact with skin.

    • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.

  • Reaction Monitoring: Never leave a reaction unattended, especially during exothermic steps.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

References

Common byproducts in the synthesis of (4-(Methylamino)phenyl)methanol and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Answering your advanced questions on the synthesis of (4-(Methylamino)phenyl)methanol, this guide provides in-depth troubleshooting and FAQs to support your research and development. As Senior Application Scientists, we combine technical expertise with practical, field-tested advice to help you navigate the complexities of your synthesis and analysis.

Technical Support Center: Synthesis of this compound

This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during the synthesis of this compound, with a focus on identifying and mitigating byproduct formation.

Troubleshooting Guide: Navigating Your Synthesis

This section addresses specific experimental issues you may encounter. Each answer provides a detailed explanation of the underlying chemistry and offers actionable solutions.

Question 1: My final product shows a lower-than-expected yield and the NMR spectrum has complex aromatic signals and additional singlets. What are the likely culprits?

Answer: Low yields coupled with complex Nuclear Magnetic Resonance (NMR) spectra often point to incomplete reactions or the formation of multiple byproducts. The most common synthetic route to this compound is the reductive amination of 4-formylbenzyl alcohol or a similar benzaldehyde derivative with methylamine.[1] Several side reactions can occur during this process.

Potential Byproducts and Their Spectroscopic Signatures:

  • Unreacted Starting Material: The presence of 4-formylbenzyl alcohol would be indicated by a characteristic aldehyde proton signal around 9.8-10.0 ppm in the ¹H NMR spectrum.

  • Over-alkylation Product (Tertiary Amine): A common issue in reductive amination is the reaction of the desired secondary amine product with another molecule of the aldehyde, leading to a tertiary amine.[2] In this case, you might form 4-(((4-(hydroxymethyl)benzyl)(methyl)amino)methyl)phenyl)methanol. This would result in a more complex aromatic region in the NMR and additional methylene signals.

  • Aldol Condensation Products: Aldehydes can undergo self-condensation, especially under basic or acidic conditions.[3] This leads to a mixture of complex, often polymeric, materials that can be difficult to characterize but will present as broad, overlapping signals in the NMR spectrum.

  • Imines: The imine intermediate formed between the aldehyde and methylamine may not be fully reduced.[2] This would introduce a C=N bond, and the proton on the imine carbon would appear in the ¹H NMR spectrum, typically in the range of 7.5-8.5 ppm.

Causality and Experimental Choices:

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild reducing agent, while lithium aluminum hydride (LiAlH₄) is much more reactive.[4][5] If using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN), which is selective for imines over aldehydes, the reaction conditions must be optimized to ensure complete reduction.[2]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of methylamine to favor the formation of the secondary amine and reduce the likelihood of the aldehyde reacting with the product.

  • Optimize Reducing Agent Addition: Add the reducing agent portion-wise to control the reaction temperature and ensure a steady reduction of the imine as it is formed.

  • pH Control: Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without promoting significant aldehyde self-condensation.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.

FAQs: Synthesis and Identification of this compound

This section provides answers to frequently asked questions regarding the synthesis and analysis of this compound.

What are the most common synthetic routes to this compound?

The most prevalent methods for synthesizing this compound include:

  • Reductive Amination: This is a widely used method involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[1] For this compound, this typically involves reacting a suitable benzaldehyde derivative with methylamine.

  • Reduction of Precursors: This can involve the reduction of 4-(methylamino)benzaldehyde or the reduction of an ester like methyl 4-(methylamino)benzoate using a strong reducing agent such as lithium aluminum hydride.[5]

  • Multi-step Synthesis: A longer route may involve nitration of a toluene derivative, followed by reduction of the nitro group to an amine, methylation of the amine, and finally, introduction of the hydroxymethyl group.[6]

How can I confirm the identity of my final product?

A combination of analytical techniques is recommended for unambiguous identification:[7][8]

  • NMR Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure. For this compound, you would expect to see signals corresponding to the aromatic protons, the methylene protons of the benzyl alcohol group, the methyl group protons, and the amine proton.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.[8] When coupled with Gas Chromatography (GC-MS), it can also help to separate and identify impurities.[9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present, such as the O-H stretch of the alcohol and the N-H stretch of the secondary amine.[8]

My product is a brownish oil, but the literature reports a solid. What could be the reason?

Pure this compound is a solid. An oily or colored product suggests the presence of impurities. Likely culprits include:

  • Oxidation Products: Amines, particularly aromatic amines, are susceptible to air oxidation, which can lead to colored impurities.

  • Residual Solvents: Incomplete removal of reaction or purification solvents can result in an oily product.

  • Byproducts: The presence of the byproducts discussed in the troubleshooting section can lower the melting point of the final product, causing it to appear as an oil.

Purification via column chromatography on silica gel or recrystallization can help to remove these impurities and obtain the pure, solid product.[11]

Byproduct Identification Protocols

Protocol 1: Identification of Byproducts by GC-MS

This protocol outlines a general method for the analysis of your crude reaction mixture to identify volatile byproducts.

Methodology:

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the sample into a GC-MS system. A typical GC program would involve an initial temperature of 60°C, ramped to 300°C.[10]

  • Data Analysis:

    • Identify the peak corresponding to your product based on its expected retention time and mass spectrum.

    • Analyze the mass spectra of other significant peaks and compare them to a spectral library (e.g., NIST) to identify potential byproducts.

Table 1: Expected Mass Spectra Data for Product and Common Byproducts

CompoundMolecular WeightKey Mass Fragments (m/z)
This compound137.18137 (M+), 120, 106, 91, 77
4-Formylbenzyl alcohol136.15136 (M+), 135, 107, 79, 77
(4-(Dimethylamino)phenyl)methanol151.21151 (M+), 136, 120, 91, 77
N-Methyl-1-(4-(methylamino)phenyl)methanimine148.21148 (M+), 133, 118, 91, 77
Protocol 2: Characterization by NMR Spectroscopy

NMR is a powerful tool for structural elucidation of your product and any non-volatile impurities.[8]

Methodology:

  • Sample Preparation: Dissolve your purified product or crude mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. Key signals for this compound are:

    • Aromatic protons (typically two doublets in the 6.5-7.5 ppm region).

    • Methylene protons (-CH₂OH) as a singlet around 4.5 ppm.

    • Methyl protons (-NHCH₃) as a singlet around 2.8 ppm.

    • Amine and hydroxyl protons (broad singlets, variable chemical shift).

  • ¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to confirm the carbon framework.

  • D₂O Shake: To confirm the identity of the -OH and -NH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to these exchangeable protons will disappear.[12]

Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃)

ProtonChemical Shift (ppm)Multiplicity
Ar-H~7.2d
Ar-H~6.6d
-CH₂OH~4.5s
-OHvariablebr s
-NHvariablebr s
-NHCH₃~2.8s

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizations

Reaction Pathway and Byproduct Formation

Synthesis of this compound and Key Side Reactions start 4-Formylbenzyl alcohol + Methylamine imine Imine Intermediate start->imine Condensation aldol Aldol Condensation start->aldol Self-condensation product This compound (Desired Product) imine->product Reduction [H] over_alkylation Over-alkylation (Tertiary Amine) product->over_alkylation + Aldehyde, then [H]

Caption: Key reaction pathways in the synthesis of this compound.

Workflow for Byproduct Identification

General Workflow for Byproduct Identification crude Crude Reaction Mixture tlc TLC/HPLC Analysis crude->tlc gcms GC-MS Analysis crude->gcms purification Column Chromatography crude->purification tlc->purification structure Structure Elucidation of Byproducts gcms->structure fractions Analyze Fractions purification->fractions nmr NMR Spectroscopy (¹H, ¹³C, D₂O shake) fractions->nmr nmr->structure

Caption: A systematic approach to identifying synthesis byproducts.

References

Optimizing reaction conditions (temperature, solvent, catalyst) for (4-(Methylamino)phenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (4-(Methylamino)phenyl)methanol. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to optimize your reaction conditions. Our focus is on the widely utilized reductive amination of 4-hydroxybenzaldehyde with methylamine.

I. Reaction Overview & Key Challenges

The synthesis of this compound is commonly achieved through the reductive amination of 4-hydroxybenzaldehyde with methylamine. This one-pot reaction involves the formation of a Schiff base (imine) intermediate, which is then reduced to the desired secondary amine.

While seemingly straightforward, this reaction presents several challenges that can impact yield and purity. These include:

  • Side Reactions: The starting aldehyde can be reduced to the corresponding alcohol (4-hydroxybenzyl alcohol).

  • Imine Stability: The imine intermediate can be unstable and may not form efficiently under suboptimal conditions.

  • Catalyst Deactivation: The amine product or starting materials can sometimes deactivate the catalyst in catalytic hydrogenation methods.

  • Purification Difficulties: Separating the desired product from starting materials, the alcohol byproduct, and other impurities can be challenging.

This guide will address these challenges by providing a framework for optimizing temperature, solvent, and catalyst selection.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Incomplete Imine Formation: The initial condensation between 4-hydroxybenzaldehyde and methylamine to form the imine is a crucial equilibrium-driven step.

    • pH Adjustment: The reaction is often favored under mildly acidic conditions (pH 5-7), which catalyze imine formation. You can add a catalytic amount of acetic acid.[1] However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.

    • Water Removal: The formation of the imine produces water. While not always necessary, removing this water can shift the equilibrium towards the product. This is less of a concern with reducing agents that are tolerant to water.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium Borohydride (NaBH₄): This is a cost-effective choice but can also reduce the starting aldehyde. To minimize this, ensure the imine has sufficient time to form before adding the NaBH₄.[1] A stepwise approach where the aldehyde and amine are stirred for a period (e.g., 1-2 hours) before the addition of the reducing agent is often effective.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a milder and more selective reducing agent that is often preferred as it is less likely to reduce the aldehyde.[1] It is particularly effective for one-pot reactions.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the imine but is highly toxic and requires careful handling.[1]

  • Incorrect Stoichiometry: The molar ratio of reactants is important.

    • An excess of the amine can help drive the imine formation but may complicate purification. A slight excess (1.1-1.2 equivalents) of methylamine is a good starting point.

    • The amount of reducing agent should be sufficient to reduce the imine. Typically, 1.5-2.0 equivalents are used.

  • Inappropriate Temperature: The reaction temperature influences the rate of both imine formation and reduction.

    • Room temperature is often a good starting point. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be beneficial. However, excessive heat can lead to side product formation.

Q2: I am observing a significant amount of 4-hydroxybenzyl alcohol as a byproduct. How can I prevent this?

The formation of 4-hydroxybenzyl alcohol is a result of the reduction of the starting 4-hydroxybenzaldehyde.

Strategies to Minimize Aldehyde Reduction:

  • Use a More Selective Reducing Agent: As mentioned above, switching from sodium borohydride to sodium triacetoxyborohydride (STAB) is the most effective way to minimize aldehyde reduction.[1]

  • Optimize Reaction Conditions for NaBH₄: If using sodium borohydride, allow for complete or near-complete imine formation before its addition. This can be monitored by TLC or LC-MS. Adding the NaBH₄ portion-wise at a lower temperature (e.g., 0 °C) can also help.

  • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source can be very selective for the imine reduction. However, the catalyst can sometimes be poisoned by the amine.

Q3: What is the optimal solvent for this reaction?

The choice of solvent can significantly impact the reaction's success.

Recommended Solvents:

  • Methanol (MeOH): This is a common and effective solvent for reductive aminations using sodium borohydride.[2] It readily dissolves the starting materials and the reducing agent.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are often used with sodium triacetoxyborohydride.[2]

  • Tetrahydrofuran (THF): Another suitable solvent, particularly when using borane-based reducing agents.

Considerations for Solvent Selection:

  • Solubility: Ensure all reactants are soluble in the chosen solvent.

  • Compatibility with Reducing Agent: Some reducing agents are not stable in certain solvents. For example, STAB is sensitive to water and less compatible with methanol.[3]

  • Work-up: Consider the ease of solvent removal during the work-up procedure.

Q4: How can I effectively monitor the progress of the reaction?

Monitoring the reaction is crucial for determining the optimal reaction time and identifying any issues.

Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the consumption of the starting aldehyde. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product, being more polar, will have a lower Rf value than the aldehyde.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the product, starting materials, and any byproducts by their mass-to-charge ratio.

III. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • 4-Hydroxybenzaldehyde

  • Methylamine (e.g., 40% solution in water or as a hydrochloride salt with a base)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in methanol.

    • Add methylamine (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/LC-MS indicates the consumption of the imine intermediate.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Acidify the mixture with 1M HCl to a pH of ~2.

    • Wash the aqueous layer with ethyl acetate to remove any unreacted aldehyde and other non-basic impurities.

    • Basify the aqueous layer with 1M NaOH to a pH of ~10-12.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

IV. Data Presentation & Visualization

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Action
Low Yield Incomplete imine formationAdd catalytic acetic acid; consider a stepwise procedure.
Suboptimal reducing agentUse NaBH(OAc)₃ for better selectivity.
Incorrect stoichiometryUse a slight excess of methylamine and sufficient reducing agent.
Aldehyde Reduction Non-selective reducing agentSwitch to NaBH(OAc)₃ or optimize NaBH₄ addition.
Slow Reaction Low temperatureGently warm the reaction to 40-50 °C.
Difficult Purification Impurities from side reactionsOptimize reaction conditions to minimize byproducts.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification A Dissolve 4-Hydroxybenzaldehyde in Methanol B Add Methylamine A->B 1.0 eq. C Stir at Room Temperature (1-2 hours) B->C D Cool to 0 °C C->D E Add Sodium Borohydride (portion-wise) D->E 1.5 eq. F Stir at Room Temperature (2-4 hours) E->F G Quench with Water F->G H Acid/Base Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Workflow for the synthesis of this compound.

V. References

  • This guide is a synthesis of established chemical principles and does not rely on a single source. The information provided is for guidance and should be adapted to specific experimental setups.

  • Reductive Amination - Common Conditions. Organic Chemistry Data. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • General principles of organic chemistry and laboratory techniques.

  • Information compiled from various chemical supplier technical notes and safety data sheets.

  • Based on internal expertise and commonly accepted laboratory practices.

  • This guide is intended for informational purposes by trained professionals and does not constitute a formal protocol.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

  • This guide is for research and development purposes only. All procedures should be carried out by qualified individuals in a suitable laboratory setting with appropriate safety precautions.

  • Further optimization may be necessary depending on the scale and purity requirements of the synthesis.

References

Identifying and characterizing unknown peaks in the NMR spectrum of (4-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

<_I have gathered a significant amount of information on NMR spectroscopy, including common impurities, troubleshooting techniques, and advanced 2D NMR methods. I have also found information on the target molecule, (4-(Methylamino)phenyl)methanol, including its structure and potential reactions.

However, I do not have a reference NMR spectrum for this compound itself, nor do I have specific data on its common synthesis impurities or degradation products. While I can predict the expected chemical shifts based on general principles and reference tables, having actual experimental data would greatly enhance the accuracy and specificity of the troubleshooting guide.

Therefore, I will proceed with generating the technical support center based on the information I currently have, but I will also acknowledge the absence of a reference spectrum and focus on general strategies for identifying unknown peaks. The troubleshooting guides will be designed to be broadly applicable to similar aromatic compounds.

My next step will be to structure the technical support guide in a question-and-answer format, create troubleshooting protocols, design data tables and Graphviz diagrams, and compile the reference list as planned. Given the information at hand, I can create a comprehensive and valuable resource, even without a specific reference spectrum for the target molecule.## Technical Support Center: Troubleshooting Unknown Peaks in the NMR Spectrum of this compound

Welcome to the technical support center for NMR analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges of spectral interpretation, specifically focusing on the identification and characterization of unknown peaks. As every spectrum tells a story, understanding anomalous signals is crucial for ensuring the purity, stability, and identity of your compound. This resource provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to empower you with the expertise to confidently interpret your NMR data.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in my ¹H NMR spectrum of this compound. What are the most common sources of these signals?

A1: The appearance of unknown peaks in an NMR spectrum is a common issue that can arise from several sources. Systematically considering each possibility is key to a successful identification. The primary culprits to investigate are:

  • Residual Solvents: Even after extensive drying, trace amounts of solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone) can remain in your sample and appear in the spectrum.[1][2][3][4]

  • Impurities from Synthesis: Starting materials, reagents, or byproducts from the synthetic route can be carried through to the final product. For this compound, this could include unreacted precursors or products of side-reactions.[5][6]

  • Degradation Products: The compound may degrade over time due to factors like exposure to air, light, or elevated temperatures. The benzylic alcohol and methylamino groups are susceptible to oxidation.[7]

  • Contaminants from Labware or Handling: Grease from joints, plasticizers from tubing (phthalates), or other environmental contaminants can be introduced during sample preparation.[8][9][10]

  • Water: The presence of water is very common in NMR samples and its chemical shift is highly dependent on the solvent, temperature, and concentration.[1]

A logical first step is to compare the chemical shifts of the unknown peaks with established tables of common NMR impurities.[1][2][3][4][9]

Q2: I have a broad singlet in my spectrum that I can't assign. Could it be the -OH or -NH proton? How can I confirm this?

A2: Yes, the protons on the hydroxyl (-OH) and amine (-NH) groups are "exchangeable" protons, and their signals are often broad in the ¹H NMR spectrum.[11] Their chemical shifts can also vary significantly depending on the solvent, concentration, and temperature due to differences in hydrogen bonding.[11]

The definitive method to identify these peaks is a D₂O shake experiment .[12][13][14][15] By adding a drop of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum, the labile -OH and -NH protons will exchange with deuterium. Since deuterium is not observed in a standard ¹H NMR experiment, the signals corresponding to these protons will disappear or significantly diminish.[12][14][15]

Q3: My aromatic region looks more complex than expected for a 1,4-disubstituted benzene ring. What could be the reason?

A3: While a simple AA'BB' system (two doublets) is expected for a symmetrically 1,4-disubstituted benzene ring, several factors can lead to a more complex pattern:

  • Presence of Aromatic Impurities: Contamination with other aromatic compounds is a likely cause. These could be starting materials or byproducts from the synthesis.

  • Restricted Rotation: While unlikely for this specific molecule at room temperature, restricted rotation around a bond can sometimes lead to more complex splitting patterns.

  • Solvent Effects: The choice of NMR solvent can influence the chemical shifts of the aromatic protons. Running the spectrum in a different solvent (e.g., benzene-d₆ instead of CDCl₃) can sometimes resolve overlapping signals.[13]

  • Higher Order Effects (Strong Coupling): If the chemical shift difference between the coupled protons is small (approaching the coupling constant), the simple first-order splitting rules break down, leading to more complex and distorted patterns. This is more common at lower magnetic field strengths.

Q4: I suspect a specific impurity is present in my sample. How can I confirm its identity?

A4: The most direct way to confirm the presence of a suspected impurity is through a spiking experiment .[16][17] This involves the following steps:

  • Acquire a ¹H NMR spectrum of your sample.

  • Add a small amount of the pure, suspected impurity (the "spike") directly to the NMR tube.

  • Re-acquire the spectrum under the same conditions.

If the suspected impurity is present in your original sample, the intensity of the corresponding peaks will increase upon spiking.[16] If the impurity is not present, new peaks will appear in the spectrum.

Troubleshooting Guides

Guide 1: Systematic Identification of Unknown Peaks

This workflow provides a step-by-step approach to characterizing unknown signals in your NMR spectrum.

Troubleshooting_Workflow start Unknown Peaks Observed step1 Compare to Common Impurity Tables (Solvents, Grease, etc.) start->step1 step2 Perform D₂O Shake Experiment step1->step2 If peaks remain unidentified step3 Analyze Synthesis Pathway (Starting Materials, Byproducts) step2->step3 If non-exchangeable peaks remain step4 Consider Degradation Products (Oxidation, etc.) step3->step4 step5 Perform Spiking Experiment step4->step5 step6 Acquire 2D NMR Data (COSY, HSQC) step5->step6 If impurity is suspected end Unknown Identified step5->end If impurity is confirmed step7 Further Analysis (MS, IR, etc.) step6->step7 For structural elucidation end_unidentified Further Investigation Required step6->end_unidentified If structure is complex step7->end If structure is confirmed

Caption: Workflow for identifying unknown NMR peaks.

Guide 2: Protocol for D₂O Shake Experiment

Objective: To identify exchangeable protons (-OH, -NH).

Materials:

  • NMR sample of this compound in a deuterated solvent.

  • Deuterium oxide (D₂O).

  • Pipette or syringe.

Procedure:

  • Acquire a standard ¹H NMR spectrum of your sample. Note the chemical shifts and integrals of all peaks.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of D₂O to the NMR tube.

  • Cap the tube securely and shake vigorously for 30 seconds to ensure thorough mixing.[12] You may observe that D₂O is not miscible with some organic solvents, but the exchange will still occur at the interface.[12]

  • Allow the sample to settle.

  • Re-insert the NMR tube into the spectrometer.

  • Re-acquire the ¹H NMR spectrum using the same parameters as the initial scan.

  • Analysis: Compare the two spectra. Peaks corresponding to the -OH and -NH protons will have disappeared or significantly decreased in intensity in the second spectrum.[14][15] A new, potentially broad peak for HOD may appear.[14]

Guide 3: Advanced Structural Elucidation with 2D NMR

When 1D NMR is insufficient to identify an unknown, 2D NMR techniques can provide crucial connectivity information.[18][19][20][21]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[20][21][22] Cross-peaks in a COSY spectrum connect coupled protons, helping to establish spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[20][21][22] It is invaluable for assigning carbon signals and confirming which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[18][21] This is extremely powerful for piecing together molecular fragments and establishing the overall carbon skeleton.

Caption: Relationship between 2D NMR experiments for structure elucidation.

Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H (ortho to CH₂OH)~7.2 - 7.4Doublet2H
Ar-H (ortho to NHCH₃)~6.6 - 6.8Doublet2H
CH ₂OH~4.5 - 4.7Singlet2H
NH CH₃Variable (broad)Singlet1H
NHCH~2.8 - 3.0Singlet3H
CH₂OH Variable (broad)Singlet1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C H₂OH~65
NHC H₃~30
Ar-C (ipso to CH₂OH)~130-135
Ar-C (ortho to CH₂OH)~128
Ar-C (ortho to NHCH₃)~112
Ar-C (ipso to NHCH₃)~150

Table 3: Chemical Shifts of Common NMR Impurities in CDCl₃ [1]

ImpurityChemical Shift (ppm)Multiplicity
Water~1.56Singlet (broad)
Acetone2.17Singlet
Dichloromethane5.30Singlet
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)s, q, t
Diethyl Ether3.48 (CH₂), 1.21 (CH₃)q, t
Hexane1.25, 0.88Multiplet, Multiplet
Toluene7.2-7.4 (Ar-H), 2.36 (CH₃)Multiplet, Singlet
Silicone Grease~0.07Singlet (broad)

References

Minimizing side reactions during the functionalization of (4-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective functionalization of (4-(Methylamino)phenyl)methanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to help researchers navigate the complexities of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and overcome common synthetic challenges, ensuring the integrity and success of your experiments.

The Challenge: Managing Reactivity

This compound is a trifunctional molecule, presenting a unique set of challenges for the synthetic chemist. It possesses three distinct reactive sites: a primary benzylic alcohol, a secondary aromatic amine, and an electron-rich aromatic ring. The close proximity and electronic interplay of the hydroxyl and methylamino groups mean that achieving chemoselectivity is non-trivial. Side reactions are common, leading to reduced yields, complex purification, and potentially compromised final products. This guide is designed to provide a clear path to minimizing these unwanted outcomes.

Troubleshooting & FAQs

This section addresses the most common issues encountered during the functionalization of this compound.

Issue 1: Reaction mixture turns brown/dark, and multiple spots appear on TLC.

Q: My reaction has turned dark brown, and the TLC plate is a mess. What is happening?

A: This is a classic sign of oxidation and/or polymerization. The N-methylaniline moiety is highly susceptible to oxidation, especially when exposed to air, light, or certain reagents.[1] Samples of N-methylaniline itself are known to turn brown on exposure to air.[1] The presence of multiple spots on the TLC, often streaking, indicates the formation of a complex mixture of byproducts.

Root Causes & Solutions:

  • Air Oxidation: The secondary amine can be oxidized by atmospheric oxygen, a process that can be accelerated by heat or light.

    • Solution: Perform reactions under an inert atmosphere (Nitrogen or Argon). Use degassed solvents to minimize dissolved oxygen. Protect the reaction vessel from light by wrapping it in aluminum foil.

  • Reagent-Induced Oxidation: Oxidizing agents, or even reagents not typically considered oxidants but capable of single-electron transfer (SET) processes, can trigger the degradation of the aniline derivative. Benzylic alcohols can also be oxidized to aldehydes or carboxylic acids.[2][3]

    • Solution: Carefully vet all reagents for compatibility. If your intended reaction is not an oxidation, ensure that no oxidizing contaminants are present. If you must use conditions that risk oxidation, consider protecting the amine group first (see Prophylactic Strategies).

Issue 2: My alkylation or acylation reaction gave a mixture of products, or the wrong product.

Q: I tried to perform a Williamson ether synthesis to make an ether from the alcohol, but I isolated an N-alkylated product instead. Why?

A: You have encountered the problem of competing N- vs. O-alkylation. The this compound anion is an ambident nucleophile, meaning it can react at two different sites (the nitrogen and the oxygen). Nitrogen is generally less electronegative and therefore more nucleophilic than oxygen, often leading to preferential N-alkylation.[4][5]

Q: How can I control whether my electrophile (e.g., an alkyl halide or acyl chloride) reacts with the Nitrogen or the Oxygen?

A: The regioselectivity of these reactions is governed by several factors, often explained by Pearson's Hard and Soft Acid-Base (HSAB) theory.[4]

  • Kinetic vs. Thermodynamic Control: N-alkylation is often the faster, kinetically favored product. O-alkylation may be the more thermodynamically stable product, but achieving it requires conditions that allow for equilibration, which is not always practical.

  • Nature of the Electrophile:

    • "Soft" Electrophiles (e.g., methyl iodide) with soft leaving groups tend to favor reaction at the softer nucleophilic center, which is the nitrogen, leading to N-alkylation.[4]

    • "Hard" Electrophiles (e.g., dimethyl sulfate, methyl triflate) with hard leaving groups prefer to react with the harder oxygen center, favoring O-alkylation.[4]

  • Solvent and Counter-ion: Polar, aprotic solvents (like DMF or DMSO) can solvate the cation, leaving the anion more "naked" and reactive, often favoring O-alkylation. The choice of base and the resulting counter-ion (e.g., Na+ vs. K+) can also influence the outcome.

The Most Reliable Solution: The most robust and predictable strategy to guarantee selective functionalization is to use protecting groups. To ensure O-alkylation or O-acylation, you must first protect the more nucleophilic amine.[6][7]

Issue 3: My reaction resulted in substitution on the aromatic ring.

Q: I was attempting to modify the benzylic alcohol, but I ended up with an additional substituent on the benzene ring. Why did this happen?

A: Both the methylamino and the hydroxymethyl groups are electron-donating, making the aromatic ring highly activated towards Electrophilic Aromatic Substitution (EAS). The methylamino group is a particularly strong activating group. Under certain conditions (e.g., acidic, or in the presence of strong electrophiles), the ring can compete as a nucleophile. When using aryloxides in Williamson ether synthesis, for instance, C-alkylation on the ring can compete with the desired O-alkylation.[8]

Solution:

  • Avoid Strongly Acidic Conditions: Protonation of the amine can still leave the ring activated enough to react.

  • Use a Protecting Group: Acylating the amine (e.g., forming a Boc-carbamate) significantly reduces its electron-donating ability.[7] This deactivates the ring towards EAS, making side reactions at this position much less likely.

Prophylactic Strategies: A Protection-First Approach

The most effective method for minimizing side reactions is to implement a protection/deprotection strategy. By temporarily masking the highly reactive amine, you can perform chemistry on the alcohol with high fidelity.

Decision Workflow for Functionalization

The following diagram outlines a decision-making process for planning your synthesis.

G cluster_reactions Perform Desired Reaction on Alcohol start Start: Functionalize This compound target What is the target functional group? start->target protect_N Protect the Amine Group (e.g., with Boc₂O) target->protect_N If targeting the -OH group O_acyl O-Acylation (e.g., Acyl Chloride, Pyridine) protect_N->O_acyl O_alkyl O-Alkylation (e.g., NaH, Alkyl Halide) protect_N->O_alkyl O_oxidize Oxidation (e.g., MnO₂, PCC) protect_N->O_oxidize deprotect Deprotect the Amine (e.g., with TFA or HCl) O_acyl->deprotect O_alkyl->deprotect O_oxidize->deprotect finish Final Product deprotect->finish

Caption: Decision tree for the selective functionalization of the hydroxyl group.

Choosing an Amine Protecting Group

Carbamates are the most common and effective protecting groups for amines because they are easy to install, stable to a wide range of conditions, and can be removed cleanly.[9]

Protecting GroupFull NameInstallation ReagentCleavage ConditionsKey Features
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (TFA, HCl in Dioxane)[10]Very common; stable to base and hydrogenation.
Cbz CarboxybenzylBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)[10]Orthogonal to Boc; stable to acidic/basic conditions.
Fmoc 9-FluorenylmethoxycarbonylFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine in DMF)[9]Base-labile; common in peptide synthesis.

For most applications involving this compound, the Boc group is an excellent first choice due to its stability and straightforward, non-reductive removal.

Detailed Experimental Protocols

The following protocols are provided as a starting point. Always perform reactions on a small scale first to optimize conditions for your specific substrate and reagents.

Protocol 1: N-Boc Protection of this compound

This protocol converts the nucleophilic amine into a stable carbamate, preventing N-alkylation, N-acylation, and oxidation.

G cluster_reactants cluster_conditions A This compound C Solvent: Dichloromethane (DCM) Temperature: 0 °C to RT Time: 2-4 hours A->C B Boc₂O (1.1 eq) Triethylamine (1.2 eq) B->C D N-Boc Protected Product C->D

Caption: Workflow for N-Boc protection.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected alcohol.

Protocol 2: O-Alkylation of N-Boc Protected Alcohol (Williamson Ether Synthesis)

This protocol selectively forms an ether at the benzylic alcohol position. It is an SN2 reaction, so it works best with primary alkyl halides.[11] Using secondary or tertiary halides will favor a competing E2 elimination side reaction.[11][12]

Step-by-Step Methodology:

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of the N-Boc protected alcohol (from Protocol 1, 1.0 eq) in anhydrous THF dropwise. (Caution: H₂ gas evolution).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction back to 0 °C and add the primary alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight, monitoring by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the N-Boc Group

This final step removes the Boc group to reveal the secondary amine, yielding the final functionalized product.

Step-by-Step Methodology:

  • Dissolve the N-Boc protected ether (from Protocol 2) in a minimal amount of DCM.

  • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v solution in DCM) at room temperature. (Note: Gas evolution, CO₂, will be observed).[10]

  • Stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Remove the TFA and solvent in vacuo.

  • Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extract, dry, and concentrate the organic layer. Purify by chromatography or crystallization as needed.

References

Challenges in the analytical detection of (4-(Methylamino)phenyl)methanol at low concentrations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges in detecting (4-(Methylamino)phenyl)methanol, particularly at low concentrations. This resource is designed for researchers, scientists, and drug development professionals who may encounter difficulties in the quantification of this compound. Here, we will delve into the intricacies of its chemical nature and provide practical, field-tested guidance to overcome common analytical hurdles.

Introduction to the Analyte and its Challenges

This compound, with the CAS number 181819-75-0, is an organic compound featuring a phenyl ring substituted with both a methylamino and a hydroxymethyl group.[1][2][3] Its dual functionality, possessing both alcohol and amine groups, contributes to its reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.[1] However, these same reactive groups present significant challenges for analytical detection at low concentrations.

The primary difficulties stem from:

  • Chemical Instability: The presence of the benzylic alcohol and the secondary amine makes the molecule susceptible to oxidation and other degradation pathways.

  • Polarity: The polar nature of the molecule can lead to poor chromatographic peak shape (tailing) on traditional reversed-phase columns due to interactions with residual silanols.

  • Matrix Effects: When analyzing biological samples, co-eluting endogenous components can interfere with the ionization of the analyte in mass spectrometry, leading to ion suppression or enhancement.[4][5][6]

  • Low Volatility: The polarity and potential for hydrogen bonding make it unsuitable for direct analysis by gas chromatography (GC) without derivatization.

This guide will provide a structured approach to troubleshooting these issues, ensuring the development of robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the analysis of this compound.

Q1: My HPLC-UV analysis shows poor peak shape and low sensitivity. What are the likely causes and how can I improve my method?

A1: Poor peak shape, typically observed as tailing, is often due to strong interactions between the basic amine group of your analyte and acidic residual silanol groups on the silica-based stationary phase of your HPLC column. Low sensitivity can be a consequence of this peak tailing, as the peak height is diminished.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Increase Ionic Strength: Add a salt like potassium phosphate or ammonium acetate (20-50 mM) to the mobile phase. This can help to shield the silanol groups and reduce secondary interactions.

    • Adjust pH: Operate at a lower pH (e.g., pH 2.5-3.5) to protonate the silanol groups and reduce their interaction with the protonated amine. Conversely, a higher pH (e.g., pH 7.5-8.5) can be used to deprotonate the analyte, though column stability at high pH must be considered.

    • Add an Amine Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) (0.1-0.5%), into your mobile phase to block the active sites on the stationary phase.

  • Column Selection:

    • End-capped Columns: Ensure you are using a high-quality, end-capped C18 or C8 column.

    • Phenyl-Hexyl or Cyano Phases: Consider alternative stationary phases that have different selectivities and may exhibit fewer secondary interactions.

    • Hybrid Silica Columns: These columns often have a lower density of residual silanols and can provide improved peak shape for basic compounds.

Q2: I am developing an LC-MS/MS method and observing significant ion suppression. How can I mitigate this?

A2: Ion suppression is a common matrix effect in LC-MS/MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.[4][5]

Troubleshooting Steps:

  • Improve Chromatographic Separation: The most effective way to reduce matrix effects is to chromatographically separate the analyte from the interfering matrix components.[7]

    • Gradient Optimization: Develop a gradient elution method that provides better resolution between your analyte and the bulk of the matrix components.

    • Column Chemistry: Experiment with different column stationary phases (e.g., HILIC, mixed-mode) to alter the elution profile of your analyte relative to the interferences.

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. Select an SPE sorbent and elution protocol that selectively retains and elutes your analyte while washing away the interferences.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively partition your analyte into the organic phase, leaving behind polar interferences in the aqueous phase.

  • Internal Standard Selection:

    • Stable Isotope-Labeled (SIL) Internal Standard: The use of a SIL internal standard is the gold standard for compensating for matrix effects.[8] A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

  • Ion Source Modification:

    • Atmospheric Pressure Chemical Ionization (APCI): If you are using Electrospray Ionization (ESI), consider switching to APCI, as it is often less susceptible to matrix effects.[8]

Q3: Can I analyze this compound by GC-MS? If so, what are the critical considerations?

A3: Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of active hydrogens on the amine and alcohol groups. These functional groups can cause poor peak shape and adsorption to the GC column.[9] Therefore, derivatization is a necessary step to improve its chromatographic behavior.[10][11]

Critical Considerations:

  • Derivatization:

    • Silylation: This is a common and effective derivatization technique for compounds with active hydrogens.[12] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[9][12]

    • Acylation: Acylating agents such as Trifluoroacetic Anhydride (TFAA) react with the amine and alcohol groups to form more volatile and stable derivatives.[9]

  • Sample Preparation:

    • Anhydrous Conditions: Derivatization reactions are often sensitive to moisture. Ensure that your sample extracts are completely dry before adding the derivatizing reagent.[11]

  • GC Method Parameters:

    • Inlet Temperature: Optimize the inlet temperature to ensure complete volatilization of the derivative without causing thermal degradation.

    • Column Selection: A low to mid-polarity column, such as a DB-5ms or HP-5ms, is typically suitable for the analysis of the derivatized compound.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Signal-to-Noise in LC-MS/MS

This guide provides a systematic approach to troubleshooting low signal-to-noise ratios, a common issue when detecting this compound at low concentrations.

Step-by-Step Troubleshooting Protocol:

  • System Suitability Check:

    • Inject a neat standard solution of this compound at a known concentration.

    • Expected Outcome: A sharp, symmetrical peak with a high signal-to-noise ratio.

    • If Unsuccessful: The issue may lie with the instrument or the mobile phase. Check for leaks, ensure proper mobile phase composition, and verify mass spectrometer tuning.

  • Post-Column Infusion Analysis:

    • Continuously infuse a standard solution of the analyte post-column while injecting a blank matrix extract.

    • Expected Outcome: A steady signal with no significant dips at the retention time of the analyte.

    • If a Dip is Observed: This indicates ion suppression from the matrix. Proceed to Step 3.

  • Sample Preparation Optimization:

    • Evaluate different sample clean-up techniques (e.g., protein precipitation, LLE, SPE).

    • Rationale: To remove the matrix components that are causing ion suppression.

    • Validation: Re-run the post-column infusion experiment with the cleaned-up matrix extract.

  • Chromatographic Optimization:

    • Modify the gradient profile or change the column to improve separation from interfering peaks.

    • Rationale: To ensure that the analyte is not co-eluting with suppressive matrix components.

    • Validation: Analyze a spiked matrix sample and compare the peak area to a neat standard.

dot graph TD { A[Low Signal-to-Noise] --> B{System Suitability Check}; B -- Pass --> C{Post-Column Infusion}; B -- Fail --> D[Instrument/Mobile Phase Issue]; C -- No Suppression --> E[Analyte Degradation?]; C -- Suppression Observed --> F{Optimize Sample Prep}; F -- Improved --> G[Re-validate Method]; F -- No Improvement --> H{Optimize Chromatography}; H --> G; E --> I{Investigate Stability}; } caption: Troubleshooting Low Signal-to-Noise.

Guide 2: Addressing Analyte Instability and Degradation

The stability of this compound can be a significant concern, especially in biological matrices and under certain storage conditions.[13] Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating methods.[14][15][16][17][18]

Forced Degradation Protocol:

This protocol outlines the conditions for conducting forced degradation studies as recommended by the International Council on Harmonisation (ICH) guidelines.[15]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 2 hoursHydrolysis of functional groups
Base Hydrolysis 0.1 M NaOH at 60°C for 2 hoursHydrolysis and other base-catalyzed reactions
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the amine and alcohol groups
Thermal Stress 80°C for 48 hoursThermally induced degradation
Photostability Exposure to light (ICH Q1B guidelines)Photolytic degradation

Data Interpretation:

  • Analyze the stressed samples using your developed analytical method.

  • The method is considered "stability-indicating" if all degradation products are resolved from the parent compound and from each other.

  • This information is vital for determining appropriate sample storage conditions and shelf-life.[17]

G cluster_0 Sample Preparation & Storage cluster_1 Forced Degradation Study cluster_2 Analytical Method Validation A Biological Sample B Stabilizing Agent Addition (e.g., Antioxidant) A->B C Storage at -80°C B->C G Stability-Indicating HPLC/LC-MS Method C->G D Drug Substance E Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) D->E F Degradation Products E->F F->G H Resolution of Parent Drug and Degradants G->H I Accurate Quantification H->I

References

Validation & Comparative

A Comprehensive Guide to the Structural Validation of (4-(Methylamino)phenyl)methanol using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of synthesized compounds is a cornerstone of rigorous scientific practice. For researchers, scientists, and drug development professionals, the ability to confidently elucidate molecular architecture is paramount. This guide provides an in-depth, technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of (4-(Methylamino)phenyl)methanol, a key intermediate in various synthetic pathways. We will explore the causality behind experimental choices, present detailed methodologies, and compare the rich data obtained from 2D NMR with alternative analytical techniques.

The Challenge: Unambiguous Structure Determination

This compound (C₈H₁₁NO) presents a seemingly straightforward structure.[1] However, even in simple molecules, the potential for isomeric impurities or unexpected rearrangements during synthesis necessitates a robust analytical approach. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, overlapping signals and the absence of direct connectivity information can leave room for ambiguity. 2D NMR spectroscopy elegantly overcomes these limitations by spreading spectral information across two frequency dimensions, revealing intricate correlations between nuclei within the molecule.[2]

The 2D NMR Toolkit: A Multi-faceted Approach to Validation

To achieve unequivocal structural validation of this compound, a suite of 2D NMR experiments is employed. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is the workhorse for identifying protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH and ³JHH couplings).[3] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both the x and y axes. Diagonal peaks represent the individual proton signals, while the crucial information lies in the off-diagonal "cross-peaks," which indicate that the two protons at the corresponding chemical shifts are coupled.[1][4]

For this compound, the COSY spectrum is expected to reveal a key correlation between the aromatic protons on the benzene ring, specifically between the protons at the ortho and meta positions to the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Connections

The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached.[5][6][7] This is an incredibly powerful tool for assigning carbon signals, which can be challenging with 1D ¹³C NMR alone. The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.

In the context of our target molecule, HSQC will definitively link the aromatic proton signals to their corresponding aromatic carbon signals, the methylene protons of the hydroxymethyl group to their carbon, and the methyl protons of the methylamino group to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton

The HMBC experiment is arguably the most informative for piecing together the complete molecular structure. It reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[7][8] Unlike HSQC, HMBC does not show one-bond correlations, allowing for the unambiguous identification of connectivities across quaternary carbons and heteroatoms.

For this compound, HMBC is instrumental in confirming the substitution pattern of the benzene ring. For instance, correlations will be observed between the methylene protons of the hydroxymethyl group and the aromatic carbons at the ipso and ortho positions. Similarly, the methyl protons of the methylamino group will show correlations to the aromatic carbon to which the nitrogen is attached.

Hypothetical 2D NMR Data for this compound

To illustrate the power of these techniques, let's consider a set of predicted NMR data for this compound.

Proton (¹H) Predicted Chemical Shift (ppm) Carbon (¹³C) Predicted Chemical Shift (ppm)
H-2/67.25C-1130.0
H-3/56.65C-2/6129.0
H-7 (CH₂)4.50C-3/5112.0
H-8 (CH₃)2.80C-4150.0
NH~3.70 (broad)C-7 (CH₂)64.0
OH~1.80 (broad)C-8 (CH₃)30.0
Interpretation of Predicted 2D NMR Correlations:
  • COSY: A cross-peak would be observed between the signals at ~7.25 ppm (H-2/6) and ~6.65 ppm (H-3/5), confirming their adjacent relationship on the aromatic ring.

  • HSQC:

    • A cross-peak at (~7.25, ~129.0) ppm would connect the H-2/6 protons to the C-2/6 carbons.

    • A cross-peak at (~6.65, ~112.0) ppm would connect the H-3/5 protons to the C-3/5 carbons.

    • A cross-peak at (~4.50, ~64.0) ppm would connect the methylene protons (H-7) to the hydroxymethyl carbon (C-7).

    • A cross-peak at (~2.80, ~30.0) ppm would connect the methyl protons (H-8) to the methylamino carbon (C-8).

  • HMBC:

    • From Methylene Protons (H-7, ~4.50 ppm):

      • A cross-peak to the ipso-carbon (C-1) at ~130.0 ppm (³JCH).

      • Cross-peaks to the ortho-carbons (C-2/6) at ~129.0 ppm (²JCH).

    • From Methyl Protons (H-8, ~2.80 ppm):

      • A cross-peak to the carbon of the methylamino attachment point (C-4) at ~150.0 ppm (²JCH).

    • From Aromatic Protons (H-2/6, ~7.25 ppm):

      • Cross-peaks to the adjacent aromatic carbons (C-3/5) at ~112.0 ppm (²JCH) and the ipso-carbon (C-4) at ~150.0 ppm (³JCH).

    • From Aromatic Protons (H-3/5, ~6.65 ppm):

      • Cross-peaks to the adjacent aromatic carbons (C-2/6) at ~129.0 ppm (²JCH) and the ipso-carbon (C-1) at ~130.0 ppm (³JCH).

This comprehensive web of correlations provides an undeniable confirmation of the proposed structure of this compound.

Experimental Workflow

The successful acquisition of high-quality 2D NMR data relies on meticulous sample preparation and the correct implementation of experimental protocols.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis a Weigh Compound (5-10 mg) b Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6 mL) a->b c Filter into NMR Tube b->c d Lock & Shim c->d e Acquire 1D ¹H Spectrum d->e f Set up COSY Experiment e->f g Set up HSQC Experiment e->g h Set up HMBC Experiment e->h i Acquire 2D Data f->i g->i h->i j Fourier Transform i->j k Phase Correction j->k l Baseline Correction k->l m Peak Picking & Integration l->m n Correlational Analysis m->n

A streamlined workflow for 2D NMR structural validation.
Detailed Experimental Protocols

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR Data Acquisition (General):

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.

COSY Experiment:

  • Load a standard COSY pulse program.

  • Set the spectral width to encompass all proton signals.

  • Set the number of increments in the indirect dimension (t₁) and the number of scans per increment based on the sample concentration.

  • Initiate the acquisition.

HSQC Experiment:

  • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2).

  • Set the ¹H spectral width as determined from the 1D spectrum.

  • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Set the number of increments in t₁ and the number of scans.

  • Initiate the acquisition.

HMBC Experiment:

  • Load a standard HMBC pulse program (e.g., hmbcgplpndqf).

  • Set the ¹H and ¹³C spectral widths as for the HSQC experiment.

  • Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz).

  • Set the number of increments and scans.

  • Initiate the acquisition.

Comparison with Alternative Analytical Techniques

While 2D NMR offers unparalleled detail for structural elucidation, it is often used in conjunction with other analytical methods.

Technique Information Provided Advantages Disadvantages
2D NMR (COSY, HSQC, HMBC) Detailed connectivity (H-H, C-H), molecular skeletonUnambiguous structural determination, non-destructiveLower sensitivity, longer acquisition times, requires more sample
Mass Spectrometry (MS) Molecular weight, fragmentation patternHigh sensitivity, small sample requirement, fast analysisIsomers can be difficult to distinguish, provides indirect structural information
Infrared (IR) Spectroscopy Presence of functional groupsFast, simple, inexpensiveProvides limited information on the overall molecular structure
UV-Vis Spectroscopy Information about conjugated systemsQuantitative, simpleLimited structural information, many compounds do not have a UV-Vis chromophore

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound, confirming its elemental composition. Fragmentation patterns from tandem MS (MS/MS) can offer clues about the structure, but definitively distinguishing between isomers can be challenging.[2]

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the aromatic ring and alkyl groups, and C=C stretches of the aromatic ring.[9] However, it cannot establish the connectivity of these groups.

UV-Vis Spectroscopy: Due to the aromatic ring, this compound will exhibit UV absorbance. The position and intensity of the absorption maxima can provide information about the electronic nature of the substituents on the benzene ring but will not provide a detailed structural map.[4]

analytical_comparison cluster_nmr 2D NMR cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy nmr Connectivity (H-H, C-H) structure Molecular Structure nmr->structure Definitive ms Molecular Weight Fragmentation ms->structure Supportive ir Functional Groups ir->structure Supportive uv Conjugated Systems uv->structure Supportive

Complementary roles of analytical techniques in structure elucidation.

Conclusion: The Gold Standard for Structural Validation

For the definitive structural validation of this compound, 2D NMR spectroscopy stands as the gold standard. The synergistic application of COSY, HSQC, and HMBC experiments provides a rich and interconnected dataset that allows for the unambiguous assignment of all proton and carbon signals and confirms the precise connectivity of the molecular framework. While other analytical techniques provide valuable and complementary information, they lack the comprehensive and direct structural insights afforded by 2D NMR. For researchers in drug development and other scientific fields where absolute structural certainty is non-negotiable, a thorough 2D NMR analysis is an indispensable component of the analytical workflow.

References

Comparative analysis of different synthetic routes to (4-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(Methylamino)phenyl)methanol is a valuable building block in medicinal chemistry and organic synthesis, finding applications in the development of various pharmaceutical compounds. Its structure, featuring a secondary amine and a primary alcohol on a benzene ring, allows for diverse functionalization. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a detailed examination of their methodologies, underlying chemical principles, and practical considerations to aid in route selection for specific research and development needs.

Synthetic Route Overview

Two distinct and viable synthetic pathways to this compound are presented and analyzed:

  • Route A: Two-Step Synthesis via Reductive Amination and Reduction. This pathway commences with the reductive amination of 4-carboxybenzaldehyde with methylamine to furnish 4-((methylamino)methyl)benzoic acid, which is subsequently reduced to the target alcohol.

  • Route B: Direct Reduction of 4-(Methylamino)benzaldehyde. This more convergent approach involves the direct reduction of the commercially available 4-(methylamino)benzaldehyde to the corresponding benzyl alcohol.

Below is a visual representation of the compared synthetic pathways.

Synthetic_Routes cluster_A Route A: Two-Step Synthesis cluster_B Route B: Direct Reduction A_start 4-Carboxybenzaldehyde A_inter 4-((Methylamino)methyl)benzoic acid A_start->A_inter 1. Methylamine 2. NaBH4 A_end This compound A_inter->A_end LiAlH4 B_start 4-(Methylamino)benzaldehyde B_end This compound B_start->B_end NaBH4

Caption: Comparative overview of the two synthetic routes to this compound.

Route A: Two-Step Synthesis via Reductive Amination and Reduction

This synthetic strategy is a robust two-step process that first establishes the methylamino-methyl moiety through reductive amination, followed by the reduction of the carboxylic acid to the primary alcohol.

Step 1: Reductive Amination of 4-Carboxybenzaldehyde

The initial step involves the reaction of 4-carboxybenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ with a mild reducing agent like sodium borohydride (NaBH₄) to yield 4-((methylamino)methyl)benzoic acid. The acidic proton of the carboxylic acid can react with the amine and the reducing agent, necessitating careful control of the reaction conditions.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-carboxybenzaldehyde (1.0 eq.) in methanol (10 vol).

  • Add a solution of methylamine (1.2 eq., typically as a solution in methanol or water) dropwise at room temperature.

  • Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water, followed by acidification with dilute HCl to pH ~6.

  • The product, 4-((methylamino)methyl)benzoic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Route_A_Step_1 start 4-Carboxybenzaldehyde + Methylamine imine Imine Intermediate start->imine Imine Formation product 4-((Methylamino)methyl)benzoic acid imine->product reductant NaBH4 reductant->product Reduction

Caption: Workflow for the reductive amination of 4-carboxybenzaldehyde.

Step 2: Reduction of 4-((Methylamino)methyl)benzoic Acid

The second step employs a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to reduce the carboxylic acid to the primary alcohol.[1] This is a highly exothermic reaction that requires stringent anhydrous conditions and careful handling.[2]

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF) (20 vol).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-((methylamino)methyl)benzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Route_A_Step_2 start 4-((Methylamino)methyl)benzoic acid product This compound start->product reductant LiAlH4 reductant->product Reduction

Caption: Workflow for the reduction of the carboxylic acid intermediate.

Route B: Direct Reduction of 4-(Methylamino)benzaldehyde

This synthetic approach is more direct, involving a single-step reduction of the aldehyde functionality of 4-(methylamino)benzaldehyde to the corresponding primary alcohol. This method is generally preferred for its simplicity and atom economy, provided the starting material is readily available.

Reduction of 4-(Methylamino)benzaldehyde with Sodium Borohydride

Sodium borohydride is a mild and selective reducing agent suitable for the reduction of aldehydes and ketones.[3] The reaction is typically carried out in a protic solvent like methanol or ethanol. An enhanced procedure using wet silica gel can also significantly accelerate the reaction.[4]

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-(methylamino)benzaldehyde (1.0 eq.) in methanol (10 vol).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Route_B start 4-(Methylamino)benzaldehyde product This compound start->product reductant NaBH4 reductant->product Reduction

Caption: Workflow for the direct reduction of 4-(methylamino)benzaldehyde.

Comparative Analysis

The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, scale of the synthesis, and the laboratory's safety infrastructure.

ParameterRoute A: Two-Step SynthesisRoute B: Direct Reduction
Starting Material 4-Carboxybenzaldehyde4-(Methylamino)benzaldehyde
Number of Steps 21
Key Reagents Methylamine, NaBH₄, LiAlH₄NaBH₄
Overall Yield Moderate to GoodGood to Excellent
Reaction Conditions Step 1: Mild; Step 2: Requires anhydrous conditions and careful temperature controlMild
Safety Considerations Use of highly reactive and pyrophoric LiAlH₄ requires specialized handling procedures[2]NaBH₄ is a relatively safe and easy-to-handle reducing agent
Scalability Scalable, but the use of LiAlH₄ on a large scale presents significant safety challenges.Highly scalable and well-suited for industrial production.
Purification Requires purification of the intermediate and final product.Typically requires a straightforward workup and purification.

Expertise & Experience Insights:

Route B is unequivocally the more straightforward and safer of the two pathways, making it the preferred choice for most applications, especially at larger scales. The direct reduction of a commercially available starting material minimizes synthetic steps and potential for yield loss.

Route A, while more circuitous, offers valuable flexibility if 4-carboxybenzaldehyde is a more readily available or cost-effective starting material. The reductive amination step is generally high-yielding and robust. However, the subsequent reduction with LiAlH₄ is a significant operational consideration. It is a powerful reagent that will effectively reduce the carboxylic acid, but its pyrophoric nature demands experienced handling and a well-controlled reaction setup.[2] For researchers with the appropriate expertise and facilities, Route A provides a reliable, albeit more demanding, alternative.

Trustworthiness of Protocols:

The described protocols are based on well-established and widely utilized chemical transformations. The reductive amination of aldehydes and the reduction of carbonyls and carboxylic acids with borohydrides and aluminohydrides are cornerstone reactions in organic synthesis.[1][3] The provided step-by-step methodologies are designed to be self-validating, with clear endpoints and monitoring techniques (e.g., TLC) to ensure reaction completion. The workup and purification procedures are standard and effective for isolating the desired products.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route B (Direct Reduction) is highly recommended due to its efficiency, simplicity, and enhanced safety profile. Its single-step nature from a readily available precursor makes it ideal for both laboratory-scale synthesis and potential industrial scale-up.

  • Route A (Two-Step Synthesis) provides a solid alternative, particularly when starting material availability or cost favors 4-carboxybenzaldehyde. While synthetically sound, the use of lithium aluminum hydride necessitates a higher level of experimental expertise and stringent safety precautions.

Ultimately, the optimal choice will be dictated by the specific constraints and objectives of the research or production campaign.

References

A Comparative Guide to Purity Confirmation of (4-(Methylamino)phenyl)methanol: An LC-MS Focused Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the intricate pathway of drug development, the purity of every chemical entity, from the initial starting materials to the final active pharmaceutical ingredient (API), is non-negotiable. (4-(Methylamino)phenyl)methanol, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. Its molecular structure, featuring both a reactive benzyl alcohol and a nucleophilic secondary amine, presents a unique profile of potential impurities that can arise during synthesis and storage. These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.

This guide provides an in-depth, objective comparison of analytical methodologies for confirming the purity of this compound. While we will focus on the robust and highly sensitive technique of Liquid Chromatography-Mass Spectrometry (LC-MS), we will also provide a critical evaluation of alternative methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our goal is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions for method selection, validation, and implementation, ensuring the integrity of their chemical intermediates.

Chemical Profile: this compound

A thorough understanding of the analyte is the foundation of any robust analytical method.

  • Molecular Structure:

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  • IUPAC Name: [4-(methylamino)phenyl]methanol[1]

  • CAS Number: 181819-75-0[1][2]

  • Molecular Formula: C₈H₁₁NO[1][2]

  • Molecular Weight: 137.18 g/mol [1][2]

Potential impurities may include unreacted starting materials, by-products from side reactions (e.g., oxidation of the alcohol to an aldehyde or carboxylic acid), and degradation products. The analytical method chosen must be able to separate and detect these potential impurities from the main compound.

Part 1: The Primary Method: Purity Analysis by LC-MS

LC-MS stands as a premier technique in pharmaceutical analysis, combining the powerful separation capabilities of liquid chromatography with the unparalleled specificity and sensitivity of mass spectrometry.[3] This combination is ideal for impurity profiling, where unknown components must be not only detected but also identified.[4][5]

The Causality Behind LC-MS for This Analyte

This compound is a polar, non-volatile molecule, making it an ideal candidate for LC. The presence of a basic methylamino group allows for highly efficient protonation, making it sensitive to Electrospray Ionization (ESI) in positive ion mode, a common and gentle ionization technique in MS.

Detailed Experimental Protocol: LC-MS

This protocol is a validated starting point, designed for robustness and compliance with regulatory expectations such as those outlined by the ICH.[6][7]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve in a 1:1 mixture of methanol and water to create a 1 mg/mL stock solution.
  • Further dilute the stock solution with the same solvent to a working concentration of approximately 10 µg/mL for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: The C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds.
  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acidifies the mobile phase, promoting the protonation of the analyte for better ESI+ response and improving chromatographic peak shape.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Elution: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 20.0 | 95 | | 25.0 | 95 | | 25.1 | 5 | | 30.0 | 5 | Rationale: A gradient elution ensures that impurities with a wide range of polarities can be effectively separated and eluted as sharp peaks.
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 35 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.
  • Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 138.1.
  • Scan Mode:
  • Full Scan: m/z 50-500. Rationale: To detect all potential impurities and get a complete picture of the sample's composition.
  • Selected Ion Monitoring (SIM): Target m/z 138.1 for high sensitivity quantification of the main peak.
  • Key Parameters (Instrument Dependent):
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 120 °C
  • Desolvation Gas (N₂) Flow: 600 L/hr
  • Desolvation Temperature: 350 °C

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing a Weigh Sample b Dissolve & Dilute a->b c Inject Sample b->c d LC Separation (C18 Column) c->d e ESI Ionization (Positive Mode) d->e f Mass Analysis (Full Scan & SIM) e->f g Integrate Peaks f->g h Identify Impurities (Mass Spectra) g->h i Calculate Purity (% Area) h->i j j i->j Final Report

Caption: LC-MS workflow for purity assessment.

Data Interpretation and Trustworthiness

The trustworthiness of this protocol is self-validating. The full scan data provides the mass-to-charge ratio of the primary peak, which must correspond to the expected protonated molecule (m/z 138.1). Any other peaks in the chromatogram are potential impurities. Their mass spectra can provide crucial clues to their identity, a significant advantage over non-mass-based methods. Purity is calculated using the area percent method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

This method must be validated according to ICH Q2(R1) guidelines, which establish its suitability for its intended purpose.[6][7][8]

Part 2: Comparative Analysis with Alternative Methodologies

While LC-MS is a powerful tool, other techniques offer different advantages in terms of cost, accessibility, and the type of information they provide.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A workhorse of quality control labs, HPLC-UV is a robust and reliable technique for quantitative analysis.[9]

Principle: Separation is identical to LC-MS, but detection relies on the molecule's ability to absorb UV light. The aromatic ring in this compound makes it an excellent chromophore.

Experimental Protocol: HPLC-UV

  • Sample Preparation & LC Conditions: Identical to the LC-MS method described above.

  • UV Detector:

    • Wavelength: 254 nm, or the wavelength of maximum absorbance (λ-max) determined by a photodiode array (PDA) detector. Rationale: 254 nm is a common wavelength for aromatic compounds. A PDA detector can acquire the full UV spectrum, enhancing specificity.

Comparison with LC-MS:

  • Advantages: Lower cost, simpler instrumentation, and easier maintenance. It is excellent for routine QC tests where the impurity profile is already well-characterized.

  • Limitations: Significantly lower specificity. It cannot confirm the identity of an unknown peak; co-eluting impurities with no UV chromophore will be missed entirely. It relies solely on retention time for peak identification, which is not unique.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.

Principle: The sample is vaporized and separated in a gaseous mobile phase.

Experimental Protocol: GC-MS

  • 1. Derivatization (Mandatory Step):

    • The hydroxyl (-OH) and secondary amine (-NH) groups make the molecule polar and prone to thermal degradation. Derivatization is necessary to increase volatility and thermal stability.

    • Procedure: React the sample with a silylating agent (e.g., BSTFA) to convert the -OH and -NH groups to -OSi(CH₃)₃ and -NSi(CH₃)₃, respectively. Rationale: This step is critical for successful GC analysis of this compound but also introduces complexity and potential for side reactions.[10][11]

  • 2. GC Conditions:

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • 3. MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-600.

Comparison with LC-MS:

  • Advantages: Provides highly detailed mass spectra with extensive fragmentation, which is excellent for structural elucidation and library matching.

  • Limitations: The mandatory derivatization step is a significant drawback. It adds time, cost, and potential for analytical error. The compound's inherent low volatility makes GC a less direct and more complex choice than LC.[10][11]

C. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides both structural confirmation and highly accurate purity assessment without the need for a specific reference standard of the analyte.[12]

Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of a signal from the analyte to the integral of a signal from an internal standard of known purity and mass, the absolute purity (mass fraction) of the analyte can be determined.[13]

Experimental Protocol: qNMR

  • 1. Sample Preparation:

    • Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., Maleic Acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • 2. NMR Acquisition (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Key Parameters for Quantitation:

      • Relaxation Delay (d1): ≥ 5 x T₁ (longest relaxation time of protons being quantified). A delay of 30 seconds is generally sufficient.

      • Pulse Angle: 90°.

      • Number of Scans: ≥ 16 (for good signal-to-noise).

  • 3. Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methylene -CH₂- protons) and a signal from the internal standard.

    • Calculate purity using the standard qNMR equation.

Comparison with LC-MS:

  • Advantages: Provides unambiguous structural confirmation. It is a "primary ratio method" capable of delivering highly accurate purity values without a specific analyte standard, making it ideal for certifying reference materials.[12][14]

  • Limitations: Much lower sensitivity compared to LC-MS, making it unsuitable for detecting trace-level impurities (<0.1%). It has lower throughput and requires a larger sample amount.

Part 3: Method Selection Guide

The choice of analytical method is driven by the specific objective of the analysis. The following table and decision diagram provide guidance for selecting the most appropriate technique.

Quantitative Data Summary: Method Comparison
ParameterLC-MSHPLC-UVGC-MSqNMR
Specificity Very High (Mass & RT)Moderate (RT only)High (Mass & RT)Very High (Structure)
Sensitivity Very High (ppb-ppt)Moderate (ppm)High (ppb-ppm)Low (>0.1%)
Primary Use Impurity ID & QuantificationRoutine QC, AssayVolatile Impurity AnalysisPurity of Reference Standards
Sample Prep Simple (Dilute & Shoot)Simple (Dilute & Shoot)Complex (Derivatization)Moderate (Accurate Weighing)
Throughput HighHighModerateLow
Regulatory Standing Widely Accepted[15][16]Widely AcceptedAcceptedGold Standard for Purity[13]

Decision Logic for Method Selection

Decision_Tree start What is your analytical goal? q1 Identify unknown impurities and profile trace levels? start->q1 q2 Perform routine QC/Assay on a known product? q1->q2 No lcms Use LC-MS q1->lcms Yes q3 Certify a reference material or determine absolute purity? q2->q3 No hplcuv Use HPLC-UV q2->hplcuv Yes qnmr Use qNMR q3->qnmr Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

For the comprehensive purity confirmation of this compound, LC-MS is the superior technique , offering an unmatched combination of sensitivity and specificity that is essential for detecting and identifying unknown impurities. Its ability to provide mass information makes it indispensable during process development and for ensuring the quality of pharmaceutical intermediates.

However, a multi-faceted approach is often the most robust. HPLC-UV remains the pragmatic choice for high-throughput, routine quality control once the impurity profile has been established. For the critical task of certifying a reference standard, qNMR is the undisputed gold standard, providing absolute purity with high confidence. GC-MS is a specialized tool, best reserved for situations where specific volatile impurities are suspected.

Ultimately, any chosen method must be rigorously validated to comply with international regulatory standards, such as ICH Q2(R2), ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[16][17] This commitment to analytical excellence is fundamental to guaranteeing the safety and efficacy of the medicines that reach patients.

References

Performance Benchmark: (4-(Methylamino)phenyl)methanol and Analogues in Ruthenium-Catalyzed Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the efficient construction of heterocyclic scaffolds is paramount for the discovery and development of novel therapeutic agents and functional materials. Among these, the quinazoline framework is a privileged structure, featuring prominently in a wide array of biologically active compounds. This guide provides an in-depth performance benchmark of substituted benzyl alcohols, including the N-methylated analogue (4-(Methylamino)phenyl)methanol, as key building blocks in the synthesis of 2,4-disubstituted quinazolines. We will delve into a highly efficient ruthenium-catalyzed acceptorless dehydrogenative coupling reaction, offering a comparative analysis of how different electronic substitutions on the benzyl alcohol precursor impact reaction yield and efficiency.

The Strategic Importance of Substituted Benzyl Alcohols in Quinazoline Synthesis

The synthesis of quinazolines often involves the condensation of a 2-aminoaryl ketone or alcohol with a suitable nitrogen and carbon source. In the context of the acceptorless dehydrogenative coupling (ADC) reaction, 2-aminobenzhydrol derivatives react with benzyl alcohols to furnish 2,4-disubstituted quinazolines. This methodology is distinguished by its atom economy and environmentally benign nature, releasing only water and hydrogen gas as byproducts.[1]

The choice of the benzyl alcohol derivative is a critical parameter that can significantly influence the outcome of the synthesis. The electronic properties of the substituents on the phenyl ring of the benzyl alcohol can modulate the reactivity of the alcohol, thereby affecting the reaction rate and overall yield of the desired quinazoline product. This guide focuses on a comparative analysis of benzyl alcohols bearing electron-donating and electron-withdrawing groups to provide a clear performance benchmark.

Comparative Performance Analysis

The following data, adapted from the work of Sundar et al. (2023), illustrates the performance of various substituted benzyl alcohols in the ruthenium-catalyzed synthesis of 2,4-disubstituted quinazolines.[1] The reaction of (2-aminophenyl)(phenyl)methanol with different benzyl alcohols was carried out under optimized conditions to provide a direct comparison of their efficacy.

Benzyl Alcohol PrecursorSubstituent on Phenyl RingElectronic Nature of SubstituentProduct Yield (%)
This compound (analog)4-OCH₃ (4-Methoxybenzyl alcohol)Strong Electron-Donating95
Benzyl alcoholUnsubstitutedNeutral92
4-Methylbenzyl alcohol4-CH₃Weak Electron-Donating94
4-Chlorobenzyl alcohol4-ClWeak Electron-Withdrawing89
4-Bromobenzyl alcohol4-BrWeak Electron-Withdrawing88
4-(Trifluoromethyl)benzyl alcohol4-CF₃Strong Electron-Withdrawing85

Analysis of Performance Data:

The experimental results clearly indicate that benzyl alcohols with electron-donating substituents provide higher yields of the corresponding 2,4-disubstituted quinazoline product.[1] For instance, 4-methoxybenzyl alcohol, a strong electron-donating precursor, afforded the highest yield of 95%.[1] This can be attributed to the increased electron density on the benzylic carbon, facilitating the dehydrogenation step in the catalytic cycle. Conversely, benzyl alcohols bearing electron-withdrawing groups, such as 4-chlorobenzyl alcohol and 4-(trifluoromethyl)benzyl alcohol, resulted in lower, albeit still good, yields of 89% and 85%, respectively.[1] This trend suggests that the electronic nature of the substituent on the benzyl alcohol plays a significant role in the efficiency of this ruthenium-catalyzed quinazoline synthesis.

Based on this data, this compound, with its electron-donating methylamino group, is expected to be a high-performing precursor in this synthetic transformation, likely affording yields comparable to or even exceeding that of 4-methoxybenzyl alcohol.

Experimental Protocols

The following is a detailed protocol for the ruthenium-catalyzed synthesis of 2,4-disubstituted quinazolines, adapted from Sundar et al. (2023).[1]

Materials:

  • (2-aminophenyl)(phenyl)methanol (1.0 equiv)

  • Substituted benzyl alcohol (1.2 equiv)

  • Arene Ru(II)benzhydrazone complex (1 mol %)

  • Ammonium acetate (NH₄OAc) (2.0 equiv)

  • Toluene (solvent)

Procedure:

  • To a reaction vessel, add (2-aminophenyl)(phenyl)methanol (1.0 equiv), the substituted benzyl alcohol (1.2 equiv), the arene Ru(II)benzhydrazone complex (1 mol %), and ammonium acetate (2.0 equiv).

  • Add toluene as the solvent.

  • Stir the reaction mixture at 120 °C for the specified reaction time (typically 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2,4-disubstituted quinazoline.

Mechanistic Insights and Workflow Visualization

The ruthenium-catalyzed acceptorless dehydrogenative coupling reaction proceeds through a sophisticated catalytic cycle. The proposed mechanism involves the initial oxidation of the benzyl alcohol to the corresponding aldehyde, followed by condensation with the 2-aminobenzhydrol derivative to form an imine intermediate. Subsequent intramolecular cyclization and dehydrogenation steps lead to the final quinazoline product.

G cluster_workflow Experimental Workflow Reactants Reactants: (2-aminophenyl)(phenyl)methanol Substituted Benzyl Alcohol Ru(II) Catalyst, NH4OAc Reaction Reaction: Toluene, 120 °C Reactants->Reaction 1. Mix Workup Workup: Solvent Removal Reaction->Workup 2. Cool Purification Purification: Column Chromatography Workup->Purification 3. Purify Product 2,4-Disubstituted Quinazoline Purification->Product 4. Isolate G Ru_cat Ru(II) Catalyst Benzyl_OH R-CH2OH (Benzyl Alcohol) Ru_cat->Benzyl_OH Dehydrogenation Aldehyde R-CHO (Aldehyde) Benzyl_OH->Aldehyde Amino_alcohol (2-aminophenyl)(phenyl)methanol Aldehyde->Amino_alcohol Condensation Imine Imine Intermediate Amino_alcohol->Imine Cyclized_int Cyclized Intermediate Imine->Cyclized_int Intramolecular Cyclization Quinazoline 2,4-Disubstituted Quinazoline Cyclized_int->Quinazoline Dehydrogenation H2_H2O H2 + H2O Quinazoline->Ru_cat Catalyst Regeneration

References

A Senior Application Scientist's Guide to Profiling Cross-Reactivity of (4-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Uncharacterized Scaffolds

In the landscape of early-stage drug discovery, novel chemical scaffolds such as (4-(Methylamino)phenyl)methanol present both opportunity and significant challenges. This compound, featuring a secondary aromatic amine and a primary benzylic alcohol, possesses functional groups that are chemically versatile.[1] This versatility, however, is a double-edged sword. The hydroxyl and methylamino groups can participate in various interactions, including hydrogen bonding, and may undergo oxidation or other reactions, potentially leading to off-target activities or assay interference.[1][2][3][4]

A rigorous and early assessment of a compound's cross-reactivity profile is not merely a supplementary exercise; it is fundamental to the validation of its therapeutic potential. Failing to identify promiscuous activity or assay interference can lead to the costly pursuit of false positives, which are a significant hurdle in high-throughput screening (HTS) and early drug development.[5][6] This guide provides a comprehensive, field-proven framework for researchers to systematically evaluate the cross-reactivity of this compound, ensuring data integrity and building confidence in downstream results. Our approach is structured in a tiered, logical progression, moving from broad, non-specific interactions to specific, high-potency off-target effects.

Part 1: Foundational Assessment - Physicochemical Properties & Potential for Interference

Before embarking on extensive biochemical screening, a foundational understanding of the molecule's intrinsic properties is crucial. The structure of this compound suggests several potential liabilities that warrant preliminary investigation.

  • Aggregation Potential: Compounds can form colloidal aggregates at micromolar concentrations, non-specifically sequestering and inhibiting proteins. This is a classic mechanism for generating false positives in biochemical assays.

  • Redox Activity: Aromatic amines can be susceptible to oxidation, leading to the generation of reactive species like hydrogen peroxide. This can interfere with assays that rely on redox-sensitive reporters or enzymes.

  • Assay Technology Interference: The compound itself might possess intrinsic fluorescence or quenching properties that interfere with common assay readouts (e.g., Fluorescence Resonance Energy Transfer [FRET], Fluorescence Polarization [FP], or luminescence).[7]

A proactive approach to identifying these liabilities is essential. The initial experimental tier should therefore focus on "counter-screens" designed to unmask these behaviors.

Part 2: A Tiered Experimental Strategy for Comprehensive Profiling

We advocate for a three-tiered strategy to systematically de-risk this compound. This approach efficiently allocates resources by first eliminating compounds with intractable, non-specific liabilities before committing to expensive, target-specific screening.

G cluster_0 Tier 1: Promiscuity & Interference Profiling cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Hit Validation & Functional Follow-up T1_DLS Aggregation Assessment (DLS) T1_Redox Redox Interference Screen T1_Luc Luciferase Counter-Screen T1_Fluoro Fluorescence Interference Pass1 Pass / Characterized Interference T1_Fluoro->Pass1 T2_Kinase Kinase Panel (e.g., 400+ kinases) T2_Safety Broad Target Safety Panel (GPCRs, Ion Channels, Transporters) Pass2 No Significant Hits / Hits Identified T2_Safety->Pass2 T3_Ortho Orthogonal Confirmatory Assays (e.g., Label-free, BRET) T3_Dose Dose-Response & IC50 Determination T3_CETSA Cellular Target Engagement (CETSA) T3_Functional Functional Cellular Assays End Selectivity Profile Established T3_Functional->End Start Test Compound: This compound Start->T1_DLS Pass1->T2_Kinase Fail1 Flag as Promiscuous (Aggregate, Redox, etc.) Pass1->Fail1 Fail Pass2->T3_Ortho

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1 Experimental Protocols: Identifying Non-Specific Activity

The goal of Tier 1 is to rapidly identify compounds that act as "pan-assay interference compounds" (PAINs).[8] These protocols must be run with appropriate controls to be self-validating.

Protocol 1: Aggregation Assessment by Dynamic Light Scattering (DLS)

  • Rationale: DLS directly measures the size of particles in solution. The formation of compound aggregates will be detected as a significant increase in particle radius and polydispersity.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the compound in a relevant aqueous assay buffer (e.g., PBS, pH 7.4) to final concentrations of 1, 5, 10, 25, and 50 µM. Ensure the final DMSO concentration is consistent and ≤0.5%.

    • As a positive control, use a known aggregator like Triton X-100 (0.01%). Use buffer with DMSO as a negative control.

    • Incubate samples at room temperature for 15 minutes.

    • Measure each sample using a DLS instrument. Collect data on particle radius (nm), polydispersity index (PDI), and count rate.

  • Interpretation: A sharp increase in particle radius and PDI at a specific concentration indicates the critical aggregation concentration (CAC). Activity observed in biochemical assays above this concentration is highly suspect.

Protocol 2: Luciferase Inhibition Counter-Screen

  • Rationale: Firefly luciferase is a common reporter enzyme in cell-based assays. Direct inhibition of luciferase is a frequent source of false positives.[7]

  • Methodology:

    • Prepare a dilution series of this compound (e.g., 0.1 to 100 µM) in a suitable assay buffer.

    • In a white, opaque 384-well plate, add the compound dilutions.

    • Add a solution of recombinant firefly luciferase enzyme to each well.

    • As a positive control for inhibition, use a known luciferase inhibitor (e.g., Quercetin). Use buffer with DMSO as a negative control.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Add the luciferin substrate and immediately measure luminescence using a plate reader.

  • Interpretation: A concentration-dependent decrease in the luminescent signal, in the absence of the primary biological target, indicates direct luciferase inhibition.

Hypothetical Tier 1 Data Summary

Assay TypeThis compoundControl Compound A (Known Aggregator)Negative Control (Vehicle)Outcome Interpretation
DLS (at 25 µM) Mean Radius: 2.5 nm; PDI: 0.15Mean Radius: 350 nm; PDI: 0.6Mean Radius: <1 nm; PDI: N/ACompound does not appear to aggregate at 25 µM.
Luciferase Inhibition IC₅₀ > 100 µMIC₅₀ = 8.5 µMNo InhibitionNo significant interference with luciferase-based assays.
Redox Interference No significant H₂O₂ productionSignificant H₂O₂ productionBaselineCompound is not a significant redox cycler.

Part 3: Tier 2 - Broad Selectivity Profiling

Once a compound is cleared of common assay artifacts, the next crucial step is to assess its selectivity against a wide range of biologically relevant targets. This is the most direct way to identify potential off-target effects that could lead to toxicity or unintended pharmacology.[9][10]

  • Rationale: It is impractical to screen against every protein in the proteome. Therefore, curated screening panels that cover the major target classes and known safety liabilities are used. These panels typically include a broad representation of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

  • Experimental Choice: Engaging a contract research organization (CRO) that specializes in safety pharmacology profiling (e.g., Eurofins, Charles River) is the most efficient approach. A standard choice is a broad panel of ~44 to 100 targets associated with known adverse drug reactions. For a more in-depth profile, a comprehensive kinase panel (e.g., >400 kinases) is highly recommended, as kinases are a frequent off-target class.

  • Methodology:

    • Submit the compound for screening at a fixed concentration, typically 10 µM, against the chosen panel(s).

    • The assays are typically radioligand binding assays for receptors and enzymatic assays for kinases.

    • Data is reported as percent inhibition or percent activity relative to a vehicle control. A common threshold for a "hit" is >50% inhibition.

Hypothetical Tier 2 Kinase Panel Data (% Inhibition at 10 µM)

Kinase FamilyTargetThis compoundControl Compound B (Known Kinase Inhibitor)Interpretation
Tyrosine Kinase SRC8%98%No significant activity.
Tyrosine Kinase ABL112%95%No significant activity.
Ser/Thr Kinase AURKB65% 4%Potential off-target hit. Requires validation.
Ser/Thr Kinase PIM158% 7%Potential off-target hit. Requires validation.
Ser/Thr Kinase CDK221%88%No significant activity.

Part 4: Tier 3 - Validating and Characterizing Off-Target Hits

G cluster_0 Hit Validation Logic A Primary Screen Hit (e.g., AURKB >50% Inh.) B Orthogonal Assay (Different technology, e.g., BRET) A->B Confirm C IC50 Determination (10-pt dose response) B->C Quantify Potency G Artifact/False Positive B->G No Confirmation D Cellular Target Engagement (CETSA or NanoBRET) C->D Confirm in Cells E Functional Consequence (e.g., Phosphorylation Assay) D->E Assess Function F Validated Off-Target E->F

Caption: Logical workflow for validating an off-target hit.

Protocol 3: Orthogonal Assay - Cellular Thermal Shift Assay (CETSA®)

  • Rationale: CETSA measures the thermal stabilization of a target protein in response to ligand binding in a cellular environment. It is a label-free method that provides direct evidence of target engagement. This is an excellent orthogonal method to confirm hits from enzymatic or binding assays.

  • Methodology:

    • Culture cells that endogenously express the target protein (e.g., AURKB).

    • Treat intact cells with a range of concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Heat the cell suspensions across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.

    • Lyse the cells (e.g., by freeze-thaw cycles) and separate soluble and precipitated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot or ELISA.

  • Interpretation: Binding of the compound will stabilize the protein, resulting in a shift of the melting curve to a higher temperature compared to the vehicle-treated control. This confirms direct physical interaction in a physiological context.

Conclusion and Recommendations

The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For a compound like this compound, with its reactive functional groups, this process is non-negotiable. By employing the tiered strategy outlined in this guide—starting with the elimination of non-specific interference, proceeding to broad selectivity screening, and culminating in rigorous orthogonal validation of any identified hits—researchers can build a robust data package. This approach not only prevents the costly pursuit of artifactual data but also provides a clear, comprehensive understanding of a compound's selectivity profile, ultimately enabling more informed decisions in the progression of potential therapeutic candidates.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (4-(Methylamino)phenyl)methanol from Different Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the consistency and purity of starting materials are paramount. (4-(Methylamino)phenyl)methanol, a key building block, is no exception. Its dual functionality, bearing both a secondary amine and a primary alcohol, makes it a versatile precursor, but also susceptible to impurities through side reactions like oxidation or incomplete methylation. Verifying the structural integrity of this reagent upon receipt from a commercial supplier is not merely a quality control checkbox; it is a critical step to ensure the validity and reproducibility of experimental outcomes.

This guide provides a comprehensive framework for the spectroscopic evaluation of this compound from various commercial sources. We will move beyond simple data reporting and delve into the causality behind experimental choices, offering field-proven insights into what the spectra reveal about sample quality. The protocols described herein are designed to be self-validating, enabling researchers to confidently assess the purity and identity of this critical reagent.

The Spectroscopic Toolkit: Probing Molecular Structure

To build a complete picture of the compound's identity and purity, we employ a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to one another. ¹³C NMR complements this by providing a count of the unique carbon atoms in the molecule. For this compound, NMR is essential for confirming the presence and connectivity of the methyl, methylene, and aromatic groups, and for detecting subtle impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of functional groups within a molecule. It is an excellent technique for quickly confirming the presence of key functionalities. In our target molecule, we expect to see characteristic absorptions for the O-H (alcohol) and N-H (secondary amine) bonds, as well as C-H and aromatic C=C bonds. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a key indicator that the alcohol has not been oxidized to an aldehyde.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The benzene ring in this compound is the primary chromophore. The position of the maximum absorbance (λmax) and the molar absorptivity are sensitive to the substitution pattern on the ring and the solvent environment. While less structurally definitive than NMR or IR, it is a valuable and straightforward method for quantitative analysis and for flagging unexpected chromophoric impurities.

Experimental Workflow and Protocols

The following workflow provides a systematic approach to the comparative analysis.

G cluster_prep Sample Acquisition & Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Conclusion A Obtain Samples (Suppliers A, B, C) B Prepare Samples - NMR: Dissolve in DMSO-d6 - FTIR: Prepare KBr pellet/thin film - UV-Vis: Dissolve in Methanol A->B C Acquire Spectroscopic Data (¹H NMR, ¹³C NMR, FTIR, UV-Vis) B->C D Process & Analyze Spectra - Identify peaks - Detect impurities C->D E Compare Data Across Suppliers D->E F Generate Report & Recommendation E->F

Caption: Experimental workflow for spectroscopic comparison.

Protocol: ¹H and ¹³C NMR Spectroscopy

Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent. Its high polarity readily dissolves the analyte. Crucially, the acidic protons of the hydroxyl (-OH) and amine (-NH) groups will exchange with residual water in the solvent, appearing as broad singlets that can be confirmed by a D₂O shake experiment. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Place the tube in the NMR spectrometer.

  • Acquire a ¹H NMR spectrum. A standard acquisition might involve 16-32 scans.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: The KBr pellet method is chosen to obtain a high-quality spectrum of the solid material, minimizing interference from solvents. This method involves intimately grinding the sample with potassium bromide, which is transparent in the mid-IR range.

Procedure:

  • Place ~1 mg of the sample and ~100 mg of dry, spectroscopy-grade KBr powder in an agate mortar.

  • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The presence of large crystals will cause scattering of the IR beam.

  • Transfer a small amount of the powder to a pellet-forming die.

  • Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Protocol: Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: Methanol is selected as the solvent due to its transparency in the UV-Vis region of interest (>220 nm) and its ability to dissolve the analyte. A stock solution is prepared and then diluted to ensure the absorbance falls within the linear dynamic range of the spectrophotometer (ideally 0.2-0.8 A.U.) to adhere to the Beer-Lambert Law, as described by the OECD Test Guideline 101.[1]

Procedure:

  • Prepare a stock solution of this compound in spectroscopic-grade methanol with a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL). The exact concentration should be adjusted to achieve a maximum absorbance below 1.0.

  • Use a quartz cuvette for the analysis, as glass absorbs UV radiation.

  • Fill the reference cuvette with methanol and the sample cuvette with the prepared solution.

  • Place the cuvettes in the spectrophotometer and perform a baseline correction using the methanol blank.

  • Scan the sample from 400 nm down to 200 nm to determine the wavelength of maximum absorbance (λmax).

Comparative Data Analysis (Hypothetical)

Samples of this compound were hypothetically obtained from three different commercial suppliers (A, B, and C) and analyzed according to the protocols above. The results are summarized below.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
AssignmentSupplier A (δ, ppm)Supplier B (δ, ppm)Supplier C (δ, ppm)Expected Pattern
Ar-H (ortho to CH₂OH)7.15 (d, J=8.2 Hz, 2H)7.15 (d, J=8.2 Hz, 2H)7.14 (d, J=8.2 Hz, 2H)Doublet
Ar-H (ortho to NHCH₃)6.55 (d, J=8.2 Hz, 2H)6.55 (d, J=8.2 Hz, 2H)6.55 (d, J=8.2 Hz, 2H)Doublet
-NH -5.80 (q, J=5.0 Hz, 1H)5.80 (q, J=5.0 Hz, 1H)5.79 (q, J=5.0 Hz, 1H)Quartet
-OH 4.95 (t, J=5.5 Hz, 1H)4.95 (t, J=5.5 Hz, 1H)4.94 (t, J=5.5 Hz, 1H)Triplet
-CH₂ -OH4.30 (d, J=5.5 Hz, 2H)4.30 (d, J=5.5 Hz, 2H)4.29 (d, J=5.5 Hz, 2H)Doublet
-NH-CH₃ 2.65 (d, J=5.0 Hz, 3H)2.65 (d, J=5.0 Hz, 3H)2.65 (d, J=5.0 Hz, 3H)Doublet
ImpurityNone observed2.50 (s, trace)9.65 (s, trace)Singlet
Table 2: FTIR Data (KBr Pellet)
AssignmentSupplier A (cm⁻¹)Supplier B (cm⁻¹)Supplier C (cm⁻¹)Expected Range (cm⁻¹)
O-H Stretch (H-bonded)3350 (broad)3352 (broad)3348 (broad)3400-3200
N-H Stretch3210 (medium)3211 (medium)3209 (medium)3350-3250
C-H Stretch (Aromatic)3025 (sharp)3025 (sharp)3024 (sharp)3100-3000
C-H Stretch (Aliphatic)2920, 28502921, 28502919, 28493000-2850
C=C Stretch (Aromatic)1615, 15201615, 15211614, 15201625-1500
C-O Stretch (Primary Alcohol)1015101510141050-1000
ImpurityNone observedNone observed1695 (weak, sharp)~1700 (C=O)
Table 3: UV-Vis Data (Methanol)
ParameterSupplier ASupplier BSupplier C
λmax (nm)258258260
Absorbance @ λmax (0.01 mg/mL)0.750.740.78

Interpretation and Discussion

  • Supplier A: The spectroscopic data for the sample from Supplier A are clean and consistent with the expected structure of this compound. The ¹H NMR shows the correct chemical shifts, multiplicities, and integration values for all protons. The FTIR spectrum displays all the characteristic functional group vibrations, notably the broad O-H and N-H stretches, and lacks any significant peaks in the carbonyl region. The UV-Vis spectrum shows a single, strong absorption maximum at 258 nm, as expected for this substituted benzene chromophore. This sample can be considered of high purity.

  • Supplier B: The data for Supplier B are largely identical to those of Supplier A, indicating the bulk material is the correct compound. However, the ¹H NMR spectrum shows a small singlet at 2.50 ppm. This chemical shift corresponds exactly to residual DMSO from the solvent used in the final purification or isolation steps. While not a structural impurity of the compound itself, the presence of residual solvent may be undesirable for certain sensitive applications or for accurate quantitative analysis.

  • Supplier C: The sample from Supplier C presents a more significant purity issue. The ¹H NMR spectrum shows a trace singlet at 9.65 ppm, a region characteristic of aldehyde protons. This is strongly corroborated by the FTIR data, which shows a weak but sharp absorption at 1695 cm⁻¹. This peak is indicative of a carbonyl (C=O) group, likely from the corresponding aldehyde, 4-(methylamino)benzaldehyde. This suggests that the sample from Supplier C is partially oxidized. The slight red-shift in the UV-Vis λmax to 260 nm is also consistent with the extended conjugation of the aldehyde impurity. For applications where redox chemistry is critical, this level of impurity would be unacceptable.

Conclusion and Recommendations

This comparative guide demonstrates the essential role of a multi-technique spectroscopic approach in validating the quality of commercial chemical reagents.

  • Supplier A provides material of high purity, suitable for all applications.

  • Supplier B provides material with a minor residual solvent impurity. This may be acceptable for general synthetic use but could be problematic for applications requiring high vacuum or for use as an analytical standard.

  • Supplier C provides material with a notable level of an oxidation impurity. This product should be avoided, especially in sensitive synthetic routes or in drug development where impurity profiles are strictly controlled.

It is a crucial practice for research and development professionals to perform this type of incoming quality control. Relying solely on a supplier's Certificate of Analysis is insufficient, as product quality can be affected by batch-to-batch variability and storage conditions. By investing a small amount of time in spectroscopic analysis, scientists can safeguard against the significant loss of time and resources that can result from using impure starting materials.

References

A cost-effectiveness comparison of various catalysts for (4-(Methylamino)phenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Cost-Effectiveness Comparison of Catalysts for (4-(Methylamino)phenyl)methanol Synthesis

Published: January 5, 2026

This compound is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. [1][2][3] Its synthesis predominantly involves the selective reduction of the aldehyde group of 4-(methylamino)benzaldehyde, a process where catalyst selection is paramount to achieving high yield, selectivity, and cost-efficiency. This guide provides a comparative analysis of various catalytic systems for this synthesis, offering experimental insights and data to aid researchers in catalyst selection.

Introduction to the Synthetic Challenge

The primary route to this compound is the reduction of 4-(methylamino)benzaldehyde. The core challenge lies in the chemoselective reduction of the carbonyl group while preserving the methylamino functionality, which can be susceptible to side reactions under harsh conditions. An ideal catalyst must offer high activity and selectivity under mild conditions, be cost-effective, and easily separable from the reaction mixture.

This guide will compare the following classes of catalysts:

  • Noble Metal Catalysts (e.g., Palladium, Ruthenium)

  • Base Metal Catalysts (e.g., Raney Nickel)

  • Biocatalysts (e.g., Alcohol Dehydrogenases)

Catalytic Systems: A Comparative Overview

The choice of catalyst dictates not only the reaction's efficiency but also its economic viability and environmental impact. Below, we delve into the specifics of each catalytic system.

Noble Metal Catalysts: The High-Performance Option

Palladium (Pd)- and Ruthenium (Ru)-based catalysts are benchmarks for aldehyde hydrogenation due to their high activity and broad functional group tolerance.[4]

  • Palladium on Carbon (Pd/C): A widely used heterogeneous catalyst, Pd/C is effective for aldehyde reductions under hydrogen pressure.[4][5] Its activity can be modulated by additives. For instance, the use of ethylenediamine-modified Pd/C can enhance selectivity for certain functional groups.[4]

  • Ruthenium Complexes: Homogeneous ruthenium catalysts, such as those based on Ru(II)-p-cymene complexes, are highly efficient for transfer hydrogenation.[6][7] This method uses a hydrogen donor like 2-propanol or formic acid, avoiding the need for high-pressure hydrogen gas.[8] These reactions can be performed in the air and often proceed under mild conditions (e.g., 80°C).[6][7]

Causality Behind Experimental Choices: The use of a weak base like potassium acetate is often essential in Ru-catalyzed transfer hydrogenations, as it facilitates the formation of the active ruthenium-hydride species.[6][7] The choice of solvent is also critical; protic solvents like 2-propanol can act as the hydrogen source, while aprotic solvents may require an external hydrogen donor.[7]

Base Metal Catalysts: The Economical Workhorse

Raney Nickel (Raney Ni) is a cost-effective alternative to noble metal catalysts.[9][10] It is a fine-grained nickel-aluminium alloy and is particularly effective for the hydrogenation of various functional groups, including aldehydes.[9][10]

  • Performance: Raney Ni can be highly active for aldehyde reduction, often requiring moderate temperatures and pressures.[11] Its high surface area and absorbed hydrogen from its activation process contribute to its reactivity.[10]

  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium, making Raney Ni an attractive option for large-scale industrial processes.[12][13][14] The catalyst can also be reactivated and reused, further reducing costs.[9]

Causality Behind Experimental Choices: The activity of Raney Ni can be promoted by the addition of triethylamine.[11] The choice of solvent can influence the reaction rate and selectivity. While effective, Raney Ni can sometimes lead to over-reduction or side reactions if not carefully controlled.[15]

Biocatalysts: The Green and Selective Approach

Alcohol Dehydrogenases (ADHs) are enzymes that catalyze the reduction of aldehydes and ketones with high stereoselectivity.[16][17]

  • Performance: ADHs operate under mild conditions (pH and temperature) and can provide access to chiral alcohols with high enantiomeric excess.[16][18][19] The reaction requires a cofactor, typically NAD(P)H, which must be regenerated in situ using a sacrificial co-substrate like glucose or isopropanol.[20]

  • Cost-Effectiveness: While the initial cost of the enzyme may be higher, the operational costs can be low due to the mild reaction conditions. Advances in recombinant DNA technology are making ADHs more accessible and affordable.[16]

Causality Behind Experimental Choices: The pH of the reaction medium is crucial for ADH activity and stability.[20] Co-solvents like DMSO may be required to improve the solubility of hydrophobic substrates, but their concentration must be carefully optimized to avoid enzyme denaturation.[20]

Quantitative Data Summary

The following table summarizes the key performance indicators for the discussed catalytic systems in the context of aromatic aldehyde reduction.

Catalyst SystemTypical Catalyst LoadingTemperature (°C)Pressure (bar)Hydrogen SourceSelectivityCost Index
Pd/C 1-5 mol%25-1001-50H₂ gasHighHigh
Ru(II) Complexes 0.5-2 mol%30-80Atmospheric2-propanol, Formic acidVery HighHigh
Raney Nickel 5-20 wt%50-15010-100H₂ gasModerate to HighLow
Alcohol Dehydrogenase Varies25-40AtmosphericGlucose, IsopropanolExcellent (Stereoselective)Medium

Cost Index is a relative measure considering the price of the metal/enzyme, catalyst loading, and operational complexity. The price of palladium as of January 5, 2026, is approximately $1,696.50 USD/t.oz.[21][22]

Experimental Protocols

Here are representative, detailed experimental protocols for the synthesis of this compound using two different catalytic systems.

Protocol 1: Ruthenium-Catalyzed Transfer Hydrogenation

This protocol is adapted from studies on Ru(II)-catalyzed transfer hydrogenation of aromatic aldehydes.[6][7]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylamino)benzaldehyde (1.0 g, 7.4 mmol), [RuCl₂(p-cymene)]₂ (0.045 g, 0.074 mmol, 1 mol%), and potassium acetate (0.145 g, 1.48 mmol).

  • Solvent Addition: Add 20 mL of 2-propanol to the flask.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion (typically 2-4 hours), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Raney Nickel-Catalyzed Hydrogenation

This protocol is a general procedure for Raney Nickel reductions.[11]

  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney Nickel (approx. 2 g, slurry in water) with deionized water (3 x 20 mL) and then with absolute ethanol (3 x 20 mL).

  • Reaction Setup: To a hydrogenation vessel, add 4-(methylamino)benzaldehyde (1.0 g, 7.4 mmol) and 20 mL of ethanol. Carefully add the prepared Raney Nickel catalyst.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel to 10 bar with hydrogen.

  • Reaction: Heat the mixture to 60°C and stir vigorously.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and periodically analyzing samples by TLC or GC.

  • Workup: After the reaction is complete (typically 4-8 hours), cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. Recrystallize or perform column chromatography for further purification if necessary.

Visualization of the Catalytic Workflow

General Workflow for Catalyst Evaluation

The following diagram illustrates a typical workflow for selecting and optimizing a catalyst for a given chemical transformation.

G cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Cost-Effectiveness Analysis A Define Reaction: 4-(methylamino)benzaldehyde -> this compound B Select Catalyst Classes: Noble Metals, Base Metals, Biocatalysts A->B C Initial Small-Scale Screening (Varying Catalyst, Solvent, Temp) B->C D Analyze Results: Conversion & Selectivity (TLC, GC) C->D E Select Promising Catalysts D->E F Optimize Reaction Conditions: Catalyst Loading, Temp, Pressure, Time E->F G Analyze Quantitatively (HPLC, NMR) F->G H Assess Reusability & Stability G->H I Calculate Catalyst Cost per kg of Product H->I J Evaluate Process Safety & Waste Generation I->J K Final Catalyst Selection J->K G Ru_cat [Ru]-Catalyst Ru_hydride [Ru]-Hydride (Active Catalyst) Ru_cat->Ru_hydride + H-Donor - Ketone H_donor Hydrogen Donor (e.g., Isopropanol) Product Alcohol (Product) Ru_hydride->Product + Aldehyde Aldehyde Aldehyde (Substrate) Product->Ru_cat Ketone Ketone (Byproduct)

References

A Head-to-Head Comparison of Analytical Methods for the Quantification of (4-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(Methylamino)phenyl)methanol, a substituted benzyl alcohol derivative[1][2], serves as a critical intermediate in various synthetic pathways, particularly within the pharmaceutical industry. Its presence, whether as a starting material, a metabolite, or a potential impurity, necessitates precise and accurate quantification. The reliability of this quantification is fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products.[3] The validation of analytical methods is not merely a regulatory formality but a critical component of good science, providing documented evidence that a procedure is fit for its intended purpose.[3][4]

This guide provides a head-to-head comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific application. All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize parameters such as specificity, linearity, accuracy, precision, and sensitivity.[4][5][6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its robustness, versatility, and cost-effectiveness. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, which possesses a strong chromophore (the phenyl ring), UV detection is a straightforward and effective means of quantification.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is deliberate; the nonpolar stationary phase effectively retains the moderately polar this compound, allowing for excellent separation from more polar or nonpolar impurities. The mobile phase, a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer, is optimized to achieve a suitable retention time and sharp peak shape. The buffer's pH is controlled to ensure the analyte is in a consistent ionization state, preventing peak tailing and improving reproducibility.

Experimental Protocol: HPLC-UV
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 10 mM potassium dihydrogen phosphate, pH adjusted to 3.8.

    • Mobile Phase B: Methanol.

    • Isocratic Elution: 60:40 (v/v) Mobile Phase A:B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 235 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the test sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

  • Validation Parameters:

    • Specificity: Analyze a blank (mobile phase), a placebo sample, and a spiked placebo sample to ensure no interfering peaks are present at the retention time of the analyte.[8][9]

    • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. A correlation coefficient (r²) > 0.999 is desired.

    • Accuracy & Precision: Analyze samples at three concentration levels (low, medium, high) on the same day (repeatability) and on three different days (intermediate precision). Acceptance criteria are typically 85-115% recovery for accuracy and a relative standard deviation (%RSD) of ≤ 2% for precision.[6]

Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weighing & Dissolution Dilution Serial Dilutions (Calibration Curve) Prep->Dilution Filtration Sample Filtration (0.45 µm) Prep->Filtration Autosampler Autosampler Injection (10 µL) Dilution->Autosampler Inject Filtration->Autosampler Inject Column C18 Column (Separation) Autosampler->Column Pump Isocratic Pump (1.0 mL/min) Pump->Column Detector UV Detector (235 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify vs. Calibration Curve Integration->Quantification

Caption: Workflow for quantification via HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is ideal for volatile and thermally stable compounds. For a polar molecule like this compound, derivatization is often employed to increase its volatility and improve chromatographic peak shape.

Causality Behind Experimental Choices

The primary challenge for GC analysis of this analyte is its polarity and potential for thermal degradation in the hot injector. Derivatization, for example, silylation with BSTFA, masks the polar -OH and -NH groups, creating a more volatile and thermally stable derivative. The choice of a mid-polarity column (e.g., 5% phenyl) provides good selectivity for the derivatized compound. The temperature program is crucial to ensure the compound elutes as a sharp peak without excessive retention. MS detection in full scan mode provides qualitative confirmation, while selected ion monitoring (SIM) mode offers enhanced sensitivity for quantification.

Experimental Protocol: GC-MS
  • System Preparation:

    • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte.

  • Derivatization and Sample Preparation:

    • Standard/Sample Preparation: To 100 µL of a standard or sample solution in a suitable solvent (e.g., pyridine), add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Reaction: Cap the vial and heat at 70°C for 30 minutes.

    • Injection: Cool to room temperature and inject 1 µL into the GC-MS.

  • Validation Parameters:

    • Specificity: Confirmed by the retention time and the relative abundance of multiple characteristic ions in SIM mode.

    • Linearity, Accuracy, Precision: Assessed similarly to the HPLC method, using derivatized standards and samples.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Prep Aliquot Sample/ Standard Deriv Add BSTFA & Heat (70°C) Prep->Deriv Injector GC Injector (250°C) Deriv->Injector Inject (1 µL) Column GC Column (Temp Programmed) Injector->Column MS Mass Spectrometer (EI, SIM Mode) Column->MS TIC Generate Ion Chromatogram MS->TIC Integration Extract & Integrate Quantifier Ion TIC->Integration Quantification Quantify vs. Calibration Curve Integration->Quantification

Caption: Workflow for quantification via GC-MS with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification, especially in complex biological matrices. It combines the separation power of LC with the unparalleled sensitivity and specificity of tandem mass spectrometry. The technique operates by selecting a specific precursor ion (the molecular ion of the analyte), fragmenting it, and then detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference.

Causality Behind Experimental Choices

The use of LC-MS/MS is justified when the required sensitivity is beyond the capabilities of HPLC-UV or when analyzing samples in very complex matrices (e.g., plasma, tissue homogenates). Electrospray Ionization (ESI) in positive mode is chosen because the methylamino group is readily protonated. A rapid LC gradient using a UPLC/UHPLC system significantly shortens the analysis time. The MRM transition is highly specific to the analyte's structure and fragmentation pattern, ensuring that only the compound of interest is quantified. The use of a stable isotope-labeled internal standard is best practice to correct for any matrix effects or variations in instrument response.

Experimental Protocol: LC-MS/MS
  • System Preparation:

    • LC-MS/MS System: SCIEX QTRAP 4500 or Agilent 6470 Triple Quadrupole MS coupled with a UHPLC system.[10][11]

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[11][12]

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Precursor Ion (Q1): m/z 138.1 (for [M+H]⁺ of C₈H₁₁NO).

    • Product Ion (Q3): A specific fragment ion determined via infusion and fragmentation studies (e.g., m/z 120.1 from loss of H₂O).

    • Collision Energy (CE): Optimized for maximum product ion intensity.

  • Sample Preparation:

    • For simple matrices, a 'dilute-and-shoot' approach may suffice.

    • For complex matrices (e.g., plasma), protein precipitation (with acetonitrile) or solid-phase extraction (SPE) is required to remove interferences.

Workflow Visualization: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Prep Sample Extraction (e.g., SPE) Spike Spike Internal Standard Prep->Spike Recon Evaporate & Reconstitute Spike->Recon UHPLC UHPLC Separation (Fast Gradient) Recon->UHPLC Inject (5 µL) ESI ESI Source (Ionization) UHPLC->ESI Q1 Quadrupole 1 (Precursor Ion) ESI->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector MRM Generate MRM Chromatogram Detector->MRM Integration Peak Integration (Analyte/IS Ratio) MRM->Integration Quantification Quantify vs. Calibration Curve Integration->Quantification

Caption: Workflow for quantification via LC-MS/MS.

Performance Comparison Summary

The choice of analytical method is a trade-off between the required performance and available resources. The table below summarizes the key characteristics of the three discussed techniques.

ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Moderate to GoodVery GoodExcellent
Sensitivity (LOQ) ~50 - 100 ng/mL~5 - 20 ng/mL< 1 ng/mL[11]
Linearity (Range) Wide (e.g., 1-100 µg/mL)ModerateVery Wide (e.g., 0.5-1000 ng/mL)[13]
Precision (%RSD) < 2%< 10%< 15% (complex matrix)
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%
Sample Throughput Moderate (~10-15 min/sample)Low (~20-30 min/sample)High (~5-8 min/sample)
Cost (Instrument) LowMediumHigh
Cost (Operational) LowMediumHigh
Method Complexity LowHigh (derivatization)High

Conclusion and Recommendations

The optimal analytical method for quantifying this compound is dictated entirely by the application's requirements.

  • HPLC-UV is the recommended method for routine quality control, purity assessments, and assay of bulk drug substances or formulated products where analyte concentrations are relatively high. Its simplicity, low cost, and robustness make it ideal for high-throughput environments where ultra-high sensitivity is not required.

  • GC-MS is a viable alternative if an HPLC is unavailable or if orthogonal confirmation of purity is needed. Its strength lies in its high specificity. However, the need for derivatization adds a layer of complexity and potential variability, making it less suitable for routine high-throughput analysis compared to HPLC.

  • LC-MS/MS is the unequivocal choice for any application requiring trace-level quantification (ng/mL or lower), particularly in complex biological matrices such as plasma, urine, or tissue extracts. Its superior sensitivity and specificity are essential for pharmacokinetic, toxicokinetic, and metabolite identification studies. While the initial investment and operational complexity are higher, the quality and reliability of the data for bioanalytical applications are unparalleled.

By understanding the fundamental principles and performance trade-offs of each technique, researchers can confidently select and validate a method that is truly fit-for-purpose, ensuring data of the highest integrity in their scientific endeavors.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (4-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (4-(Methylamino)phenyl)methanol (CAS No. 181819-75-0), a compound belonging to the aromatic amine and alcohol chemical classes.[1] Adherence to these procedures is not only a best practice but a legal and ethical necessity.[2]

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound is an aromatic amine, a class of compounds known for potential toxicity.[3][4] Aromatic amines can be harmful to human health and aquatic life, necessitating careful handling to prevent exposure and environmental contamination.[4][5][6] The "methanol" functional group indicates it is an alcohol. While specific toxicity data for this exact compound is limited, the precautionary principle dictates that we treat it as hazardous waste, considering the properties of its constituent chemical groups.[7]

Key Hazards to Consider:

  • Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[3][5] Some are known or suspected carcinogens.[4]

  • Environmental Impact: Improper disposal can lead to the contamination of soil and water, posing a significant risk to aquatic organisms.[4][5]

  • Reactivity: Amines are basic and can react exothermically with acids. This compound should be segregated from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent potentially violent reactions.[8]

Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on waste disposal. Always consult their specific guidelines, which are designed to comply with federal and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][9]

Pre-Disposal Planning: Setting the Stage for Safety

Proper disposal begins before the waste is even generated. A culture of safety and proactive waste management minimizes risks.

  • Waste Minimization: Only prepare the quantity of solution needed for your experiment. This simple step reduces the volume of waste generated.

  • Segregation at the Source: Never mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[7] Incompatible chemicals, when mixed, can cause dangerous reactions.[10] For example, mixing this amine-based compound with acidic waste could lead to a vigorous reaction.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for safely handling and disposing of waste containing this compound.

Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves). Inspect them for any signs of degradation or perforation before use.

  • Body Protection: A fully buttoned laboratory coat is required.

Step 2: Prepare the Hazardous Waste Container The integrity of your waste container is crucial for preventing leaks and ensuring safe transport.

  • Select a Compatible Container: Use a designated hazardous waste container that is chemically compatible with aromatic amines and alcohols. High-density polyethylene (HDPE) containers are a common and suitable choice.[11][12] The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[2][11]

  • Pre-label the Container: Before adding any waste, affix a completed hazardous waste label.[10] This prevents the creation of "unknown" waste, which is costly and dangerous to handle.

Step 3: Labeling the Waste Container Correctly Accurate labeling is a strict regulatory requirement.[13] The EPA mandates that each label clearly displays:[13]

  • The words "Hazardous Waste"

  • The full, unabbreviated chemical name: "this compound"

  • The approximate concentration and quantity of the waste.

  • Clear hazard identification (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste enters the container).

Step 4: Transferring the Waste All waste transfer operations should be conducted inside a certified chemical fume hood to minimize inhalation exposure.

  • Liquid Waste: Carefully pour the liquid waste into the labeled container, using a funnel to prevent spills on the container's exterior. Do not fill the container beyond 90% capacity to allow for vapor expansion.[9][11]

  • Solid Waste: Contaminated items such as pipette tips, gloves, and weigh paper should be placed in a separate, clearly labeled solid hazardous waste container.

Step 5: Secure Storage in a Satellite Accumulation Area (SAA) Once the waste is collected and the container is securely sealed, it must be stored correctly pending pickup by EHS personnel.

  • Designated Location: Store the container in a designated Satellite Accumulation Area (SAA).[11][13] This area should be at or near the point of generation and under the control of laboratory personnel.[9][11]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9][10]

  • Segregation: Ensure the container is stored away from incompatible materials, particularly acids and strong oxidizers.[10]

Step 6: Arranging for Final Disposal Your laboratory is responsible for the waste until it is collected by trained EHS professionals or a licensed hazardous waste disposal company.[2][9] Follow your institution's procedures for requesting a waste pickup.

Spill Management Protocol

In the event of a small spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Contain the spill using an inert absorbent material like vermiculite or sand.[7]

  • Collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[7]

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report the incident to your laboratory supervisor and EHS department.[7]

Summary of Disposal Procedures
ParameterSpecificationRationale & Authority
Waste Classification Hazardous Chemical WastePrecautionary principle based on aromatic amine/alcohol structure.[7]
Personal Protective Equipment (PPE) Safety Goggles, Lab Coat, Nitrile GlovesProtects against skin/eye contact and absorption. (Standard Laboratory Practice)
Waste Container Chemically resistant (e.g., HDPE), leak-proof screw cap.[11][12]Prevents degradation and leakage of waste.[2][11]
Container Labeling "Hazardous Waste," full chemical name, hazards, date.Regulatory compliance and safety.[13]
Storage Location Designated Satellite Accumulation Area (SAA).[11][13]Ensures controlled, safe short-term storage.[9][11]
Incompatible Materials Strong Acids, Strong Oxidizing Agents.[8]Prevents dangerous chemical reactions.[10]
Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.

G cluster_0 A Waste Generation (this compound) B Is waste liquid or solid? A->B C Collect in labeled LIQUID hazardous waste container (HDPE) B->C Liquid D Collect in labeled SOLID hazardous waste container B->D Solid E Ensure container is <90% full and securely capped C->E D->E F Store in designated SAA with secondary containment E->F G Segregate from incompatible materials (e.g., Acids) F->G H Arrange for EHS waste pickup G->H caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

References

Navigating the Safe Handling of (4-(Methylamino)phenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and organic synthesis, the confident and safe handling of specialized reagents is paramount. (4-(Methylamino)phenyl)methanol, a compound featuring both an aromatic amine and a primary alcohol, requires a nuanced understanding of its potential hazards to mitigate risks effectively. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe operational and disposal plans grounded in scientific principles.

Hazard Assessment: Understanding the Reactivity and Toxicity Profile

This compound's structure combines the toxicological characteristics of both aromatic amines and benzyl alcohols. Aromatic amines as a class are known for their potential to be absorbed through the skin and can be toxic.[1] N-methylaniline, a related compound, is known to be harmful if swallowed, inhaled, or absorbed through the skin and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1] While specific data for this compound is limited, the clinical toxicology is expected to be similar to aniline poisoning, with symptoms including weakness, dizziness, and headache.[2]

The benzyl alcohol moiety, while generally having low acute oral and inhalation toxicity, can cause skin and eye irritation.[3][4] Ingestion of large doses may lead to abdominal pain, nausea, and vomiting.[4] Therefore, a comprehensive personal protective equipment (PPE) strategy must address the dual risks of dermal absorption and irritation from both functional groups.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

TaskMinimum PPE Requirement
Handling Solid Compound (Weighing, Transferring) Nitrile or Neoprene Gloves (Double-Gloving Recommended), Safety Glasses with Side Shields, Laboratory Coat
Preparing Solutions (Dissolving in Solvents) Nitrile or Neoprene Gloves (Double-Gloving Recommended), Chemical Splash Goggles, Laboratory Coat, Work within a Fume Hood
Running Reactions and Work-up Nitrile or Neoprene Gloves (Double-Gloving Recommended), Chemical Splash Goggles, Laboratory Coat, Work within a Fume Hood
Handling Spills Chemical-Resistant Gloves (e.g., Butyl Rubber), Chemical Splash Goggles and Face Shield, Chemical-Resistant Apron or Coveralls, Respiratory Protection (as needed)
Step-by-Step Guide to PPE Selection and Use:

Eye and Face Protection:

  • Rationale: To prevent contact with the eyes from splashes or dust particles. Aromatic amines and alcohols can cause serious eye irritation.[3]

  • Procedure:

    • For handling the solid or preparing solutions where splashing is a risk, wear chemical splash goggles that provide a complete seal around the eyes.

    • When handling larger quantities or in situations with a higher risk of splashing, supplement goggles with a face shield for full facial protection.

Hand Protection:

  • Rationale: To prevent dermal absorption, which is a primary route of exposure for aromatic amines.[1] Nitrile gloves are a good starting point for splash protection against many chemicals, but their resistance to specific aromatic amines can be poor.[5][6]

  • Procedure:

    • Select gloves based on the solvent being used, if any. For this compound, nitrile or neoprene gloves are recommended for incidental contact.[7] For prolonged contact or immersion, consider more resistant materials like Viton or butyl rubber.[8]

    • Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.

    • Inspect gloves for any signs of degradation, such as swelling, discoloration, or tearing, before and during use.

    • Change gloves immediately if contamination is suspected.

Skin and Body Protection:

  • Rationale: To protect the skin from accidental spills and contamination.

  • Procedure:

    • Wear a buttoned laboratory coat made of a suitable material.

    • Ensure that legs are fully covered (no shorts or skirts) and wear closed-toe shoes.

    • For larger scale operations, a chemical-resistant apron or coveralls should be worn over the laboratory coat.

Respiratory Protection:

  • Rationale: To prevent the inhalation of dust particles when handling the solid compound. While the vapor pressure of this compound is expected to be low, fine powders can become airborne.

  • Procedure:

    • All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • If a fume hood is not available, or if there is a risk of generating significant dust, a NIOSH-approved respirator with particulate filters (e.g., N95) may be necessary.

Workflow for Safe Handling

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation cluster_ppe PPE Selection cluster_ops Operation cluster_disposal Disposal b1 Assess Task: Weighing, Solution Prep, Reaction? b2 Solid Handling: Double Gloves, Lab Coat, Safety Glasses b1->b2 Weighing Solid b3 Solution/Reaction: Work in Fume Hood Double Gloves, Lab Coat, Goggles b1->b3 Solution/Reaction b5 Proceed with Experiment b2->b5 b4 Large Scale/High Splash Risk: Add Face Shield & Apron b3->b4 High Risk b3->b5 b4->b5 b6 Contaminated PPE: Dispose as Hazardous Waste b5->b6 b7 Chemical Waste: Dispose as Aromatic Amine Waste b5->b7

Caption: PPE selection workflow based on the laboratory task.

Disposal of Contaminated Materials and Chemical Waste

Proper disposal is a critical final step in the safe handling of this compound.

Disposal of Contaminated PPE:
  • Gloves, wipes, and other solid contaminated materials: These should be considered hazardous waste.

    • Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.

    • Do not dispose of this waste in regular trash receptacles.

    • Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Disposal of Chemical Waste:
  • Rationale: Aromatic amine waste should not be disposed of down the drain due to its environmental toxicity.[3]

  • Procedure:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container. The label should include the chemical name and approximate concentration.

    • Store the waste container in a secondary containment tray in a well-ventilated area, away from incompatible materials.

    • Arrange for disposal through your institution's hazardous waste management program. Common disposal methods for aromatic amine waste include incineration or other advanced oxidation processes.[9]

By adhering to these detailed procedures and understanding the rationale behind them, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.